7-(Trifluoromethyl)quinoline-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSASPCHJPRAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608119 | |
| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092304-95-4 | |
| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-2-carboxylic acid
CAS Number: 1092304-95-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential applications in drug discovery, grounded in established scientific principles.
Core Compound Characteristics
This compound belongs to the quinoline carboxylic acid class of compounds. The quinoline scaffold is a privileged structure in drug development, appearing in numerous approved therapeutic agents. The incorporation of a trifluoromethyl (-CF₃) group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for modern drug design.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1092304-95-4 | Internal Verification |
| Molecular Formula | C₁₁H₆F₃NO₂ | [Internal Calculation] |
| Molecular Weight | 241.17 g/mol | [Internal Calculation] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | General knowledge |
Synthesis of the Quinoline Scaffold: Established Methodologies
The synthesis of the this compound core can be approached through several classic named reactions for quinoline synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Doebner Reaction
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the target molecule's isomer, a modified Doebner reaction using 3-(trifluoromethyl)aniline would be a logical starting point.
Causality of Experimental Choices: The acidic conditions typically employed in the Doebner reaction facilitate both the formation of an imine intermediate from the aniline and aldehyde, and the subsequent Michael addition of the enolized pyruvic acid. This is followed by a cyclization and dehydration to form the quinoline ring. The use of a hydrogen-transfer protocol can improve yields, especially for anilines bearing electron-withdrawing groups.[3]
Caption: Generalized workflow of the Doebner Reaction.
Pfitzinger Reaction
The Pfitzinger reaction offers an alternative route, particularly for the synthesis of quinoline-4-carboxylic acids, by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of the substituted quinoline ring system. The protons on the quinoline core will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic splitting of the C-7 signal due to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid will be observed at a downfield position (typically >160 ppm).[6]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak ([M]⁺) would be expected. Characteristic fragmentation would likely involve the loss of the carboxyl group (-COOH) as a radical (M-45) or the loss of carbon dioxide (M-44).[7]
-
Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) would be the predominant species observed, confirming the molecular weight.
Caption: Predicted EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[8]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.[8]
-
C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.
Applications in Drug Discovery and Medicinal Chemistry
Quinoline carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9] The introduction of a trifluoromethyl group can enhance these properties through several mechanisms:
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.[1]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution of the quinoline ring, potentially leading to stronger interactions with biological targets.[1]
While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. It is a valuable building block for creating libraries of compounds for screening against various disease targets.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a molecule of high interest for medicinal chemists and drug discovery scientists. Its synthesis can be achieved through established synthetic routes for quinoline derivatives. The presence of the trifluoromethyl group is anticipated to bestow favorable physicochemical and pharmacokinetic properties. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- US4544747A - Quinoline carboxylic acid derivatives - Google P
- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot - Cherry. [Link]
- A process for the preparation of quinoline carboxylic acid derivatives - European P
- Derivatives of quinolinecarboxylic acid - European P
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. [Link]
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
- Doebner reaction - Wikipedia. [Link]
- FTIR Functional Group Database Table with Search - InstaNANO. [Link]
- EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google P
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- Mass Spectrometry - Fragmentation P
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - SID. [Link]
- US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google P
- FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchG
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis Online. [Link]
- Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed. [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. [Link]
- FTIR Analysis for Biomolecules - Rocky Mountain Labs. [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. [Link]
- Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]
- FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
Sources
- 1. mdpi.com [mdpi.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. instanano.com [instanano.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethyl)quinoline-2-carboxylic acid
This guide provides a comprehensive overview of the principles, methodologies, and expected spectroscopic data for the structural elucidation of 7-(trifluoromethyl)quinoline-2-carboxylic acid. Designed for researchers and professionals in drug development, this document offers in-depth analysis and field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous molecular characterization.
Introduction
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1] The incorporation of a trifluoromethyl (-CF₃) group, a common bioisostere, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous and unambiguous structural confirmation is a prerequisite for any further investigation or application. This guide details the integrated spectroscopic approach required to fully characterize this molecule, ensuring scientific integrity and providing a self-validating system of analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and chemical environment of a molecule in solution. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound. Its high polarity effectively solubilizes the carboxylic acid, and its high boiling point ensures sample stability. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like D₂O or methanol-d₄. The analysis will involve standard 1D experiments for each nucleus and advanced 2D experiments (COSY, HSQC, HMBC) to establish connectivity.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR. Dissolve the sample in 0.7 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition : Acquire data with a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for the broad carboxylic acid proton signal.
-
¹³C NMR Acquisition : Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A spectral width of 200 ppm is standard. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled spectrum. ¹⁹F NMR is highly sensitive, requiring fewer scans.[2] The chemical shifts should be referenced against an external standard like CFCl₃ (0 ppm).[3]
-
2D NMR Acquisition : Perform standard COSY, HSQC, and HMBC experiments to establish ¹H-¹H, ¹H-¹³C (direct), and ¹H-¹³C (long-range) correlations, respectively.
Predicted Spectra and In-Depth Interpretation
The following data are predicted based on the known spectra of quinoline-2-carboxylic acid[1] and the established electronic effects of the trifluoromethyl substituent. The -CF₃ group is strongly electron-withdrawing, which will deshield (shift to higher ppm) nearby protons and carbons.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| COOH | ~13.5 | br s | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[4] |
| H-8 | ~8.50 | s | - | The H-8 proton is adjacent to the electron-withdrawing -CF₃ group, causing significant deshielding. It appears as a singlet as it has no adjacent protons. |
| H-3 | ~8.45 | d | ~8.5 | Part of an AX system with H-4 on the pyridine ring. |
| H-4 | ~8.25 | d | ~8.5 | Coupled to H-3. |
| H-5 | ~8.20 | d | ~8.8 | Deshielded due to proximity to the quinoline nitrogen and coupled to H-6. |
| H-6 | ~8.05 | d | ~8.8 | Coupled to H-5 and deshielded by the adjacent -CF₃ group. |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Rationale for Prediction |
| C-2 | ~150 | s | Carbon bearing the carboxylic acid group. |
| C-9 | ~148 | s | Quaternary carbon at the ring junction. |
| C-4 | ~140 | s | Aromatic CH carbon. |
| C-5 | ~131 | s | Aromatic CH carbon. |
| C-10 | ~129 | s | Quaternary carbon at the ring junction. |
| C-7 | ~128 | q (J ≈ 30 Hz) | Carbon directly attached to the -CF₃ group, shows characteristic quartet splitting. |
| C-6 | ~127 | s | Aromatic CH carbon. |
| C-8 | ~125 | s | Aromatic CH carbon. |
| C-3 | ~122 | s | Aromatic CH carbon. |
| -CF₃ | ~124 | q (J ≈ 272 Hz) | The trifluoromethyl carbon itself, showing a large one-bond coupling to fluorine. |
| COOH | ~167 | s | Carbonyl carbon of the carboxylic acid.[4] |
¹⁹F NMR Interpretation The ¹⁹F NMR spectrum is expected to show a single, sharp singlet at approximately -60 to -65 ppm. Aromatic trifluoromethyl groups typically appear in this region.[5] The absence of coupling confirms that there are no adjacent fluorine or hydrogen atoms.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide the initial data, 2D NMR experiments are required for self-validation. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals 2- and 3-bond correlations between protons and carbons, allowing the assembly of the molecular skeleton.
Caption: Key HMBC correlations confirming the molecular structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule.
Principles and Protocol
The principle relies on the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. These absorptions are characteristic of the bond type.[6] The modern Attenuated Total Reflectance (ATR) method is the most common and requires minimal sample preparation.
-
Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction : A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.
Expected Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted aromatic quinoline system.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group | Reference |
| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid (dimer) | [4][7] |
| 1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid | [6] |
| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring (Quinoline) | |
| 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl group | |
| ~1300 | Medium | C-O stretch | Carboxylic Acid | [8] |
| 900 - 675 | Medium-Strong | C-H bend (out-of-plane) | Aromatic Ring | [9] |
The most telling feature will be the extremely broad O-H stretch, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice due to the polarity of the carboxylic acid.[10]
Principles and Protocol (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Separation : Inject the sample onto a reverse-phase C18 column to ensure purity before it enters the mass spectrometer.
-
Ionization (ESI) : The sample is nebulized and ionized by a high voltage, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole or TOF).
-
Tandem MS (MS/MS) : For fragmentation analysis, the parent ion of interest (e.g., m/z 242.04 for [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID) to produce daughter ions.
Expected Mass Spectrum and Fragmentation Analysis
The high-resolution mass spectrum should confirm the molecular formula (C₁₁H₆F₃NO₂).
Table 4: Expected High-Resolution Mass Spectrometry Data
| Ion | Adduct | Calculated m/z |
| [M+H]⁺ | C₁₁H₇F₃NO₂⁺ | 242.0423 |
| [M-H]⁻ | C₁₁H₅F₃NO₂⁻ | 240.0278 |
Data sourced from PubChem CID 20497926.[11]
The fragmentation pattern in positive-ion ESI-MS/MS provides a roadmap of the molecule's structure. The most likely fragmentation pathways involve the loss of small, stable neutral molecules from the protonated parent ion.[10]
Caption: Predicted ESI+ fragmentation pathway for the target molecule.
Conclusion: An Integrated Approach to Structural Confirmation
The unambiguous structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. NMR establishes the precise carbon-hydrogen framework and the location of the -CF₃ group. IR spectroscopy provides rapid confirmation of the essential carboxylic acid and aromatic functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation. This multi-faceted, self-validating approach ensures the highest level of scientific integrity for researchers and drug development professionals.
References
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- PubChemLite. This compound (C11H6F3NO2).
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- University of Wisconsin-Madison. 19F NMR Reference Standards.
- (Reference not directly cited in the final text, but used for general knowledge)
- University of California, Davis. Table of Characteristic IR Absorptions.
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- (Reference not directly cited in the final text, but used for general knowledge)
- Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Laboratory for Astrochemical Research.
- Veverka, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), pp. 202-205.
- Kerber, R. (2022). Ultrafast 19F MAS NMR. Manuscript.
- (Reference not directly cited in the final text, but used for general knowledge)
- Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 358–373.
- Mattioda, A. L., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- UCLA Chemistry. IR Chart.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. colorado.edu [colorado.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. echemi.com [echemi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 10. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 11. chempap.org [chempap.org]
Unlocking the Therapeutic Potential of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Technical Guide to Target Identification and Validation
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 7-(trifluoromethyl)quinoline-2-carboxylic acid emerges as a compound of significant interest, integrating the established biological footprint of quinaldic acid with the advantageous physicochemical properties conferred by a trifluoromethyl group. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this molecule. We delve into three primary avenues of investigation—metabolic disorders, oncology, and inflammatory diseases—proposing key molecular targets and outlining detailed, field-proven experimental protocols for their validation. This document serves as a strategic roadmap for elucidating the mechanism of action and accelerating the preclinical development of this compound.
Introduction: The Rationale for Investigating this compound
Quinoline-2-carboxylic acid, also known as quinaldic acid, has demonstrated a spectrum of biological activities, including anti-diabetic, anti-proliferative, and anti-inflammatory effects.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is a well-established medicinal chemistry tactic to enhance a molecule's therapeutic profile. The -CF3 group can significantly improve metabolic stability, bioavailability, and target-binding affinity due to its high electronegativity and lipophilicity.[3] These enhancements make this compound a compelling candidate for systematic investigation.
This guide is structured to provide a logical and scientifically rigorous approach to identifying and validating the therapeutic targets of this promising compound. Each section will present the underlying hypothesis, key molecular targets, and detailed experimental workflows, complete with visual guides and data presentation formats.
Potential Therapeutic Area I: Metabolic Disorders - Targeting Hyperglycemia
Core Hypothesis: Based on the known inhibitory effects of quinoline-2-carboxylic acid on carbohydrate-hydrolyzing enzymes, this compound is hypothesized to act as a potent inhibitor of α-glucosidase and α-amylase, offering a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[4][5]
Primary Molecular Targets: α-Glucosidase and α-Amylase
α-Glucosidase and α-amylase are key enzymes in the digestive tract responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[6][7] Inhibition of these enzymes slows glucose absorption, thereby mitigating sharp increases in blood sugar levels after meals.[8][9]
Target Validation Workflow
The validation process involves a tiered approach, starting with in vitro enzyme inhibition assays and progressing to cell-based models if warranted.
Figure 2: Workflow for identifying and validating anticancer targets.
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line
-
Culture medium and supplements
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat cells with serial dilutions of this compound and doxorubicin for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value |
| Non-cancerous Control | Experimental Value | Experimental Value |
| Table 2: Antiproliferative activity against various cell lines. |
Potential Therapeutic Area III: Inflammatory Diseases
Core Hypothesis: Given the anti-inflammatory properties of various quinoline derivatives, this compound is posited to modulate key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the NF-κB signaling cascade.
Primary Molecular Targets
-
Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.
-
Lipoxygenases (e.g., 5-LOX, 15-LOX): These enzymes produce leukotrienes, another class of important inflammatory mediators.
-
NF-κB Signaling Pathway: This transcription factor plays a critical role in regulating the expression of pro-inflammatory genes.
Target Validation Workflow
The workflow begins with in vitro enzyme inhibition assays, followed by cell-based assays to assess the effect on inflammatory signaling pathways.
Figure 3: Workflow for validating anti-inflammatory targets.
Experimental Protocols
This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. [4] Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Hematin
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
Celecoxib (positive control)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well plate and plate reader
Procedure:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound at various concentrations.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid.
-
Monitor the increase in absorbance at 590 nm over time.
-
Calculate the initial reaction velocity and the percentage of inhibition to determine the IC50 value.
This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Bay 11-7082 (positive control)
-
Cell fractionation kit
-
Antibodies against p65 and a nuclear marker (e.g., Lamin B1)
-
Western blotting reagents and equipment
Procedure:
-
Culture RAW 264.7 cells and treat with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Harvest the cells and perform cytoplasmic and nuclear fractionation according to the kit's protocol.
-
Perform Western blotting on both fractions using antibodies against p65 and a nuclear loading control.
-
Quantify the band intensities to determine the relative amount of p65 in the nucleus.
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TNF-α Release Inhibition (IC50, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib (Positive Control) | Experimental Value | N/A | N/A |
| Table 3: Anti-inflammatory activity profile. |
Conclusion and Future Directions
This compound represents a molecule with significant, untapped therapeutic potential. The strategic framework outlined in this guide provides a clear and robust pathway for its systematic evaluation. By focusing on the well-documented activities of the parent quinoline-2-carboxylic acid scaffold and leveraging the enhanced properties afforded by the trifluoromethyl group, researchers can efficiently identify and validate its primary molecular targets. The proposed workflows in metabolic disorders, oncology, and inflammation offer a solid foundation for preclinical studies. Future investigations should also consider comprehensive pharmacokinetic and toxicological profiling to fully characterize the drug-like properties of this promising compound and accelerate its journey towards clinical application.
References
- Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Wikipedia. (2024). Alpha-glucosidase inhibitor.
- JustInTimeMedicine. (2023). Medications: Alpha-glucosidase Inhibitors.
- Patsnap Synapse. (2024). What are α-glucosidase inhibitors and how do they work?.
- Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io.
- Research and Reviews. (2016). Alpha-amylase inhibition can treat diabetes mellitus.
- Patsnap Synapse. (2024). What are Alpha-amylase inhibitors and how do they work?.
- Wang, Y., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 65(18), 12266-12284.
- Sharma, P., et al. (2021). New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. Biomolecules, 11(9), 1339.
- Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3416-3435.
- El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155.
- Musso, L., et al. (2021).
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets.
- ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents.
- PubMed. (2022). Alpha-amylase as molecular target for treatment of diabetes mellitus: A comprehensive review.
- Banukie Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-140.
- PubMed. (2022). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- Slideshare. (2022). Alpha-amylase inhibitors: alternative approach for the treatment of type 2 diabetes mellitus.
- MDPI. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
- PubMed Central. (2021). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study.
- ResearchGate. (2022). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
- PubMed Central. (2022). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition.
- PubChem. (n.d.). This compound.
- PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors.
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. 喹哪啶酸 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Technical Guide to Determining the Solubility Profile of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 7-(trifluoromethyl)quinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical principles governing its dissolution, present a robust, self-validating experimental protocol for determining thermodynamic solubility, and offer insights into the interpretation and application of the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the preformulation and development stages of pharmaceutical research.
Introduction: The Imperative of Solubility Profiling
This compound (C₁₁H₆F₃NO₂) is a heterocyclic compound featuring a quinoline core, a carboxylic acid functional group, and a trifluoromethyl substituent.[1][2] This unique combination of a polar, ionizable acid group, a rigid aromatic system, and a highly lipophilic trifluoromethyl group suggests a complex and nuanced solubility profile. Understanding this profile is not merely an academic exercise; it is a foundational requirement for advancing a drug candidate. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in in vitro screening assays.[3][4]
This guide provides the theoretical grounding and practical methodology to systematically determine the equilibrium (thermodynamic) solubility of this compound across a curated panel of organic solvents. By following these protocols, researchers can generate the high-quality data necessary for informed decision-making in solvent selection for crystallization, process chemistry, and the development of viable drug delivery systems.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The dissolution process is thermodynamically favorable when the Gibbs free energy of mixing (ΔG°) is negative.[6] This is influenced by both enthalpic (ΔH°) and entropic (ΔS°) changes.[6][7]
Physicochemical Properties of the Solute
The structure of this compound dictates its potential interactions:
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is also acidic, meaning its ionization state and, consequently, its solubility are highly dependent on the pH and the acidic/basic nature of the solvent.[8]
-
Quinoline Ring: A bicyclic aromatic system containing nitrogen. It contributes to the molecule's rigidity and can participate in π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic (hydrophobic), which generally decreases solubility in polar solvents like water but can enhance it in nonpolar or fluorinated solvents.
The principle of "like dissolves like" is a useful heuristic.[5][9] We can predict that this molecule will exhibit moderate to good solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, while its large aromatic and fluorinated portions may also allow for solubility in less polar environments.
Classification of Organic Solvents
To build a comprehensive profile, solvents should be selected from different classes based on their polarity and hydrogen bonding capabilities.[5]
| Solvent Class | Characteristics | Examples | Expected Interaction Mechanism |
| Polar Protic | High polarity; contain O-H or N-H bonds. Can act as H-bond donors and acceptors. | Methanol, Ethanol, 1-Propanol | Strong hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | High polarity; lack O-H or N-H bonds. Can act as H-bond acceptors. | Acetonitrile, Acetone, DMSO | Dipole-dipole interactions; hydrogen bonding with the carboxylic acid proton. |
| Nonpolar | Low polarity; primarily C-H and C-C bonds. | Toluene, Hexane, Cyclohexane | van der Waals forces and hydrophobic interactions with the quinoline and -CF₃ groups. |
A solvent's polarity can be quantified by its dielectric constant; a higher value indicates greater polarity.[5]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug.[10] The most reliable and widely accepted method for its determination is the Saturation Shake-Flask Method .[6][10] This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium.[10]
Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for the Shake-Flask solubility method.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed as a self-validating system by including an equilibrium confirmation step.
3.2.1 Materials and Equipment
-
This compound (solid, purity >99%)
-
Selected organic solvents (HPLC grade or higher)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Centrifuge (optional)
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
3.2.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure solid remains at the end of the experiment is required (e.g., 5-10 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation rate (e.g., 150 rpm).
-
Sampling:
-
After 24 hours, stop agitation and allow the suspension to settle for 30 minutes.
-
Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration removes undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Return the primary vial to the shaker and continue agitation for another 24 hours (total 48 hours).
-
Repeat the sampling and filtration process.
-
-
Equilibrium Confirmation: Analyze the samples from both the 24-hour and 48-hour time points. If the concentrations are within a narrow margin (e.g., <5%), equilibrium can be considered achieved. If not, a longer equilibration time is necessary.[10] Trustworthiness: This step validates that the measured solubility is the true thermodynamic value and not a kinetic artifact.
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable mobile phase to bring the concentration within the range of a pre-validated HPLC calibration curve.
-
Inject the diluted sample onto the HPLC system and determine the concentration.
-
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
Replication: Perform the entire experiment in triplicate for each solvent to ensure reproducibility.
Data Presentation and Interpretation
All quantitative data should be summarized in a structured table to facilitate comparison and analysis.
Solubility Data Table (Template)
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) ± SD | Observations |
| Methanol | Polar Protic | 32.7 | Experimental Data | Clear solution |
| Ethanol | Polar Protic | 24.6 | Experimental Data | Clear solution |
| 1-Propanol | Polar Protic | 20.1 | Experimental Data | Clear solution |
| Acetone | Polar Aprotic | 20.7 | Experimental Data | Clear solution |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Data | Clear solution |
| Ethyl Acetate | Polar Aprotic | 6.0 | Experimental Data | Clear solution |
| Toluene | Nonpolar | 2.4 | Experimental Data | Suspension |
| Cyclohexane | Nonpolar | 2.0 | Experimental Data | Suspension |
Interpreting the Solubility Profile
The relationship between solvent properties and the measured solubility provides deep insight into the molecule's behavior.
Caption: Factors influencing the measured solubility of the API.
-
High solubility in polar protic solvents (Methanol, Ethanol) would confirm the dominance of the carboxylic acid group's hydrogen bonding capability in the dissolution process.
-
Solubility in polar aprotic solvents (Acetone, Acetonitrile) indicates that dipole-dipole interactions are also significant drivers of solvation.
-
Low solubility in nonpolar solvents (Toluene, Cyclohexane) would suggest that the polar carboxylic acid group's inability to form favorable interactions with the solvent outweighs the favorable interactions of the lipophilic quinoline and trifluoromethyl moieties.[11]
This profile is crucial for practical applications. For instance, a solvent system for crystallization would require a solvent in which the compound has high solubility at an elevated temperature but lower solubility at room temperature. For a liquid formulation, a solvent with high solubilizing capacity at the target storage temperature would be selected.
Conclusion
This guide establishes a robust, scientifically grounded methodology for determining the solubility profile of this compound in organic solvents. By combining a sound theoretical understanding with a rigorous experimental protocol like the Shake-Flask method, researchers can generate reliable and reproducible data. This information is a cornerstone of chemical process development and pharmaceutical preformulation, directly impacting the successful progression of new chemical entities from the laboratory to clinical application, in line with the principles of quality control outlined in regulatory guidance such as ICH Q6B.[12][13][14]
References
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2020).
- United States Pharmacopeial Convention. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Avdeef, A. (2020).
- Kumar, R., Singh, S., & Singh, J. (2021).
- Bergström, C. A. S. (2016). The thermodynamic principles of dissolution.
- JoVE. (2023). Physical Properties of Carboxylic Acids. Journal of Visualized Experiments. [Link]
- Slideshare. (n.d.). Solubility experimental methods. [Link]
- MasterControl. (n.d.). ICH Q6 Guidelines. [Link]
- ResearchGate. (2017).
- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? [Link]
- ResearchGate. (2021).
- Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- CDN. (2014).
- U.S. Food and Drug Administration. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
- ERIC. (2017).
- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wang, X., et al. (2022). Dissolution Process and Thermodynamic Model Correlation of Homovanillic Acid in Different Solvents and Intermolecular Force Analysis.
- Svanbäck, S., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
- LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts. [Link]
- PubChemLite. (n.d.). This compound (C11H6F3NO2). [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
Sources
- 1. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 3. enamine.net [enamine.net]
- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 5. caymanchem.com [caymanchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Physical Properties of Carboxylic Acids [jove.com]
- 9. quora.com [quora.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mastercontrol.com [mastercontrol.com]
- 13. researchgate.net [researchgate.net]
- 14. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
A Senior Application Scientist's Guide to the Combes Synthesis of Trifluoromethyl-Substituted Quinolines
Foreword: The Strategic Value of Fluorination in Modern Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone of pharmacophore design. Its rigid, bicyclic structure is a privileged motif found in numerous therapeutic agents. However, the true innovation in contemporary drug development lies in the nuanced modification of these core structures to enhance their pharmacological profiles. The introduction of the trifluoromethyl (–CF3) group is a paramount example of such a strategy.[1] This small appendage imparts profound changes to a molecule's properties, including metabolic stability, lipophilicity, and bioavailability, often transforming a promising compound into a viable drug candidate.[2][3][4][5] The –CF3 group can block metabolic hotspots, improve membrane permeability, and enhance binding affinity to biological targets.[4] Consequently, the synthesis of trifluoromethyl-substituted quinolines is a task of significant interest to researchers in pharmaceuticals and agrochemicals.[1]
This guide provides an in-depth technical exploration of the Combes synthesis, a classic yet highly relevant method for constructing the 2,4-disubstituted quinoline backbone.[6][7] We will delve into the mechanistic underpinnings of this reaction, focusing specifically on its application for preparing trifluoromethyl-substituted quinolines, and provide field-proven insights to navigate its complexities, from managing regioselectivity to optimizing reaction conditions.
The Combes Synthesis: A Mechanistic Deep Dive
First reported by A. Combes in 1888, the synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[8][9] The reaction is a powerful tool for creating 2,4-disubstituted quinolines and proceeds through a well-understood, three-stage mechanism.[6][10]
The Causality Behind the Mechanism:
The entire process is driven by the creation of a stable aromatic system. Each step is a logical progression toward this energetic minimum, orchestrated by the acid catalyst.
-
Stage 1: Enamine Formation. The reaction initiates with the protonation of a carbonyl oxygen on the β-diketone by the acid catalyst (e.g., H₂SO₄). This activation enhances the electrophilicity of the carbonyl carbon, inviting a nucleophilic attack from the lone pair of the aniline nitrogen. A subsequent dehydration cascade, involving proton transfers and the elimination of a water molecule, yields an intermediate Schiff base, which rapidly tautomerizes to the more thermodynamically stable enamine.[6][11] This enamine is the key intermediate that sets the stage for cyclization.
-
Stage 2: Annulation - The Rate-Determining Step. The second phase is the critical ring-closing event, an intramolecular electrophilic aromatic substitution.[6] The enamine, protonated by the acid catalyst, becomes a potent electrophile. The electron-rich aniline ring then attacks this activated enamine, forming the new six-membered ring. This annulation step is typically the slowest in the sequence and thus dictates the overall reaction rate.[6]
-
Stage 3: Aromatization. The newly formed cyclic intermediate is not yet aromatic. A final, rapid dehydration step, facilitated by the strong acid, removes the hydroxyl group and establishes the fully conjugated, stable quinoline ring system.
Below is a visual representation of this mechanistic pathway.
Caption: The core mechanism of the Combes synthesis.
Mastering Regioselectivity in CF3-Quinoline Synthesis
When an unsymmetrical trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) is used, the reaction can yield two possible regioisomers: a 2-CF3-quinoline or a 4-CF3-quinoline. Controlling the outcome is a central challenge and a key focus of process optimization.
Groundbreaking work by Sloop elucidated the factors governing this regioselectivity.[6] The outcome is a delicate interplay of steric and electronic effects during the rate-determining annulation step.[6]
-
Steric Effects: Bulky substituents on either the aniline or the β-diketone play a dominant role.[6] Increasing the steric bulk of the non-fluorinated R-group on the diketone favors the formation of the 2-CF3-quinoline isomer. This is because the bulkier group preferentially orients itself away from the aniline ring during the cyclization, placing the less-hindered CF3 group at the 2-position.
-
Electronic Effects: The electronic nature of substituents on the aniline ring also directs the cyclization.
-
Electron-donating groups (e.g., methoxy) on the aniline enhance the nucleophilicity of the aromatic ring, and have been observed to favor the formation of 2-CF3-quinolines.[6]
-
Electron-withdrawing groups (e.g., chloro, fluoro) on the aniline, conversely, tend to favor the formation of the 4-CF3 regioisomer.[6]
-
By carefully selecting the substituents on both starting materials, a skilled chemist can manipulate these competing effects to synthesize the desired regioisomer as the major product.[6]
Field-Proven Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)quinoline
This protocol provides a robust, self-validating methodology for the synthesis of a common trifluoromethyl-quinoline derivative.
Materials & Reagents:
-
Aniline (freshly distilled)
-
1,1,1-Trifluoro-2,4-pentanedione (TFPD)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (aq. NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
NMR Spectrometer, Mass Spectrometer
Step-by-Step Procedure:
-
Reaction Setup (Under Fume Hood): To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add polyphosphoric acid (PPA, ~50 g). Begin stirring and gently heat the PPA to ~60°C to reduce its viscosity.[13]
-
Scientist's Insight: PPA is a superior dehydrating agent to sulfuric acid for this reaction, often leading to cleaner reactions and higher yields.[6] Pre-heating makes it much easier to handle.
-
-
Reagent Addition: In a separate beaker, mix aniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq). Add this mixture dropwise to the warm, stirring PPA over 15 minutes. An exotherm may be observed.
-
Trustworthiness Check: A slight excess of the diketone ensures complete consumption of the aniline, simplifying purification.
-
-
Reaction Execution: Once the addition is complete, increase the temperature to 140-150°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be UV-active and stain with potassium permanganate.
-
Scientist's Insight: The high temperature is necessary to drive the rate-limiting annulation and subsequent dehydration steps.
-
-
Work-up and Isolation: Allow the reaction mixture to cool to ~80°C. Carefully and slowly pour the viscous mixture over crushed ice (~200 g) in a large beaker with vigorous stirring. The PPA will hydrolyze exothermically.
-
Safety Note: Perform this step slowly in a well-ventilated fume hood, as the quenching of PPA is highly exothermic.
-
-
Neutralization and Extraction: The resulting acidic aqueous slurry will be cloudy. Slowly add saturated NaHCO₃ solution until the pH is neutral to basic (pH ~8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Trustworthiness Check: Ensuring the aqueous layer is basic is crucial for deprotonating the quinoline nitrogen, making it more soluble in the organic layer and maximizing extraction efficiency.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 95:5 Hexanes:EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterization: Confirm the identity and purity of the final product.
Data Summary and Troubleshooting
The Combes synthesis is versatile. The following table summarizes representative conditions for different substrates.
| Aniline Substrate | β-Diketone Substrate | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| Aniline | 1,1,1-Trifluoro-2,4-pentanedione | H₂SO₄, heat | 2-Methyl-4-(trifluoromethyl)quinoline | Moderate | [6] |
| p-Anisidine | 1,1,1-Trifluoro-2,4-pentanedione | PPA/EtOH (PPE), heat | 6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | Good | [6] |
| p-Chloroaniline | 1,1,1-Trifluoro-2,4-pentanedione | PPA/EtOH (PPE), heat | 6-Chloro-4-methyl-2-(trifluoromethyl)quinoline | Good | [6] |
| 2-Aminonaphthalene | Acetylacetone | HF, 60°C | 2,4-Dimethylbenzo[g]quinoline | - | [11] |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; steric hindrance; inefficient dehydration. | Increase reaction time/temperature. Use a more powerful dehydrating agent like PPA or a polyphosphoric ester (PPE).[6][17] If possible, select less sterically hindered starting materials.[17] |
| Poor Regioselectivity | Competing electronic and steric effects. | Modify substituents on the aniline or β-diketone to favor one isomer. For example, use a bulkier R-group on the diketone to favor the 2-CF₃ product.[6] |
| Byproduct Formation | Polymerization of starting materials; side reactions. | Ensure slow, controlled addition of reagents. Optimize temperature to favor the desired reaction pathway over decomposition or polymerization.[17] |
| Difficult Purification | Presence of starting materials, regioisomers, and tar-like byproducts. | Ensure complete neutralization during work-up to facilitate extraction. Use high-quality silica for chromatography and a shallow solvent gradient for better separation of isomers. |
Conclusion
The Combes synthesis remains a highly effective and strategically important reaction in the organic chemist's toolkit. Its ability to reliably construct the 2,4-disubstituted quinoline core from readily available anilines and β-diketones makes it an attractive choice for generating libraries of compounds for screening. When applied to the synthesis of trifluoromethyl-substituted quinolines, a deep understanding of the interplay between steric and electronic effects is crucial for controlling regioselectivity. By leveraging optimized conditions, such as the use of polyphosphoric acid, and employing rigorous purification techniques, researchers can efficiently access these valuable fluorinated heterocycles, paving the way for the next generation of advanced pharmaceuticals and agrochemicals.[1][18]
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Combes quinoline synthesis. Wikipedia.
- Combes quinoline synthesis. Wikiwand.
- Combes Quinoline Synthesis. Cambridge University Press.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.
- Synthesis of 2,4‐bis(trifluoromethyl)quinolines. ResearchGate.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate.
- Polyphosphoric Acids As A Reagent In Organic Chemistry. Chemical Reviews.
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. National Institutes of Health (NIH).
- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. PubMed.
- Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. ResearchGate.
- Combes Quinoline Synthesis. Organic Reactions.
- Combes Quinoline Synthesis PDF. Scribd.
- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.
- Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 8. Combes Quinoline Synthesis [drugfuture.com]
- 9. scribd.com [scribd.com]
- 10. iipseries.org [iipseries.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccsenet.org [ccsenet.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-archives.org [beilstein-archives.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Quinoline-2-Carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Correcting a Common Misconception—The Pfitzinger Reaction vs. Quinaldic Acid Synthesis
In the landscape of heterocyclic chemistry, precision in methodology is paramount. The user's initial query regarding the Pfitzinger reaction for the synthesis of quinoline-2-carboxylic acid highlights a common point of confusion. It is critical to establish from the outset that the Pfitzinger reaction, a robust and venerable method, reliably yields quinoline-4-carboxylic acids (cinchoninic acids) through the condensation of isatin with a carbonyl compound in a basic medium.[1] This guide, therefore, will first briefly delineate the Pfitzinger reaction to clarify its scope and then pivot to the primary focus: the authoritative and field-proven methods for the synthesis of the structurally and pharmaceutically significant isomer, quinoline-2-carboxylic acid , also known as quinaldic acid.
The Strategic Importance of Quinoline-2-Carboxylic Acid in Modern Drug Discovery
Quinoline-2-carboxylic acid is not merely a simple heterocyclic compound; it is a "privileged scaffold" in medicinal chemistry.[2] Its rigid, planar structure and the strategic placement of the carboxylic acid group and the ring nitrogen create a potent metal-chelating motif, which is a recurring theme in the mechanism of action for many of its biologically active derivatives.[2][3] This scaffold is a cornerstone in the development of a diverse array of therapeutic agents, with demonstrated efficacy in several key areas:
-
Anticancer and Antiproliferative Agents: Quinaldic acid and its derivatives have shown significant cytotoxicity against various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer cells.[2][4]
-
Anti-inflammatory and Analgesic Compounds: Esters and amides derived from quinoline-2-carboxylic acid are actively investigated for their potential to mitigate inflammation and pain.[5]
-
Antidiabetic Properties: The molecule has been identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. This positions it as a compound of interest for managing postprandial hyperglycemia.[2]
-
Antimicrobial and Antiviral Applications: The quinoline core is a well-established pharmacophore in the design of anti-infective agents.[6]
Given its therapeutic potential, a reliable and scalable synthesis of quinoline-2-carboxylic acid is a fundamental requirement for any drug development program centered on this scaffold.
Primary Synthetic Route: The Oxidation of 2-Methylquinoline (Quinaldine)
The most direct and widely employed method for the laboratory and industrial-scale synthesis of quinoline-2-carboxylic acid is the side-chain oxidation of its readily available precursor, 2-methylquinoline (commonly known as quinaldine).[7] This transformation specifically targets the methyl group at the 2-position, converting it to a carboxylic acid while leaving the aromatic quinoline core intact. The choice of oxidizing agent is the critical variable in this process, influencing yield, reaction conditions, and environmental impact.
Causality Behind Reagent Selection: A Comparative Analysis
The selection of an oxidizing agent is a decision driven by balancing reactivity, selectivity, cost, and safety. While numerous oxidants can theoretically perform this transformation, two have emerged as the most practical and are detailed below. The reaction's specificity for the benzylic C-H bonds of the methyl group is due to the resonance stabilization of any radical or anionic intermediate formed at this position by the adjacent aromatic quinoline ring.[8]
| Oxidizing Agent | Typical Reaction Conditions | Average Yield (%) | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) | Reflux in pyridine/water (10:1) for ~5 hours | ~65% | High selectivity, reliable results. | Toxicity of selenium compounds, moderate yield.[9] |
| Potassium Permanganate (KMnO₄) | Aqueous NaOH, portion-wise addition, 50-100°C, 4-6 hours | >70% (optimized) | Cost-effective, powerful oxidant. | Formation of MnO₂ byproduct requires filtration, can be less selective if not controlled.[9] |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing experienced chemists with the necessary detail to replicate these syntheses reliably.
This method is favored for its predictability, though it requires handling of toxic selenium reagents.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).
-
Add a solvent mixture of pyridine and water (10:1 v/v).
Step 2: Oxidation
-
Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Maintain the reflux for approximately 5 hours. The reaction mixture will turn dark as elemental selenium precipitates.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated black selenium.
-
Transfer the filtrate to a beaker and acidify to a pH of ~3-4 with concentrated hydrochloric acid (HCl). This will precipitate the crude quinoline-2-carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
Step 4: Purification
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield pure quinoline-2-carboxylic acid.[9]
A more cost-effective and common method, requiring careful control of reaction conditions.
Step 1: Reaction Setup
-
In a large beaker or flask, dissolve 2-methylquinoline in an aqueous solution of sodium hydroxide (NaOH).
-
Prepare a separate aqueous solution of potassium permanganate (KMnO₄).
Step 2: Controlled Oxidation
-
While vigorously stirring the 2-methylquinoline solution, add the KMnO₄ solution portion-wise.
-
Carefully monitor the temperature and maintain it below 50°C during the addition, using an ice bath if necessary, as the reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 90-100°C for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.
Step 3: Work-up and Isolation
-
Filter the hot reaction mixture to remove the MnO₂ precipitate.
-
Allow the filtrate to cool to room temperature.
-
Slowly acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.
Step 4: Purification
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.[9]
Visualization of the Synthetic Workflow
To provide a clear, high-level overview of the primary synthesis route, the following diagram illustrates the key stages of the process.
Caption: Generalized workflow for the synthesis of quinoline-2-carboxylic acid.
Conclusion and Future Outlook
The synthesis of quinoline-2-carboxylic acid via the oxidation of 2-methylquinoline represents a foundational process in medicinal chemistry. It provides reliable access to a high-value scaffold essential for the development of novel therapeutics. While the Pfitzinger reaction is a powerful tool in its own right, a clear understanding of its regiochemical outcome—the formation of quinoline-4-carboxylic acids—is crucial for synthetic planning. As drug development continues to evolve, the demand for efficient, scalable, and environmentally conscious synthetic routes to key intermediates like quinaldic acid will undoubtedly drive further innovation in oxidation chemistry and heterocyclic synthesis.
References
- Arabiyat, S., et al. (2024).
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
- Zhang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
- ResearchGate. (2009). Chen et al., (2009) synthesized and evaluated a series of quinoline....
- MDPI. (2025). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. MDPI. [Link]
- Kráľová, K., et al. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules. [Link]
- Indian Academy of Sciences. (2005). One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent – A green chemistry approach. Indian Academy of Sciences. [Link]
- Google Patents. (2000). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
- Davis, J. W. (1954). Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. Journal of Organic Chemistry. [Link]
- ResearchGate. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- Zhang, Z., Tan, J., & Wang, Z. (2008).
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. [Link]
- Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (2024). Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Shaikh, N. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. [Link]
- Wang, Z., et al. (2022).
- ResearchGate. (2023). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
- Joule, J. A., & Mills, K. (2010). Isoquinoline. In Heterocyclic Chemistry. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic approaches to site-selective oxidation of quinoline and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In silico prediction of 7-(trifluoromethyl)quinoline-2-carboxylic acid properties
An In-Depth Technical Guide
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] 7-(Trifluoromethyl)quinoline-2-carboxylic acid represents a molecule of significant interest, combining the established quinoline core with a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a carboxylic acid moiety, which critically influences solubility and pharmacokinetic behavior. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict the essential physicochemical and pharmacokinetic (ADMET) properties of this compound. By leveraging computational tools early in the discovery pipeline, researchers can make more informed decisions, prioritize resources effectively, and accelerate the journey from molecular concept to clinical candidate.[3][4][5] This document is structured not as a rigid template, but as a logical workflow, mirroring the process a computational chemist would follow to build a comprehensive profile of a novel chemical entity.
Foundational Step: Molecular Structuring and Optimization
The fidelity of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. An incorrect or energetically unfavorable conformation can lead to cascading errors in downstream property calculations. Therefore, the initial step is to establish a standardized, high-quality 3D structure.
Protocol 1.1: Structure Acquisition and Energy Minimization
-
Obtain 2D Representation: The canonical structure of this compound is first acquired from a reliable chemical database such as PubChem (CID 20497926).[6][7] The SMILES string (C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F) or InChI key serves as the unambiguous starting point.
-
Generate 3D Conformation: The 2D representation is converted into an initial 3D structure using a computational chemistry software package (e.g., ChemDraw, MarvinSketch, or the input module of a simulation suite).
-
Energy Minimization: This crucial step refines the 3D geometry to find a low-energy, stable conformation. This is performed using a molecular mechanics force field (e.g., MMFF94 or UFF).
-
Causality: The algorithm iteratively adjusts bond lengths, bond angles, and torsion angles to relieve steric strain and optimize non-bonded interactions (van der Waals, electrostatic), resulting in a physically realistic molecular conformation essential for accurate property prediction.
-
Caption: Workflow for preparing the 3D molecular structure.
Prediction of Core Physicochemical Properties
Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from its ability to dissolve to its capacity to cross cellular membranes. Accurate prediction of these attributes is paramount.
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is acidic, and the quinoline nitrogen is basic. This dual nature makes pKa prediction vital, as the charge state directly impacts solubility, permeability, and interaction with protein targets.[8][9]
In silico pKa prediction models, such as those used by ACD/Labs, ChemAxon (Marvin), or Schrödinger (Epik), typically employ empirical methods.[10] They leverage large databases of experimentally determined pKa values to identify structural fragments and apply corrections based on the electronic effects of neighboring substituents. The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the carboxylic acid and decrease the basicity of the quinoline nitrogen compared to the unsubstituted parent molecule.
-
Input Structure: Upload the optimized 3D structure of this compound to a pKa prediction server (e.g., ACD/pKa, MarvinSketch).
-
Initiate Calculation: Run the pKa calculation using default parameters (standard conditions: 25°C, aqueous solution).
-
Analyze Output: The software will identify the ionizable centers. It will predict an acidic pKa for the carboxylic acid proton and a basic pKa for the quinoline nitrogen.
-
Record Values: Document the predicted pKa values for both the acidic and basic sites.
Aqueous Solubility (logS)
Aqueous solubility is a critical determinant of a drug's bioavailability.[11][12] Poor solubility can hinder absorption from the gastrointestinal tract, making it a common reason for candidate failure.[13] Predictions are typically expressed as logS, the logarithm of the molar solubility.
Modern solubility predictors often use machine learning algorithms or quantitative structure-property relationship (QSPR) models.[14][15] These models are trained on large datasets and correlate topological and physicochemical descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with experimental solubility data.
-
Select Tool: Utilize a validated web-based tool such as the SwissADME server.
-
Input Molecule: Provide the SMILES string of the molecule.
-
Execute Prediction: Run the analysis. The server calculates logS based on its internal models (e.g., ESOL, Ali, SILICOS-IT).
-
Consolidate Results: Record the predicted logS values. It is good practice to note the consensus or average value if multiple models are provided.
Lipophilicity (logP & logD)
Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross lipid bilayers, such as the intestinal wall and the blood-brain barrier.[8] It is commonly expressed as logP (the partition coefficient between octanol and water for the neutral species) and logD (the distribution coefficient at a specific pH, which accounts for all ionic species).
LogP prediction algorithms are often fragment-based or atom-based. They deconstruct the molecule into constituent parts with known lipophilicity contributions and sum them up, applying correction factors. The calculation of logD requires the predicted pKa values and the logP, as it describes the pH-dependent lipophilicity of an ionizable compound.
-
Use Integrated Tool: Employ a platform like SwissADME or ChemAxon's Calculators, which can predict both logP and logD.
-
Input Structure: Submit the molecular structure.
-
Specify pH for logD: For logD, specify the physiological pH of 7.4.
-
Run Calculation: The tool will output multiple logP values from different models (e.g., XLOGP3, WLOGP, MLOGP). The consensus value is often the most robust. It will also calculate the logD at pH 7.4.
-
Record Data: Document the consensus logP and the logD at pH 7.4.
Caption: Workflow for predicting key physicochemical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Description | Importance in Drug Discovery |
| Acidic pKa | ~3.5 - 4.5 | Carboxylic Acid (-COOH) | Governs ionization state, solubility, and receptor interaction. |
| Basic pKa | ~1.5 - 2.5 | Quinoline Nitrogen | Influences behavior in acidic environments (e.g., stomach). |
| logS (Aqueous Solubility) | -3.0 to -4.0 | Logarithm of molar solubility | Determines bioavailability and suitability for formulation. |
| logP (Lipophilicity) | ~2.9 - 3.4 | Octanol-water partition coefficient | Key predictor of membrane permeability and metabolism. |
| logD at pH 7.4 | ~1.0 - 1.5 | Distribution coefficient at pH 7.4 | More physiologically relevant measure of lipophilicity for an ionizable drug. |
Note: These values are representative predictions based on established algorithms for similar structures. Actual values may vary.
In Silico ADMET Profiling
Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug discovery, helping to identify and mitigate liabilities long before costly clinical trials.[16][17][18]
Methodology Insight
ADMET prediction relies heavily on a combination of QSAR models, machine learning algorithms, and structural alerts.[16] Web servers like SwissADME and ADMETlab provide a suite of predictive models trained on extensive experimental data, allowing for a rapid, multi-parameter assessment from a single molecular structure.
Protocol 3.1: Comprehensive ADMET Prediction
-
Access Server: Navigate to a comprehensive ADMET prediction web server (e.g., SwissADME).
-
Submit Molecule: Input the SMILES string for this compound.
-
Execute Analysis: Run the prediction workflow.
-
Systematically Collect Data: Navigate through the output sections and record the predictions for each ADMET category into a structured table.
-
Absorption: Note the predicted Human Intestinal Absorption (HIA) and Caco-2 permeability. Check if the molecule is a predicted substrate of P-glycoprotein (P-gp).
-
Distribution: Record the predicted Blood-Brain Barrier (BBB) permeation and the fraction of plasma protein binding (PPB).
-
Metabolism: Document the predicted inhibition of major Cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is critical for assessing the potential for drug-drug interactions.[19]
-
Toxicity: Check for key toxicity alerts, such as hERG (human Ether-à-go-go-Related Gene) inhibition, which is linked to cardiotoxicity, and AMES mutagenicity.
-
Caption: Workflow for generating a comprehensive ADMET profile.
Table 2: Predicted ADMET Profile
| Category | Parameter | Prediction | Rationale & Implication |
| Absorption | Human Intestinal Absorption (HIA) | High | Favorable for oral bioavailability. |
| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively pumped out of cells, which is favorable. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain, suggesting suitability for peripheral targets. |
| Plasma Protein Binding (PPB) | High (>90%) | The molecule may have a longer half-life, but the free fraction available for therapeutic effect is low. | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential Liability: Risk of drug-drug interactions with substrates like warfarin. | |
| CYP2C19 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme. | |
| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme. | |
| CYP3A4 Inhibitor | Yes | Potential Liability: High risk of interactions with a wide range of common medications. | |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| AMES Toxicity (Mutagenicity) | No | Low risk of being carcinogenic. |
Potential Target Identification via Inverse Virtual Screening
While the primary focus is on property prediction, in silico tools can also generate hypotheses about the molecule's biological targets. This is achieved through inverse virtual screening, where the compound is screened against a library of known protein structures.
Methodology Insight
Platforms like SwissTargetPrediction operate on the principle of chemical similarity. They posit that structurally similar molecules are likely to bind to similar protein targets. The algorithm compares the 2D and 3D similarity of the query molecule to a database of known bioactive ligands and maps the most probable protein targets.[20]
Protocol 4.1: Target Prediction
-
Access Server: Navigate to the SwissTargetPrediction web server.
-
Input Structure: Submit the SMILES string of the molecule.
-
Select Species: Specify "Homo sapiens" as the target organism.
-
Run Prediction: Initiate the screening process.
-
Analyze Results: The output will be a ranked list of potential protein targets, classified by family (e.g., kinases, G-protein coupled receptors, enzymes). This provides valuable, albeit preliminary, insight into the molecule's potential mechanism of action.
Synthesis and Senior Scientist's Interpretation
The in silico profile of this compound presents a molecule with several promising drug-like features but also highlights specific areas requiring careful experimental validation.
Expert Summary: The molecule is predicted to have high intestinal absorption, a key requirement for an orally administered drug. Its moderate, pH-dependent lipophilicity (logD ~1.0-1.5) and good aqueous solubility (logS ~ -3.5) strike a favorable balance, often referred to as being within the "rule of 5" space. The prediction that it is not a P-gp substrate is also advantageous, suggesting good cellular uptake.
However, two significant liabilities have been flagged. First, the predicted high plasma protein binding (>90%) indicates that only a small fraction of the drug may be pharmacologically active, potentially requiring higher doses. Second, and more critically, the predicted inhibition of CYP2C9 and CYP3A4 enzymes is a major red flag for potential drug-drug interactions.[19] This would necessitate careful consideration in any future clinical development plan. The lack of predicted BBB permeation makes it a more suitable candidate for peripheral rather than central nervous system targets. The absence of predicted cardiotoxicity (hERG) and mutagenicity (AMES) is a positive safety indicator.
Conclusion: This comprehensive in silico assessment provides a robust, data-driven foundation for this compound. It characterizes the molecule as having a promising absorption and safety profile but raises significant, actionable concerns regarding its metabolic interactions. These computational hypotheses are not endpoints but rather essential guides for designing an efficient experimental validation strategy. The next logical steps would be to prioritize in vitro assays to confirm the pKa, solubility, and, most importantly, the CYP inhibition profile before committing to more resource-intensive studies.
References
- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
- SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]
- ChemAxon. (n.d.). Computational tools for drug discovery. ChemAxon. [Link]
- Baran, Y., & Cakir, M. (2026). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
- Yaseen, M., & Ahmad, F. (2016). ISLAND: In-Silico Prediction of Proteins Binding Affinity Using Sequence Descriptors. arXiv. [Link]
- OrchidPharma. (2025). What are computational methods in drug discovery? OrchidPharma. [Link]
- Wang, S., et al. (2022). Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Frontiers of Chemical Science and Engineering. [Link]
- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2008). Solubility Prediction Methods for Drug/Drug Like Molecules. Ingenta Connect. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Jones, S., & Thornton, J. M. (2016). In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. [Link]
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- PubMed. (n.d.). In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. [Link]
- Bentham Science Publishers. (2008). Solubility Prediction Methods for Drug/Drug Like Molecules. Bentham Science. [Link]
- Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery. [Link]
- Schrödinger. (n.d.). Epik. Schrödinger. [Link]
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
- Ho, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. [Link]
- ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
- Schrödinger. (n.d.). Macro-pKa. Schrödinger. [Link]
- Pérez-Villanueva, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
- Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences. [Link]
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
- Optibrium. (n.d.). Which ADMET properties are important for me to predict?. Optibrium. [Link]
- Fiveable. (n.d.). ADMET prediction. Fiveable. [Link]
- Aurlide. (2025).
- PubChem. (n.d.). This compound. PubChem. [Link]
- Drug Hunter. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. [Link]
- PubMed. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. [Link]
- ResearchGate. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
- ResearchGate. (2025). Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges.
- PubMed. (n.d.).
- PubChemLite. (n.d.). This compound (C11H6F3NO2). PubChemLite. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. steeronresearch.com [steeronresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. What are computational methods in drug discovery? [synapse.patsnap.com]
- 6. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 8. optibrium.com [optibrium.com]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. Solubility Prediction Methods for Drug/Drug Like Molecules: Ingenta Connect [ingentaconnect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization [journal.hep.com.cn]
- 15. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 16. fiveable.me [fiveable.me]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. aurlide.fi [aurlide.fi]
- 20. In silico prediction of binding sites on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial Screening of Novel Quinoline-2-Carboxylic Acids
Introduction
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Among the promising scaffolds in medicinal chemistry, the quinoline ring system has long been a cornerstone, most notably in the development of the highly successful quinolone class of antibiotics.[1][2] This guide focuses on a specific and promising subclass: novel quinoline-2-carboxylic acids. The presence of the carboxylic acid moiety at the 2-position is a critical feature that can significantly influence the compound's biological activity, including its antimicrobial and even anticancer properties.[3][4]
This document provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of these novel compounds. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, emphasizes the importance of self-validating systems for trustworthy data, and is grounded in authoritative scientific principles. Our objective is to equip you with the knowledge to not only execute these assays with precision but also to interpret the results with a nuanced understanding of their implications for drug discovery.
The Scientific Foundation: Mechanism of Action of Quinolone Antibiotics
A thorough understanding of the established mechanism of action for the broader quinolone class is fundamental to appreciating the potential of novel quinoline-2-carboxylic acid derivatives. Quinolones exert their bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6]
These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[6] They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[5][7] Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the DNA strands.[2][7] This leads to an accumulation of double-stranded DNA breaks, triggering the bacterial SOS response and ultimately resulting in cell death.[6][7] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing a basis for the selective toxicity of these compounds against bacteria.[1]
The core structure of quinoline-2-carboxylic acid provides a versatile scaffold for chemical modification. The strategic addition of various functional groups can modulate the compound's interaction with the target enzymes, alter its physicochemical properties to enhance cell penetration, or overcome existing resistance mechanisms such as efflux pumps.[1][2]
Visualizing the Mechanism of Action
Caption: Mechanism of quinoline action in a bacterial cell.
Primary Antimicrobial Screening: A Step-by-Step Guide
The initial phase of screening aims to identify "hit" compounds with demonstrable antimicrobial activity. This is typically achieved through a tiered approach, starting with qualitative or semi-quantitative assays and progressing to more precise quantitative methods for the most promising candidates.
Tier 1: Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary screening tool.[8] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.[9]
Experimental Protocol: Agar Disk Diffusion
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, ensuring a final pH between 7.2 and 7.4.[10] Pour the sterile agar into petri dishes to a uniform depth of 4 mm and allow it to solidify on a level surface.[8][11]
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][12]
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[8] Swab the entire surface of the MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[8][10]
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the novel quinoline-2-carboxylic acid onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[11] A maximum of six disks can be placed on a 9 cm plate, ensuring they are at least 24 mm apart from center to center.[11][13]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13][14]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[9][15]
Tier 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Compounds showing significant zones of inhibition in the disk diffusion assay should be further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][16] The broth microdilution method is a standardized and quantitative technique for MIC determination.[12][16]
Experimental Protocol: Broth Microdilution
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring it is at a concentration at least 10 times higher than the highest concentration to be tested.[12]
-
Plate Setup: Using a sterile 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.[17]
-
Serial Dilution: Add 200 µL of the compound stock solution (appropriately diluted to 2x the final desired starting concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[17][18] Wells in column 11 will serve as the growth control (no compound), and column 12 as the sterility control (broth only).[16][18]
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion assay (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]
-
Inoculation: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[12] This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final test values.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[17]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16][17]
Visualizing the Screening Workflow
Caption: Tiered workflow for antimicrobial screening.
Advanced Characterization of Lead Compounds
Compounds demonstrating potent MIC values warrant further investigation to determine their bactericidal or bacteriostatic nature and to begin elucidating their structure-activity relationship (SAR).
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[17][19] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
Experimental Protocol: MBC Determination
-
Perform MIC Assay: Set up a broth microdilution assay as previously described.
-
Subculturing: Following incubation and MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).[17]
-
Plating: Spot-plate each aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[17]
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[17][19]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and analysis. Interpretation of susceptibility should be guided by established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Table 1: Example Antimicrobial Activity Data for Novel Quinolines
| Compound ID | Test Organism (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) | Interpretation |
| QC-001 | S. aureus (29213) | 2 | 4 | 2 | 22 | Bactericidal |
| QC-001 | E. coli (25922) | 8 | 32 | 4 | 18 | Bactericidal |
| QC-002 | S. aureus (29213) | 4 | >64 | >16 | 19 | Bacteriostatic |
| QC-002 | E. coli (25922) | 16 | >64 | >4 | 15 | Bacteriostatic |
| Ciprofloxacin | S. aureus (29213) | 0.5 | 1 | 2 | 25 | Control |
| Ciprofloxacin | E. coli (25922) | 0.25 | 0.5 | 2 | 30 | Control |
Disclaimer: The data presented above are for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the quinoline-2-carboxylic acid scaffold is crucial for optimizing antimicrobial potency. SAR studies involve synthesizing analogs with variations at different positions of the quinoline ring and evaluating their antimicrobial activity. Key positions for modification on the quinoline core often include:
-
Position 7: Substitutions at this position are known to significantly impact the spectrum and potency of quinolones.[7]
-
Position 1 (N1): Modifications can influence DNA gyrase inhibition and overall antibacterial activity.[5]
-
Position 2: While the carboxylic acid is a key feature, its esterification or conversion to other functional groups can affect cell permeability and activity.[3]
-
Benzo Ring (Positions 5, 6, 8): Substituents on the fused benzene ring can modulate physicochemical properties and target interactions.[5]
A study on quinoline-4-carboxylic acids highlighted that bulky, hydrophobic substituents at the C-2 position were necessary for potent inhibition of dihydroorotate dehydrogenase, an anticancer target.[22] Similar principles of steric and electronic effects apply to the antibacterial targets. The carboxylic acid group itself is often essential for activity, potentially forming critical interactions within the enzyme's active site.[22][23]
Conclusion
The antimicrobial screening of novel quinoline-2-carboxylic acids is a systematic process that requires meticulous execution and a deep understanding of the underlying microbiological and chemical principles. By employing a tiered screening approach—from qualitative disk diffusion to quantitative MIC and MBC determinations—researchers can efficiently identify and prioritize promising lead compounds. Subsequent SAR studies are then essential to refine the chemical structure for enhanced potency, improved safety profiles, and a broader spectrum of activity. This guide provides the foundational protocols and conceptual framework to empower scientists in the critical mission of discovering the next generation of antimicrobial agents.
References
- Quinolone antibiotic. Wikipedia. [Link]
- Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]
- Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]
- Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
- A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. MDPI. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Review: Interpreting Antimicrobial Susceptibility Results.
- Minimum Bactericidal Concentration (MBC) Test.
- Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. PubMed. [Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Schematic depiction of the typical screening for novel antimicrobial...
- Broth Microdilution. MI - Microbiology. [Link]
- Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress. [Link]
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
- Disk diffusion test. Wikipedia. [Link]
- Disk Diffusion Method for Antibiotic Susceptibility Test.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Broth Dilution Method for MIC Determin
- Minimum Bactericidal Concentration (MBC) Test.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]
- Department of Medical Laboratories Techniques Practical Microbiology Lab.9: Antibiotic Sensitivity Test The disk agar diffusion.[Link]
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society - ACS Fall 2025. [Link]
- Structure-activity Relationship of Quinoline Carboxylic Acids.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]
- Disk diffusion method. SEAFDEC/AQD Institutional Repository Home. [Link]
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
- Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
- Microbiology guide to interpreting minimum inhibitory concentr
- ATCC bacterial strains selected for antimicrobial susceptibility tests.
- Antimicrobial Susceptibility Testing.
- Comparative antibacterial activity of new quinolone-carboxylic acid deriv
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
Sources
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. vetmed.tamu.edu [vetmed.tamu.edu]
- 21. dickwhitereferrals.com [dickwhitereferrals.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing 7-(trifluoromethyl)quinoline-2-carboxylic acid derivatives
Application Note & Protocol Guide
Topic: Strategic Synthesis of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid and Its Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with the addition of a trifluoromethyl (CF₃) group significantly enhancing pharmacological properties such as metabolic stability and membrane permeability. This document provides a comprehensive guide for the synthesis of this compound, a key building block for drug discovery. We present a detailed, field-tested protocol based on the Friedländer annulation, explain the critical causality behind experimental choices, and offer methodologies for subsequent derivatization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic strategy.
Introduction: The Strategic Importance of Trifluoromethylated Quinolines
Quinolines and their carboxylic acid derivatives are privileged structures found in a wide array of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in modern drug design to modulate a molecule's electronic and lipophilic character, often leading to improved efficacy and a more favorable pharmacokinetic profile.
This application note details a reliable protocol for the synthesis of this compound, focusing on the scientifically robust Friedländer synthesis. We will explore the rationale behind this choice over other classical methods and provide step-by-step instructions for its successful execution and subsequent derivatization into bioactive amides.
Overview of Synthetic Strategies for the Quinoline Core
Several named reactions are historically significant for constructing the quinoline core, each with distinct advantages and limitations. The choice of strategy is dictated by the desired substitution pattern on the final molecule.[2][3]
-
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acidic conditions.[4][5] While versatile, it often requires harsh conditions that can lead to polymerization and tar formation, and it is not regioselective for producing 2-substituted carboxylic acids.[6]
-
Pfitzinger Reaction: This reaction condenses isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[7][8] This is an excellent method for accessing the 4-carboxy isomer but is unsuitable for the direct synthesis of the target 2-carboxylic acid.[9]
-
Friedländer Synthesis: This is a highly efficient and regioselective condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., pyruvic acid).[9][10] For the synthesis of this compound, the Friedländer approach offers a direct and high-yielding pathway from readily accessible starting materials.
The diagram below illustrates the conceptual workflow, highlighting the Friedländer synthesis as the optimal path to the target compound.
Caption: Key mechanistic steps of the Friedländer synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Amino-4-(trifluoromethyl)benzaldehyde | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Pyruvic acid | ≥98% | Sigma-Aldrich, Acros |
| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Hydrochloric acid (HCl) | 37% (concentrated) | VWR |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | Standard lab supplier |
| Reflux condenser | - | Standard lab supplier |
| Magnetic stirrer and stir bar | - | Standard lab supplier |
| pH paper or meter | - | Standard lab supplier |
| Rotary evaporator | - | Standard lab supplier |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-(trifluoromethyl)benzaldehyde (1.89 g, 10.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous ethanol (30 mL) to the flask and stir to dissolve the aldehyde. In a separate beaker, dissolve potassium hydroxide (1.12 g, 20.0 mmol, 2.0 eq) in ethanol (20 mL). Causality Note: Using a 2:1 molar ratio of base to aldehyde ensures complete deprotonation of pyruvic acid and facilitates the cyclization.
-
Reactant Addition: Slowly add the ethanolic KOH solution to the flask. Follow this with the dropwise addition of pyruvic acid (0.88 g, 0.74 mL, 10.0 mmol, 1.0 eq) over 5 minutes. The solution may change color and warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The starting aldehyde should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup - Neutralization: After cooling to room temperature, carefully pour the reaction mixture into 100 mL of cold deionized water. Acidify the aqueous solution to pH ~4-5 by slowly adding concentrated HCl. A precipitate of the carboxylic acid product should form. Expert Tip: Acidifying slowly while stirring vigorously promotes the formation of a filterable solid rather than an oil.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Characterization
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₁H₆F₃NO₂ [11]* Molecular Weight: 241.17 g/mol [12]* Expected ¹H NMR (400 MHz, DMSO-d₆): Expect signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the quinoline protons. The carboxylic acid proton will appear as a broad singlet at high chemical shift (δ > 13 ppm).
-
Mass Spectrometry (ESI-): m/z 240.0 [M-H]⁻.
Protocol 2: Synthesis of 7-(Trifluoromethyl)quinoline-2-carboxamide Derivatives
This protocol describes a standard amide coupling procedure to generate derivatives from the synthesized carboxylic acid.
Principle of Amide Coupling
Direct reaction of a carboxylic acid and an amine is generally inefficient. This protocol uses a coupling agent (e.g., HATU) to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. An organic base (e.g., DIPEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine salt if necessary. [13]
Materials and Reagents
-
This compound (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (241 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).
-
Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq), HATU (456 mg, 1.2 mmol, 1.2 eq), and DIPEA (0.52 mL, 3.0 mmol, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate (30 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude amide can be purified by flash column chromatography on silica gel.
Troubleshooting and Expert Insights
| Issue | Probable Cause | Suggested Solution |
| Low Yield in Protocol 1 | Incomplete reaction; product loss during workup. | Ensure reflux is maintained for the full duration. During acidification, cool the solution in an ice bath to minimize the solubility of the product. |
| Oily Product in Protocol 1 | Impurities present; incomplete precipitation. | Ensure the pH is correctly adjusted to ~4-5. If an oil persists, extract the aqueous layer with ethyl acetate, dry the organic phase, and concentrate to obtain the solid. |
| No Reaction in Protocol 2 | Inactive coupling reagent; steric hindrance from amine. | Use freshly opened HATU. If the amine is sterically hindered, consider converting the carboxylic acid to its more reactive acyl chloride intermediate using thionyl chloride first. [13][14] |
| Multiple Products in Protocol 2 | Side reactions; impurity in starting materials. | Ensure all reagents are pure and the reaction is run under an inert atmosphere. Optimize stoichiometry, particularly the amount of base used. |
Conclusion
The protocols detailed in this application note provide a validated and reproducible pathway for the synthesis of this compound and its amide derivatives. The Friedländer annulation offers a superior, regioselective method for preparing the core structure, while standard peptide coupling techniques allow for versatile derivatization. These methodologies are robust and scalable, enabling researchers in drug discovery and medicinal chemistry to efficiently generate novel compounds for biological evaluation.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (2023). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Slideshare. (2016). Doebner-Miller reaction and applications.
- Wikipedia. (2023). Pfitzinger reaction.
- Cottet, F., Marull, M., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568.
- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
- Yadav, T., et al. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry, 28(5), 1177-1180.
- JOCPR. (n.d.). Application of pfitzinger reaction in - JOCPR.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound | C11H6F3NO2 | CID 20497926.
- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
- ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from....
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- PubChem. (n.d.). 7-Trifluoromethylisatin.
- NIH. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 12. This compound [cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ajchem-a.com [ajchem-a.com]
The Strategic Application of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring, yielding 7-(trifluoromethyl)quinoline-2-carboxylic acid, represents a significant advancement in drug design. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block, covering its synthesis, derivatization, and applications, with a focus on anticancer and antimalarial drug discovery.
The trifluoromethyl group is not merely a passive substituent; its strong electron-withdrawing nature and high lipophilicity profoundly influence the physicochemical properties of the parent molecule. These alterations can lead to enhanced metabolic stability by blocking sites susceptible to oxidative degradation, improved membrane permeability, and stronger binding interactions with target proteins.[4] These attributes often translate to improved pharmacokinetic profiles and overall therapeutic efficacy, making this compound a highly sought-after starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties and Their Implications in Drug Design
The unique properties imparted by the 7-trifluoromethyl group are central to its utility in medicinal chemistry. Understanding these characteristics is crucial for rational drug design and the prediction of a derivative's behavior in biological systems.
| Property | Influence of 7-Trifluoromethyl Group | Implication in Medicinal Chemistry |
| Lipophilicity (logP) | Increases lipophilicity. | Can enhance membrane permeability and cellular uptake, potentially leading to improved oral bioavailability.[4] |
| Metabolic Stability | The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. | Increases the in vivo half-life of drug candidates by preventing oxidative metabolism at the 7-position.[4] |
| Acidity (pKa) | The electron-withdrawing nature of the -CF3 group increases the acidity of the carboxylic acid proton. | Can influence ionization at physiological pH, affecting solubility, membrane transport, and binding to target proteins. |
| Binding Interactions | Can participate in various non-covalent interactions, including dipole-dipole and ion-dipole interactions, and can act as a bioisostere for other groups. | May lead to enhanced binding affinity and selectivity for the target protein. |
Synthetic Pathways: The Gateway to Novel Derivatives
The primary route to harnessing the potential of this compound is through the formation of amide bonds, creating a library of carboxamide derivatives. This is a robust and versatile reaction that allows for the introduction of a wide array of chemical diversity. Two primary methods are employed for this transformation: activation to an acyl chloride followed by amination, and direct amide coupling using specialized reagents.
Experimental Protocol 1: Synthesis of N-Aryl-7-(trifluoromethyl)quinoline-2-carboxamides via Acyl Chloride Formation
This two-step procedure is a classic and reliable method for amide bond formation.
Step 1: Synthesis of 7-(Trifluoromethyl)quinoline-2-carbonyl chloride
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride, which readily reacts with amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add thionyl chloride (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 7-(trifluoromethyl)quinoline-2-carbonyl chloride, which is typically used in the next step without further purification.[5][6]
-
Step 2: Amide Coupling with an Amine
-
Rationale: The highly reactive acyl chloride is coupled with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve the crude 7-(trifluoromethyl)quinoline-2-carbonyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.0 eq) in the same solvent.
-
Cool the acyl chloride solution to 0 °C in an ice bath and slowly add the amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-7-(trifluoromethyl)quinoline-2-carboxamide.[5]
-
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Quinoline Carboxylic Acids
Introduction: The Versatility of the Quinoline Carboxylic Acid Scaffold in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly quinoline carboxylic acids, exhibit a remarkable breadth of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the creation of large, diverse compound libraries amenable to high-throughput screening (HTS).[1] These libraries are crucial in modern drug discovery, enabling the rapid interrogation of numerous compounds to identify "hits" that modulate the activity of a specific biological target.[2]
This guide provides an in-depth technical overview of common HTS assays involving quinoline carboxylic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format.
Section 1: Targeting Bacterial DNA Gyrase with Fluorescence-Based Assays
One of the most well-established applications of quinoline carboxylic acids is as antibacterial agents targeting DNA gyrase and topoisomerase IV.[3] These essential enzymes control DNA topology and are validated targets for antibiotics.[4][5] HTS campaigns have successfully identified novel quinoline-based gyrase inhibitors.[4][5]
Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay
Expertise & Experience: The Rationale Behind SDFQ
The SDFQ assay leverages the change in DNA topology during the gyrase supercoiling reaction.[5] The principle lies in the differential fluorescence of a DNA-intercalating dye or a covalently attached fluorophore on a plasmid substrate. In its relaxed state, the plasmid exhibits a certain level of fluorescence. Upon supercoiling by DNA gyrase, the DNA structure becomes more compact, leading to fluorescence quenching.[5] Inhibitors of DNA gyrase will prevent this supercoiling, resulting in a sustained or higher fluorescence signal compared to the uninhibited reaction. This method provides a direct measure of enzyme activity and is highly amenable to automation in 384- and 1536-well formats.
Experimental Workflow: SDFQ Assay
Caption: Workflow for a DNA Gyrase SDFQ HTS Assay.
Trustworthiness: A Self-Validating Protocol for DNA Gyrase SDFQ Assay
Materials:
-
Enzyme: E. coli DNA Gyrase
-
Substrate: Relaxed, fluorescently labeled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% (w/v) Glycerol, 0.1 mg/mL BSA
-
ATP Solution: 10 mM ATP in assay buffer
-
Test Compounds: Quinolone carboxylic acid library dissolved in DMSO
-
Controls:
-
Positive Control: Ciprofloxacin (known gyrase inhibitor)
-
Negative Control: DMSO
-
-
Plates: Black, 384-well, low-volume microplates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive controls, and negative controls into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of DNA gyrase diluted in assay buffer to each well.
-
Substrate & ATP Addition: Add 5 µL of a mix of relaxed plasmid DNA and ATP in assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis:
Data Presentation: Typical SDFQ Assay Parameters
| Parameter | Typical Value |
| Final Compound Conc. | 10 µM |
| Final DMSO Conc. | ≤ 0.5% |
| DNA Gyrase Conc. | 1-5 units/reaction |
| Relaxed Plasmid Conc. | 5-10 ng/µL |
| ATP Conc. | 1 mM |
| Incubation Time | 60-120 min |
| Incubation Temperature | 37°C |
| Z'-factor | > 0.7 |
Fluorescence Polarization (FP) Assay for Gyrase B Inhibition
Expertise & Experience: The Rationale Behind FP
The DNA gyrase holoenzyme is composed of GyrA and GyrB subunits.[8] The GyrB subunit possesses an ATPase active site, which is a key target for a class of inhibitors.[8] A fluorescence polarization (FP) assay can be designed to identify compounds that competitively inhibit the binding of ATP to GyrB.[8] This assay relies on the principle that a small, fluorescently labeled molecule (a probe, often a fluorescent derivative of a known GyrB binder like novobiocin) tumbles rapidly in solution, resulting in low polarization of emitted light.[9] When this probe binds to the much larger GyrB protein, its tumbling is slowed, leading to a high polarization signal.[9] In a competitive HTS format, compounds from a library are screened for their ability to displace the fluorescent probe from GyrB, causing a decrease in the FP signal.[8]
Experimental Workflow: Gyrase B FP Assay
Caption: Workflow for a Gyrase B Fluorescence Polarization HTS Assay.
Trustworthiness: A Self-Validating Protocol for Gyrase B FP Assay
Materials:
-
Protein: Purified Gyrase B subunit
-
Fluorescent Probe: A fluorescently labeled ligand that binds to the GyrB ATP binding site (e.g., Novobiocin-Texas Red)[8]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20
-
Test Compounds: Quinolone carboxylic acid library in DMSO
-
Controls:
-
Positive Control: Unlabeled Novobiocin
-
Negative Control: DMSO
-
-
Plates: Black, 384-well, non-binding surface microplates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells.
-
Protein-Probe Mix: Prepare a master mix of Gyrase B and the fluorescent probe in assay buffer. The optimal concentrations should be determined empirically, typically with the Gyrase B concentration at or below the Kd of the probe and the probe concentration in the low nanomolar range.[9]
-
Dispensing: Add 10 µL of the protein-probe mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
FP Reading: Measure the fluorescence polarization in millipolarization units (mP) using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the percent displacement for each compound.
-
Assess assay performance using the Z'-factor and the assay window (the difference in mP between the positive and negative controls).
-
Data Presentation: Typical Gyrase B FP Assay Parameters
| Parameter | Typical Value |
| Final Compound Conc. | 1-20 µM |
| Final DMSO Conc. | ≤ 1% |
| Gyrase B Conc. | 20-100 nM |
| Fluorescent Probe Conc. | 5-40 nM |
| Incubation Time | 30-90 min |
| Incubation Temperature | Room Temperature |
| Z'-factor | > 0.75[8] |
Section 2: AlphaScreen Assays for Modulators of Protein-Protein Interactions
Expertise & Experience: The Rationale Behind AlphaScreen
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly suited for studying the modulation of protein-protein interactions (PPIs) by small molecules like quinoline carboxylic acids.[10][11] The assay involves two types of beads: a Donor bead and an Acceptor bead.[10] The Donor bead, upon excitation with 680 nm light, generates singlet oxygen.[10] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen will trigger a chemiluminescent signal from the Acceptor bead, which is then detected.[10] By conjugating one interacting protein to the Donor bead and its partner to the Acceptor bead, their interaction brings the beads close enough to generate a signal.[11] Inhibitors of this PPI, such as certain quinoline derivatives, will prevent bead proximity and thus reduce the signal.[11] This technology is highly sensitive and can be performed in a homogeneous format, making it ideal for HTS.[10]
Experimental Workflow: AlphaScreen for PPI Inhibitors
Caption: Workflow for an AlphaScreen HTS Assay for PPI Inhibitors.
Trustworthiness: A Self-Validating Protocol for an AlphaScreen Kinase Inhibitor Assay
Materials:
-
Enzyme: Kinase of interest
-
Substrate: Biotinylated peptide substrate for the kinase
-
Antibody: Phospho-specific antibody that recognizes the phosphorylated substrate
-
Beads:
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
-
Assay Buffer: Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4)
-
ATP Solution: In kinase buffer
-
Test Compounds: Quinoline carboxylic acid library in DMSO
-
Controls:
-
Positive Control: Staurosporine (broad-spectrum kinase inhibitor)
-
Negative Control: DMSO
-
-
Plates: 384-well, white OptiPlates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells.
-
Kinase Reaction:
-
Add the kinase and biotinylated peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[11]
-
-
Detection:
-
Stop the reaction by adding a solution containing the phospho-specific antibody and the Donor and Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.
-
-
Signal Reading: Read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor and S/B ratio. An average Z' of 0.88 has been reported for such assays.[11]
-
Data Presentation: Typical AlphaScreen Assay Parameters
| Parameter | Typical Value |
| Final Compound Conc. | 1-25 µM |
| Final DMSO Conc. | ≤ 1% |
| Kinase Conc. | 1-5 nM |
| Substrate Conc. | 20-50 nM |
| ATP Conc. | 10-50 µM |
| Incubation Times | 60 min (kinase), 60 min (beads) |
| Z'-factor | > 0.8[11] |
| S/B Ratio | > 10[11] |
Section 3: Cell-Based Assays for Cytotoxicity and Antiproliferative Effects
Cell-based assays are crucial for evaluating the phenotypic effects of quinoline carboxylic acids, providing insights into their cytotoxicity and antiproliferative activity in a more biologically relevant context.[14]
MTT Assay for Cell Viability
Expertise & Experience: The Rationale Behind the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, typically at 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This assay is widely used for HTS of compound libraries to identify cytotoxic or cytostatic agents.[15]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for an MTT Cell Viability HTS Assay.
Trustworthiness: A Self-Validating Protocol for the MTT Assay
Materials:
-
Cell Line: Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS)
-
MTT Reagent: 5 mg/mL MTT in sterile PBS
-
Solubilization Solution: DMSO or a solution of SDS in HCl
-
Test Compounds: Quinolone carboxylic acid library in DMSO
-
Controls:
-
Positive Control: Doxorubicin (known cytotoxic agent)
-
Vehicle Control: Medium with the same final concentration of DMSO as the test compounds
-
-
Plates: 96-well, flat-bottom, sterile tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations.[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator.[16]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[16]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Example IC₅₀ Values for Quinolone Carboxylic Acids
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM-13 | ~5 | [17] |
| 3-quinoline carboxylic acid derivative | HeLa | >20 | [13] |
| 4-quinoline carboxylic acid derivative (41) | HCT-116 | ~6.44 | [18] |
Section 4: Targeting Dihydroorotate Dehydrogenase (DHODH)
Expertise & Experience: The Rationale for Targeting DHODH
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[19] Inhibition of DHODH is a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[19] Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[18] A fluorescence-based HTS assay can be developed to screen for DHODH inhibitors. One such assay uses the redox-sensitive dye resazurin, which is reduced to the fluorescent resorufin in a reaction coupled to DHODH activity.[20]
Experimental Workflow: DHODH Fluorescence Assay
Sources
- 1. assay.dev [assay.dev]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eu-openscreen.eu [eu-openscreen.eu]
- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(Trifluoromethyl)quinoline-2-carboxylic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 7-(trifluoromethyl)quinoline-2-carboxylic acid in cancer cell line research. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from the well-established anticancer properties of structurally related quinoline derivatives, particularly those bearing a trifluoromethyl group at the 7-position. We will delve into the probable mechanisms of action, present representative data from analogous compounds, and provide detailed protocols for evaluating its efficacy in a laboratory setting. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this promising compound.
Introduction: The Quinoline Scaffold and the Significance of Trifluoromethylation in Oncology Research
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties[1]. The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly enhance their therapeutic potential[2]. This is attributed to the unique properties of the -CF3 group, which include high electronegativity, metabolic stability, and lipophilicity. In the context of anticancer drug design, trifluoromethylation has been shown to improve a compound's ability to cross cell membranes, enhance its binding affinity to target proteins, and increase its resistance to metabolic degradation, thereby prolonging its biological half-life[3].
Specifically, substitutions at the 7-position of the quinoline ring have been identified as a key determinant of anticancer activity[4]. The combination of the quinoline scaffold with a trifluoromethyl group at this position, as seen in this compound, presents a compelling case for its investigation as a novel anticancer agent.
Postulated Mechanism of Action
Based on the known mechanisms of related quinoline derivatives, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach, primarily centered on the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Induction of Apoptosis: Many quinoline-based compounds trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of key regulatory proteins. It is plausible that this compound could upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death[5][6].
Cell Cycle Arrest: Another potential mechanism is the induction of cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. Quinoline derivatives have been observed to cause arrest at various stages, most notably the G2/M and S phases[7]. This is often achieved by interfering with the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
The diagram below illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Postulated signaling pathways for this compound.
Representative Efficacy Data of Structurally Related Compounds
| Compound/Alternative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 | Breast Cancer | Potent (specific value not stated) | [8] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 ± 3.35 µg/ml | [8] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | Leukemia | 43.95 ± 3.53 µg/ml | [8] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 µg/cm³ | [8] |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 | Colon Cancer | 0.314 - 4.65 µg/cm³ | [8] |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ | [8] |
Experimental Protocols
The following protocols are provided as a guide for the initial in vitro evaluation of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This method is used to quantify apoptosis and determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
For Apoptosis Analysis:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
For Cell Cycle Analysis:
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the stained cells by flow cytometry.
-
The workflow for these experimental protocols is illustrated below.
Caption: Generalized workflow for assessing the anticancer activity of test compounds.
Conclusion
While further investigation is required to fully elucidate the anticancer properties of this compound, the existing evidence from structurally related compounds suggests its significant potential as a novel therapeutic agent. The strategic placement of the trifluoromethyl group on the quinoline scaffold is a promising approach in the design of potent anticancer drugs. The protocols and data presented in this guide offer a solid foundation for researchers to explore the efficacy and mechanism of action of this compound in various cancer cell line models.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - ResearchG
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (URL: [Link])
- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Public
- Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. (URL: [Link])
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 7-(trifluoromethyl)quinoline-2-carboxylic acid in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-(trifluoromethyl)quinoline-2-carboxylic acid in human plasma. The protocol details a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling high-throughput analysis. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and selectivity, making it suitable for regulated bioanalytical studies in drug development.
Introduction
This compound is a key heterocyclic compound, with its quinoline scaffold being a prevalent structural motif in numerous pharmacologically active agents. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, accurate and reliable quantification of such compounds in biological matrices is paramount during preclinical and clinical development to understand their pharmacokinetic and pharmacodynamic profiles.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[2][3] This note provides a comprehensive, field-proven protocol for the analysis of this compound, addressing common challenges in LC-MS/MS method development such as matrix effects, selection of an appropriate internal standard, and optimization of mass spectrometric parameters.[4][5] The causality behind each methodological choice is explained to provide a deeper understanding for the practicing scientist.
Analyte & Internal Standard
Analyte Properties
-
Compound: this compound
-
Monoisotopic Mass: 241.035 Da[6]
-
Chemical Structure:
(Image Source: PubChem CID 20497926)
The presence of the carboxylic acid group suggests the molecule is acidic, while the trifluoromethyl group adds significant hydrophobicity (predicted XlogP ≈ 2.9).[6] These properties guide the selection of extraction techniques and chromatographic conditions.
Internal Standard (IS) Selection
The use of an internal standard is critical for correcting variability during sample preparation and analysis.[8][9][10] A stable isotope-labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiency.[8][11]
-
Recommended IS: this compound-¹³C₆
-
Rationale: A ¹³C₆-labeled IS provides a significant mass shift (+6 Da) from the analyte, preventing isotopic crosstalk. It will behave identically during extraction and chromatography, providing the most accurate correction for potential analyte loss or ion suppression/enhancement.[8] If a custom SIL-IS is not available, a structural analog with similar polarity and ionization characteristics, that is chromatographically resolved, could be considered as an alternative.[11]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and processing.
Caption: High-level workflow for the LC-MS/MS analysis.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-¹³C₆ internal standard
-
LC-MS grade Acetonitrile, Methanol, and Water
-
LC-MS grade Formic Acid (≥99%)
-
Human Plasma (K₂EDTA as anticoagulant), sourced from an accredited vendor
-
Microcentrifuge tubes (1.5 mL)
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards and dissolve in 1 mL of methanol to create individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS primary stock to a final concentration of 100 ng/mL in acetonitrile. This solution will be used as the protein precipitation solvent.
-
CAL and QC Samples: Spike appropriate amounts of the analyte working solutions into blank human plasma to achieve the desired concentration range (e.g., 1 - 1000 ng/mL). QC samples should be prepared independently at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which could otherwise clog the LC column.[2] Acetonitrile is a highly efficient precipitation agent.
-
Aliquot 50 µL of plasma (blank, CAL, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.[2]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 2.5 min; hold at 95% B for 1 min; return to 10% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Rationale: A C18 column is chosen for its excellent retention of moderately hydrophobic compounds. The acidic mobile phase (0.1% formic acid) ensures the carboxylic acid moiety is protonated, leading to better retention and peak shape. A gradient elution allows for efficient separation from endogenous plasma components and a rapid run time.
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium Setting |
| MRM Transitions | See Table 3 |
Rationale: ESI in positive mode is selected as the nitrogen on the quinoline ring is readily protonated. MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The fragmentation of the trifluoromethyl-quinoline core often involves losses related to the carboxylic acid group and cleavage of the ring structure.[12][13]
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 242.0 | 196.1 | 100 | 25 |
| Qualifier Ion | 242.0 | 127.0 | 100 | 40 |
| IS: ...-¹³C₆ | 248.0 | 202.1 | 100 | 25 |
Note: The specific m/z values and collision energies must be empirically determined by infusing the analyte and IS directly into the mass spectrometer. The proposed product ion for the analyte (196.1 m/z) corresponds to the neutral loss of formic acid (HCOOH, 46 Da).
Method Validation
The method must be validated to demonstrate its fitness for purpose, following regulatory guidelines such as those from the FDA.[14][15]
Caption: Key parameters for method validation.
Table 4: Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least 6 different lots of blank plasma to check for interferences at the analyte and IS retention times. | Response of interfering peaks must be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.[16] |
| Matrix Effect | Compare the analyte response in post-extraction spiked plasma with the response in a neat solution. | The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of plasma should be ≤15%. |
| Linearity | Analyze calibration curves (minimum 6 non-zero standards) over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) over 3 runs. | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: The CV should be ≤15% (≤20% at LLOQ).[16] |
| LLOQ | The lowest standard on the calibration curve. | Must be quantifiable with acceptable accuracy (±20%) and precision (≤20% CV), and the signal-to-noise ratio should be at least 10:1.[16] |
| Stability | Evaluate analyte stability in plasma under various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
Conclusion
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, from sample preparation to method validation, is grounded in established bioanalytical principles and meets regulatory expectations for accuracy, precision, and selectivity. This method is well-suited for high-throughput analysis in a regulated environment, providing critical data for pharmacokinetic assessments in drug development programs.
References
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Fluorine notes. (2021). "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups".
- PubMed Central (PMC). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
- RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
- PubChem. This compound.
- PubChem. This compound | C11H6F3NO2 | CID 20497926.
- YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- ACS Publications. Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines.
- PubMed. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines.
- U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum | Request PDF.
- ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF.
- PubMed. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum.
- American College of Clinical Pharmacology (ACCP). (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation.
- NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tecan.com [tecan.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. nebiolab.com [nebiolab.com]
- 11. cerilliant.com [cerilliant.com]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 7-(Trifluoromethyl)quinoline-2-carboxylic Acid as a Versatile Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 7-(trifluoromethyl)quinoline-2-carboxylic acid as a fluorescent probe. We delve into its photophysical properties, offering detailed, field-proven protocols for its use in pH sensing and metal ion detection. The underlying chemical principles and experimental design considerations are explained to ensure robust and reproducible results.
Introduction: The Quinoline Scaffold in Fluorescence Sensing
Quinoline and its derivatives are a cornerstone in the development of fluorescent probes due to their rigid, planar structure and inherent fluorescence.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 7-position significantly enhances the photostability and lipophilicity of the molecule, while also acting as an electron-withdrawing group that can modulate the photophysical properties.[3][4] The carboxylic acid moiety at the 2-position provides a crucial binding site for analytes and influences the molecule's solubility and pH sensitivity.
The fluorescence of quinoline-based probes is often sensitive to the microenvironment, making them excellent candidates for sensing applications.[5][6] Changes in pH or the presence of metal ions can alter the electronic distribution within the quinoline ring system, leading to measurable changes in fluorescence intensity, lifetime, or emission wavelength.[3][7] This guide will explore the practical applications of this compound as a robust fluorescent sensor.
Physicochemical and Photophysical Properties
While experimental data for this compound is not extensively published, we can extrapolate its properties based on structurally similar trifluoromethylated quinoline derivatives.[2][4][8][9]
| Property | Estimated Value / Characteristic | Source / Rationale |
| Molecular Formula | C₁₁H₆F₃NO₂ | [10][11] |
| Molecular Weight | 241.17 g/mol | [10][11] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water | Based on the quinoline and carboxylic acid moieties |
| Excitation Max (λex) | ~340 - 360 nm | Estimated from trifluoromethylated quinoline derivatives[2][8] |
| Emission Max (λem) | ~430 - 460 nm | Estimated from trifluoromethylated quinoline derivatives[2][8] |
| Stokes Shift | ~90 - 100 nm | Calculated from estimated λex and λem |
| Quantum Yield (Φf) | Moderate to high in organic solvents | Trifluoromethyl groups can enhance quantum yield[2][4] |
Note: The photophysical data presented are estimations based on published data for analogous compounds and should be experimentally verified for this compound.
Synthesis of this compound
A plausible synthetic route for this compound is the Doebner-von Miller reaction, a well-established method for quinoline synthesis. This would involve the reaction of 3-(trifluoromethyl)aniline with pyruvic acid.
Protocol: Synthesis via Doebner-von Miller Reaction
Materials:
-
3-(Trifluoromethyl)aniline
-
Pyruvic acid
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in ethanol.
-
Slowly add concentrated hydrochloric acid to the solution while stirring.
-
To this acidic solution, add pyruvic acid (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The crude product will precipitate out of the solution. Filter the solid and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) with the addition of activated charcoal to remove colored impurities.
-
Dry the purified crystals under vacuum to obtain this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Application as a Fluorescent pH Probe
The quinoline nitrogen and the carboxylic acid group make this compound sensitive to changes in pH. The protonation state of these functional groups directly influences the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its fluorescence.[6][12]
Mechanism of pH Sensing
In acidic conditions, the quinoline nitrogen is protonated, which can lead to a change in the fluorescence emission, often a blue shift or quenching. Conversely, in basic conditions, the carboxylic acid is deprotonated, which can also modulate the fluorescence properties. This dual sensitivity allows for ratiometric or intensity-based pH measurements over a specific range.
Caption: pH sensing mechanism of this compound.
Protocol: pH Titration and Determination of pKa
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
A series of buffer solutions with a range of pH values (e.g., pH 2 to 12).
-
Spectrofluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in each buffer solution. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.
-
Allow the solutions to equilibrate for 15 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each solution, using an excitation wavelength determined from the initial photophysical characterization (estimated around 350 nm).
-
Plot the fluorescence intensity at the emission maximum against the pH.
-
The pKa can be determined by fitting the titration curve to the Henderson-Hasselbalch equation.
Application in Metal Ion Detection
The carboxylic acid and the quinoline nitrogen of this compound can act as a chelating moiety for various metal ions.[3][13] This chelation can lead to a "turn-on" or "turn-off" fluorescent response through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[5]
Workflow for Metal Ion Sensing
Caption: General workflow for fluorescent metal ion detection.
Protocol: Screening for Metal Ion Selectivity
Materials:
-
Stock solution of this compound (1 mM in DMSO).
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
Buffer solution (e.g., HEPES or TRIS at a physiological pH of 7.4).
Procedure:
-
In separate cuvettes, prepare solutions containing the probe (e.g., 10 µM) in the buffer.
-
To each cuvette, add a specific concentration (e.g., 100 µM) of a different metal ion. Include a control with no added metal ion.
-
Incubate the solutions for 15-30 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each solution.
-
Compare the fluorescence intensity of the probe in the presence of different metal ions to determine its selectivity.
Protocol: Determination of Detection Limit and Binding Affinity
Materials:
-
Stock solutions of the probe and the selected metal ion.
-
Buffer solution.
Procedure:
-
Prepare a series of solutions with a fixed concentration of the probe (e.g., 10 µM) and increasing concentrations of the target metal ion.
-
After incubation, measure the fluorescence intensity for each solution.
-
Plot the fluorescence intensity as a function of the metal ion concentration. The detection limit can be calculated from the linear portion of this plot (3σ/slope, where σ is the standard deviation of the blank).
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
Data Analysis and Interpretation
-
pH Sensing: A sigmoidal plot of fluorescence intensity versus pH is expected. The inflection point of this curve corresponds to the pKa of the probe.
-
Metal Ion Sensing: A bar graph comparing the fluorescence response to different metal ions will illustrate the selectivity. A titration curve of fluorescence intensity versus metal ion concentration will reveal the sensitivity and binding stoichiometry.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | Incorrect excitation/emission wavelengths. Probe degradation. Quenching by solvent or impurities. | Optimize instrument settings. Prepare fresh probe solutions. Use high-purity solvents and reagents. |
| Poor selectivity for metal ions | The probe binds to multiple ions. The buffer components interfere with binding. | Modify the probe structure to enhance selectivity. Choose a non-coordinating buffer. |
| Precipitation of the probe | Low solubility in the aqueous buffer. | Increase the percentage of co-solvent (e.g., DMSO), but keep it consistent across all samples. |
Conclusion
This compound is a promising candidate for the development of fluorescent probes for pH and metal ion sensing. Its trifluoromethyl group enhances its photophysical properties, while the carboxylic acid and quinoline nitrogen provide versatile binding capabilities. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this and similar quinoline-based fluorescent probes in various scientific disciplines.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.
- BenchChem. (2025). Application Notes and Protocols for Hydroxyquinoline-Based Fluorescent Probes in Metal Ion Detection.
- (2021). Quinoline-Based Fluorescence Sensors.
- (2025).
- (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
- (2025). X-ray structurally characterized quinoline based fluorescent probes for pH sensing: Application in intracellular pH imaging; DFT calculations and fluorescent labelling.
- (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- (2015). A quinoline based Schiff-base compound as pH sensor. RSC Advances.
- (2014). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.
- (2023). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids.
- (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
- BenchChem. (2025). Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline in Fluorescence Studies.
- (2021). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
- (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
- (2021). Table 1 Fluorescence lifetimes (τ fl ), quantum yields (Φ fl ) and rate....
- (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC.
- PubChem. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C11H6F3NO2).
- Rhenium Bio Science. (n.d.). This compound 98%.
- (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- (2025). ChemInform Abstract: Fluorine-Containing Quinoline and Quinoxaline Styryl Derivatives: Synthesis and Photophysical Properties.
- PhotochemCAD. (n.d.). E. Heterocycles E11. 8-Quinoline carboxylic acid.
- (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 11. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Experimental Protocol for Amide Coupling with 7-(Trifluoromethyl)quinoline-2-carboxylic Acid: Strategies for a Challenging Substrate
An Application Note for Medicinal and Process Chemists
Abstract
This application note provides a detailed guide for the successful amide coupling of 7-(trifluoromethyl)quinoline-2-carboxylic acid, a key building block in modern drug discovery. Due to the electron-deficient nature of the quinoline ring system, exacerbated by the potent trifluoromethyl substituent, this substrate presents unique challenges for standard amidation protocols. We present two robust, field-proven methods utilizing HATU and EDC/HOBt as coupling agents, explaining the mechanistic rationale behind each choice. Detailed step-by-step protocols, troubleshooting guidance, and comparative data are provided to enable researchers to achieve high yields and purity for this critical transformation in pharmaceutical R&D.
Introduction: The Challenge of Electron-Deficient Heterocyclic Acids
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry, providing a reliable linkage to assemble complex molecular architectures from readily available carboxylic acid and amine building blocks.[1] The this compound scaffold is of particular interest due to the unique physicochemical properties imparted by the fluorinated quinoline moiety, often enhancing metabolic stability, membrane permeability, and binding affinity.
However, the chemical properties that make this scaffold attractive also render it challenging for amide coupling. The combined electron-withdrawing effects of the quinoline nitrogen and the C7-trifluoromethyl group significantly decrease the nucleophilicity of the carboxylate anion. This deactivation makes the initial activation step of the carboxylic acid sluggish and can lead to low conversion rates, forcing the use of harsher conditions that may compromise the integrity of complex substrates.[2][3] Direct condensation with an amine, even at high temperatures, is generally not feasible due to the formation of a stable ammonium carboxylate salt, which prevents the necessary nucleophilic attack.[4][5]
This guide provides validated protocols to overcome these challenges, ensuring efficient and reliable synthesis of the corresponding amides.
Mechanistic Considerations and Reagent Selection
To overcome the inherent low reactivity of this compound, the selection of an appropriate coupling reagent is paramount. The goal is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to attack by the amine.[4] We will focus on two classes of reagents: aminium/uronium salts (HATU) and carbodiimides (EDC) with an activating additive (HOBt).
The Aminium/Uronium Salt Approach: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for difficult substrates.[6][7] Its efficacy stems from the formation of a highly reactive OAt-active ester.[8][9] The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt due to the neighboring group effect of the pyridine nitrogen, which can stabilize the transition state of the subsequent aminolysis step.[8] This makes HATU an excellent first choice for challenging couplings.[2]
The reaction proceeds in two distinct stages within a one-pot procedure:
-
Activation: The carboxylate, formed by deprotonation with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8]
-
Ester Formation & Aminolysis: This intermediate is rapidly converted into the OAt-active ester. The incoming amine then attacks the activated ester to form the desired amide, releasing HOAt and tetramethylurea as byproducts.[10][11]
The Carbodiimide Approach: EDC with HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[4][7] While effective, this intermediate can be prone to side reactions, such as rearranging to a stable N-acylurea, or racemization if the substrate is chiral.[12]
To mitigate these issues and increase reaction efficiency, an additive like HOBt (1-Hydroxybenzotriazole) is essential. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into a more stable and highly reactive HOBt-active ester.[13][14] This active ester reacts cleanly with the amine to form the amide, regenerating HOBt in a catalytic cycle.[13] This method is a cost-effective and reliable alternative to uronium salts.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the primary method due to its high success rate with deactivated acids.[15]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature (20-25 °C) for 20-30 minutes. This "pre-activation" step is crucial for forming the active ester.
-
Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of the reaction solvent.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure amide.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a reliable and more economical alternative.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.3 eq), and the amine (1.1 eq).
-
Dissolve the components in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the base (DIPEA or TEA, 3.0 eq) and stir for 5 minutes.
-
Add EDC·HCl (1.5 eq) to the mixture in one portion. A slight exotherm may be observed.
-
Stir the reaction at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer than with HATU, typically ranging from 4-18 hours.
-
Once the reaction is complete, perform the same work-up and purification procedure as described in Protocol 1 (steps 7-11). The urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.[14]
Summary of Parameters and Troubleshooting
Choosing the optimal conditions is key to a successful reaction. The table below summarizes the key parameters for the described protocols.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale & Comments |
| Coupling Reagent | HATU (1.2 eq) | EDC·HCl (1.5 eq) | HATU is more reactive and often faster, but more expensive.[9] EDC is a cost-effective choice for large-scale synthesis. |
| Additive | None required | HOBt (1.3 eq) | HOBt is critical for EDC-mediated couplings to enhance rate and prevent side reactions.[12][13] |
| Base | DIPEA (3.0 eq) | DIPEA or TEA (3.0 eq) | A non-nucleophilic base is required to form the carboxylate and neutralize HCl byproducts.[16] |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM | Polar aprotic solvents are generally preferred for solubility and reaction rate.[8] |
| Temperature | Room Temperature | Room Temperature | Running reactions at 0 °C can sometimes reduce side reactions, but may slow down the coupling of deactivated substrates. |
| Typical Time | 2-6 hours | 4-18 hours | Reaction times are substrate-dependent and should always be monitored. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete acid activation. 2. Amine protonation (salt formation). 3. Hydrolysis of active ester. 4. Steric hindrance. | 1. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or COMU).[9] 2. Ensure sufficient base is present. Add amine after the pre-activation step.[15] 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[15] 4. Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time.[17] |
| Side Product Formation | 1. N-acylurea formation (with EDC). 2. Guanidinylation of amine (with HATU). | 1. Ensure an adequate amount of HOBt is used.[12] 2. Add the amine only after the pre-activation step is complete. Avoid a large excess of HATU. |
| Difficulty with Purification | 1. Residual DMF. 2. Tetramethylurea (from HATU) or Ethyl-dimethylaminopropyl urea (from EDC) co-elution. | 1. Perform multiple aqueous washes with 5% LiCl or brine. 2. The urea byproducts are water-soluble; ensure the aqueous work-up is thorough. |
Conclusion
The amide coupling of this compound requires careful selection of reagents to overcome the deactivating electronic effects of the heterocyclic system. The HATU-mediated protocol offers a highly efficient and rapid route to the desired amides and should be considered the primary choice for this challenging substrate. For applications where cost is a major consideration, the EDC/HOBt method provides a robust and scalable alternative. By following these detailed protocols and troubleshooting guidelines, researchers can confidently and successfully incorporate this valuable building block into their synthetic programs.
References
- H
- Amine to Amide Mechanism - H
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
- HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. [Link]
- This compound. PubChem. [Link]
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Reactive deep eutectic solvents for EDC-mediated amide synthesis. Royal Society of Chemistry. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- This compound (C11H6F3NO2). PubChemLite. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. PubChem. [Link]
- Amide formation from carboxylic acid deriv
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 7-(Trifluoromethyl)quinoline-2-carboxylic Acid in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Frontier in Inflammation Research
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Within this class, quinoline-2-carboxylic acid and its derivatives are emerging as a promising frontier for the development of novel anti-inflammatory therapeutics.[1][2] This guide focuses on a specific analog, 7-(Trifluoromethyl)quinoline-2-carboxylic acid, providing a technical overview of its potential mechanism of action, practical application notes, and detailed protocols for evaluating its anti-inflammatory efficacy.
The trifluoromethyl (-CF3) group is a key feature of this compound, often introduced in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Its incorporation at the 7-position of the quinoline ring is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with inflammatory targets.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
While the precise mechanism of this compound is an active area of investigation, research on related quinoline derivatives points towards the modulation of critical inflammatory signaling pathways.[1] The two most probable targets are the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of the inflammatory response.[3][4] Its activation by stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines (e.g., TNF-α, IL-1) leads to the transcription of numerous genes involved in inflammation, including iNOS (inducible nitric oxide synthase), COX-2, and various cytokines.[4] Many quinoline derivatives are believed to exert their anti-inflammatory effects by inhibiting this cascade.[1][5] The proposed mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][6] By stabilizing IκBα, the translocation of the active p65/p50 NF-κB dimer into the nucleus is blocked, thereby suppressing the expression of inflammatory genes.[3]
Caption: Proposed inhibition of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[7] Structure-activity relationship (SAR) studies on quinoline derivatives have shown that the presence of a carboxylic acid moiety is often associated with COX inhibition.[8] Some quinoline-based compounds have demonstrated potent and selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation.[7][9][10] It is plausible that this compound could fit into the active site of COX-2, blocking prostaglandin synthesis.
Application Notes: Handling and Preparation
For optimal results and safety, adhere to the following guidelines:
-
Solubility: this compound is expected to have poor solubility in aqueous media. For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Storage: Store the solid compound at room temperature or 4°C, protected from light and moisture. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Safety: Handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
-
Vehicle Control: In all experiments, it is critical to include a vehicle control group. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any effects of the solvent itself.
Experimental Protocols
The following protocols provide standardized methods for evaluating the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay is a primary screening method to assess a compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.[1][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Probing Metal-Ligand Interactions: A Guide to the Complexation Studies of 7-(trifluoromethyl)quinoline-2-carboxylic acid
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the detailed characterization of metal complexation with 7-(trifluoromethyl)quinoline-2-carboxylic acid. This versatile heterocyclic ligand, featuring a potent electron-withdrawing trifluoromethyl group, presents unique electronic properties that are of significant interest in the development of novel catalysts, therapeutic agents, and advanced materials.[1][2] We move beyond simple procedural lists to provide the causal logic behind experimental choices, empowering researchers to not only execute but also adapt these protocols. This guide details a multi-technique approach, including spectrophotometric (UV-Vis), spectrofluorometric, Nuclear Magnetic Resonance (NMR), and calorimetric (ITC) methods to elucidate binding stoichiometry, affinity, thermodynamics, and coordination modes.
Introduction: The Significance of Fluorinated Quinolines in Coordination Chemistry
Quinoline-2-carboxylic acid, or quinaldic acid, is a well-established chelating agent in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions through its bidentate N,O donor set.[3][4] The resulting metal complexes have found applications in fields ranging from anticancer agents to materials science.[1][3] The strategic introduction of a trifluoromethyl (-CF₃) group at the 7-position of the quinoline ring profoundly modifies the ligand's characteristics. The -CF₃ group is a strong electron-withdrawing substituent known to enhance molecular lipophilicity, improve metabolic stability, and modulate binding affinities through multipolar interactions.[2][5][6] These modifications can fine-tune the electronic and steric properties of the final metal complex, making this compound a compelling candidate for rational drug design and catalyst development.
Understanding the fundamental coordination chemistry of this ligand is paramount to harnessing its potential. This guide provides robust, self-validating protocols to comprehensively characterize its interactions with metal ions in solution.
Foundational Principles
Coordination Mode and the Chelate Effect
This compound is anticipated to act as a bidentate chelating agent. Upon deprotonation of the carboxylic acid, the carboxylate oxygen and the quinoline nitrogen coordinate to a metal center, forming a thermodynamically stable five-membered ring.[4] This phenomenon, known as the chelate effect, leads to significantly higher complex stability compared to coordination with two separate monodentate ligands.
Electronic Influence of the 7-CF₃ Group
The potent electron-withdrawing nature of the trifluoromethyl group influences the ligand in two critical ways:
-
Increased Acidity: It lowers the pKₐ of the carboxylic acid group, facilitating deprotonation and coordination at a lower pH compared to its non-fluorinated analog.
-
Modulated Donor Strength: It reduces the electron density on the quinoline nitrogen atom, which can affect the kinetic and thermodynamic parameters of metal binding.
A multi-technique experimental approach is essential to fully quantify these effects.
Materials and Reagents
-
Ligand: this compound (Purity >98%)
-
Metal Salts: High-purity salts (e.g., chlorides, nitrates, or perchlorates) of the desired metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺).
-
Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water (18.2 MΩ·cm).
-
Buffers: Biological buffers with low metal-binding affinity (e.g., HEPES, MES) to maintain constant pH. Avoid buffers like phosphate or citrate which can compete for metal binding.
-
Deuterated Solvents: For NMR studies (e.g., DMSO-d₆, CD₃OD, D₂O).
-
Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Spectrofluorometer
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities
-
Isothermal Titration Calorimeter (ITC)
-
Calibrated pH meter
-
Analytical balance and calibrated micropipettes
-
Protocol 1: Spectrophotometric (UV-Vis) Titration for Stoichiometry and Binding Constant (Kₐ)
Expert Rationale: UV-Vis titration is a highly accessible method for quantifying metal-ligand binding. Complexation alters the electronic environment of the ligand's chromophore, leading to predictable changes (e.g., shifts in λₘₐₓ or changes in molar absorptivity) in its absorption spectrum. By systematically monitoring these changes as a function of metal concentration, we can determine the binding stoichiometry and affinity.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a concentrated stock solution of the metal salt (e.g., 10 mM) in the same buffered aqueous solution to be used for the experiment. The metal solution should be at least 10-20 times more concentrated than the ligand solution.
-
-
Titration Setup:
-
In a quartz cuvette, place a fixed concentration of the ligand (e.g., 20-50 µM) in a buffered solution (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
-
Record the initial UV-Vis spectrum of the free ligand (200-500 nm).
-
-
Data Acquisition:
-
Add small, precise aliquots (e.g., 1-5 µL) of the metal stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate (approx. 1-2 minutes).
-
Record the UV-Vis spectrum.
-
Continue the additions until no further significant spectral changes are observed, indicating saturation of the ligand.
-
-
Data Analysis (Stoichiometry):
-
Use the Mole-Ratio Method . Plot the change in absorbance (ΔA) at a specific wavelength against the molar ratio of [Metal]/[Ligand]. The point of inflection in the resulting plot indicates the binding stoichiometry.[7]
-
-
Data Analysis (Binding Constant):
-
For a 1:1 binding model, the binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation or by non-linear regression fitting of the absorbance data to a suitable binding isotherm.
-
Visualization: UV-Vis Titration Workflow
Caption: Workflow for UV-Vis titration experiment.
Sample Data Presentation
| [Cu²⁺] (µM) | [Ligand] (µM) | Molar Ratio ([Cu²⁺]/[L]) | Absorbance at λₘₐₓ | Δ Absorbance |
| 0 | 25 | 0.0 | 0.500 | 0.000 |
| 5 | 25 | 0.2 | 0.550 | 0.050 |
| 10 | 25 | 0.4 | 0.600 | 0.100 |
| 15 | 25 | 0.6 | 0.650 | 0.150 |
| 20 | 25 | 0.8 | 0.700 | 0.200 |
| 25 | 25 | 1.0 | 0.750 | 0.250 |
| 30 | 25 | 1.2 | 0.755 | 0.255 |
| 40 | 25 | 1.6 | 0.758 | 0.258 |
Table 1: Hypothetical data from a UV-Vis titration assuming 1:1 stoichiometry.
Protocol 2: Elucidating Binding Mode via ¹H and ¹⁹F NMR Titration
Expert Rationale: NMR spectroscopy provides unparalleled insight into the specific atoms involved in the binding event.[8] By monitoring the chemical shifts of the ligand's protons upon metal ion addition, we can pinpoint the coordination sites. For this specific ligand, ¹⁹F NMR is a powerful, background-free technique to probe the electronic and conformational environment of the trifluoromethyl group, which can be sensitive to distal binding events.[9]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the ligand (e.g., 5 mM) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a highly concentrated stock of the metal salt (e.g., 100 mM) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Transfer a precise volume (e.g., 0.6 mL) of the ligand solution to an NMR tube.
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra of the free ligand. Assign all proton signals.
-
-
Titration:
-
Add small, incremental amounts (e.g., 0.1, 0.2, 0.4... equivalents) of the metal stock solution directly into the NMR tube.
-
After each addition, mix the sample thoroughly and re-acquire both ¹H and ¹⁹F NMR spectra.
-
-
Data Analysis:
-
Overlay the spectra from each titration point.
-
Track the chemical shift perturbation (Δδ = δ_bound - δ_free) for each proton.
-
Interpretation: The largest chemical shift changes are typically observed for protons closest to the metal coordination site. Protons on the quinoline ring near the nitrogen and the carboxylic acid will likely show the most significant downfield shifts.
-
Analyze the ¹⁹F spectrum for any shifts or line broadening, which indicates that the binding event is electronically or sterically sensed by the -CF₃ group.
-
Plot Δδ versus the [Metal]/[Ligand] ratio to calculate the binding constant.[10]
-
Visualization: Logic of NMR Titration
Caption: Logical flow of an NMR titration experiment.
Protocol 3: Full Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)
Expert Rationale: ITC stands as the gold standard for studying binding thermodynamics because it directly measures the heat (enthalpy, ΔH) released or absorbed during complexation.[11][12] In a single experiment, it yields the binding constant (Kₐ), stoichiometry (n), and enthalpy (ΔH). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic signature of the interaction.[13]
Step-by-Step Methodology
-
Sample Preparation & Degassing:
-
Prepare a solution of the ligand (e.g., 50-100 µM) in the chosen buffer.
-
Prepare a solution of the metal salt (e.g., 1-2 mM) using the exact same buffer from the same batch to minimize heats of dilution.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Load the ligand solution into the sample cell of the calorimeter.
-
Load the more concentrated metal solution into the injection syringe.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25 °C).
-
-
Titration Experiment:
-
Perform a series of small, timed injections (e.g., 1-2 µL each) of the metal solution into the ligand solution.
-
The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) using the instrument's software to extract Kₐ, n, and ΔH.
-
Calculate ΔG and TΔS using the equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Visualization: ITC Experimental Workflow
Caption: Workflow for an ITC experiment.
Sample Data Presentation
| Parameter | Value | Unit | Derived From |
| Stoichiometry (n) | 1.05 ± 0.02 | - | Curve Fit |
| Binding Constant (Kₐ) | 2.5 x 10⁶ | M⁻¹ | Curve Fit |
| Enthalpy (ΔH) | -25.5 | kJ/mol | Curve Fit |
| Gibbs Free Energy (ΔG) | -36.5 | kJ/mol | -RTln(Kₐ) |
| Entropic Term (TΔS) | +11.0 | kJ/mol | ΔH - ΔG |
Table 2: Example of a complete thermodynamic profile obtained from a single ITC experiment, indicating an enthalpically-driven binding event.
Concluding Remarks
A thorough understanding of the metal complexation behavior of this compound requires a multi-faceted analytical approach. The protocols outlined in this guide, from foundational UV-Vis titrations to the comprehensive thermodynamic profiling by ITC, provide a robust framework for this characterization. By combining these techniques, researchers can obtain a holistic view of the binding event, including stoichiometry, affinity, specific coordination sites, and the thermodynamic forces driving the interaction. This detailed knowledge is the cornerstone for the rational design and application of novel metal complexes in medicine, catalysis, and beyond.
References
- Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Volume 1: Amino Acids. Springer US. Link
- Dudic, M., et al. (2004). NMR methods for studying inclusion complexes focused on chiral hosts. Current Organic Chemistry. Link
- BenchChem. (2025). Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
- Wilcox, D. E. (2011). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Isothermal Titration Calorimetry in Drug Discovery. Link
- BenchChem. (2025). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
- American Chemical Society. (2018). Thermodynamics of ligand-metal complex binding: An isothermal titration calorimetry study.
- Pan, G. H., et al. (2014). Synthesis, Structures, Electrochemical Analysis, and Luminescence Properties of Four Supramolecular Complexes Based on Quinoline-2-carboxylic Acid.
- Al-Jibouri, M. N. A. (2016). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4 dimethyl-2,2-bipyridyl. Journal of Al-Nahrain University. Link
- Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology. Link
- Thompson, R. B., & Fierke, C. A. (2017). Measuring and Imaging Metal Ions With Fluorescence-Based Biosensors: Speciation, Selectivity, Kinetics, and Other Issues. Methods in Enzymology. Link
- Thordarson, P., & Webb, J. E. A. (2017).
- Thordarson, P., & Webb, J. E. A. (2016).
- Domaille, D. W., et al. (2010). Probing Biological Trace Metals with Fluorescent Indicators.
- Anstead, G. M., et al. (2009). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters. Link
- Signore, G., et al. (2023).
- Quinn, C. F., et al. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins.
- Thakur, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications.
- Tebo, A. G., et al. (2022).
- da Silva, G. A., et al. (2018). UV-Vis spectral profile depicting the titration between metal complex 1 and BSA.
- Cotruvo, J. A., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. Link
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. Link
- Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry. International Journal of Pharmaceutical Research & Allied Sciences. Link
- Chemspace. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis. Chemspace. Link
- Kim, H., et al. (2023). Fluorescent Protein-Based Metal Biosensors. MDPI. Link
- Thakur, A., et al. (2024). Quinoline-based metal complexes: Synthesis and applications.
- Wikipedia. (n.d.).
- Anstead, G. M., et al. (2009). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand.
- Kotek, J., et al. (2024). A UV-Vis method for investigation of gallium(III)
- Davidovich, I., et al. (2020). Amplifying undetectable NMR signals to study host–guest interactions and exchange.
- Al-Bayati, Z. H. F., et al. (2020).
- Warshamanage, R., et al. (2023). NMR exchange dynamics studies of metal-capped cyclodextrins reveal multiple populations of host–guest complexes in solution. RSC Publishing. Link
- Sadeghi, S., et al. (2006). Spectroscopic Studies on Titanium Ion Binding to the Apolactoferrin. Iranian Biomedical Journal. Link
- Uivarosi, V., et al. (2022). UV–Vis titration spectra for complex C2 (10 μM) in PBS buffer...
- Liu, Y., et al. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. MDPI. Link
- Saladi, V. S. (2025). Protein-Metal Binding: A Comprehensive Guide.
- Reddit. (2024). how do ligands even bind to metals. r/chemistry. Link
- PubChem. (n.d.). This compound (C11H6F3NO2). PubChemLite. Link
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. Link
- Perego, C., & Parrinello, M. (2025). Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect.
- Schrödinger. (2024). How do I dock ligands that contain metals with Glide?. Schrödinger Support. Link
- RHENIUM BIO SCIENCE. (n.d.). This compound 98%. RHENIUM BIO SCIENCE. Link
- Jassim, H. A. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Link
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. PubChem. Link
Sources
- 1. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 9. Amplifying undetectable NMR signals to study host–guest interactions and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. [PDF] Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands | Semantic Scholar [semanticscholar.org]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 13. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Substituted Quinoline Libraries for Drug Discovery
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making quinoline derivatives essential components in the development of therapeutic agents.[1][2][3][4] From the historic antimalarial quinine to modern anticancer, antibacterial, and anti-inflammatory drugs, the quinoline core is a testament to nature's efficiency and a fertile ground for synthetic innovation.[1][3][5] The generation of diverse libraries of substituted quinolines is therefore a cornerstone of many drug development programs, enabling the systematic exploration of structure-activity relationships (SAR) and the identification of novel lead compounds.
This technical guide provides an in-depth overview of key synthetic strategies for creating libraries of substituted quinoline compounds. We will delve into the mechanistic underpinnings of classical named reactions and explore modern catalytic and high-throughput methodologies. Each section is designed to offer not just a protocol, but a strategic understanding of why certain methods are chosen, their inherent advantages and limitations, and practical insights for their successful implementation in a research setting.
I. Classical Approaches: The Foundation of Quinoline Synthesis
For over a century, a set of robust and reliable reactions has formed the bedrock of quinoline synthesis.[6][7] These methods, often named after their discoverers, are still widely used due to their simplicity, scalability, and the accessibility of starting materials.
A. The Friedländer Annulation
The Friedländer synthesis is a versatile and direct method for constructing the quinoline core, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[7][8][9][10]
Causality and Mechanistic Insight: The reaction proceeds through an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the aromatic quinoline ring.[8][9][11] The choice of catalyst (acid or base) can influence the reaction rate and outcome, depending on the specific substrates.[8][9]
Experimental Workflow: Friedländer Annulation
Caption: General workflow for the Friedländer quinoline synthesis.
Protocol 1: General Procedure for Friedländer Synthesis
-
Reactant Charging: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq.) and the α-methylene carbonyl compound (1.2 eq.) in a suitable solvent (e.g., ethanol, toluene, or DMF).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., potassium tert-butoxide, 20 mol%).[8][9][10]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
B. The Combes Synthesis
The Combes synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to produce 2,4-disubstituted quinolines.[1][6][12][13]
Causality and Mechanistic Insight: The reaction initiates with the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[1][6][14] Subsequent protonation and electrophilic cyclization onto the aniline ring, followed by dehydration, yields the final quinoline product. Concentrated sulfuric acid is a common catalyst for the crucial cyclization step.[1][6]
Reaction Mechanism: Combes Synthesis
Caption: Simplified mechanism of the Combes quinoline synthesis.
Protocol 2: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis
-
Reactant Mixing: In a flask, cautiously add aniline (1.0 eq.) to acetylacetone (1.1 eq.). The reaction is often exothermic.
-
Enamine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq.) while maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, heat the mixture at 100°C for 30-60 minutes.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 8-9.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.[15]
C. The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a highly flexible method that synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones.[6][16] A key feature is that the α,β-unsaturated carbonyl compound can be generated in situ, for example, from the acid-catalyzed dehydration of glycerol (in the Skraup variation) or aldol condensation of aldehydes/ketones.[2][6]
Causality and Mechanistic Insight: The reaction proceeds via a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[17] The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[17] A common challenge is the potential for polymerization of the unsaturated starting material under the strong acidic conditions, which can lead to tar formation.[18]
Protocol 3: General Procedure for Doebner-von Miller Synthesis
-
Acidic Medium Preparation: In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 eq.) with an acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Reactant Addition: Heat the mixture to reflux. Slowly add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq.) dropwise over 1-2 hours to minimize polymerization.[18] An oxidizing agent (e.g., the nitrobenzene used in the Skraup synthesis, or even an in situ formed Schiff base) is often required.[2][12]
-
Reaction: Continue to reflux for an additional 4-8 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, carefully neutralize the acidic mixture with a concentrated base solution until basic.
-
Purification: Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved through column chromatography.[18]
D. The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones).[19][20] The regiochemical outcome is highly dependent on the reaction temperature.
Causality and Mechanistic Insight: The reaction pathway is dictated by kinetic versus thermodynamic control.[19][21]
-
Kinetic Control (Conrad-Limpach): At lower temperatures (e.g., < 140°C), the aniline's amino group attacks the more reactive ketone carbonyl of the β-ketoester. The resulting enamine intermediate then undergoes thermal cyclization at high temperatures (~250°C) to yield the 4-quinolone.[20][22]
-
Thermodynamic Control (Knorr): At higher initial reaction temperatures (e.g., > 140°C), the reaction favors the formation of the more stable anilide by attack at the ester carbonyl. Subsequent cyclization yields the 2-quinolone.
Protocol 4: Conrad-Limpach Synthesis of a 4-Quinolone
-
Enamine Formation: Mix the aniline (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.) with a catalytic amount of acid (e.g., a drop of H₂SO₄) in ethanol. Heat at a moderate temperature (e.g., 80°C) for 1-2 hours.
-
Solvent Removal: Remove the ethanol and any water formed under reduced pressure.
-
Cyclization: Add the resulting crude enamine to a high-boiling point, inert solvent like mineral oil or Dowtherm A. Heat the mixture to approximately 250°C for 20-30 minutes.[20]
-
Work-up and Purification: Cool the mixture. The product often precipitates and can be collected by filtration, then washed with a non-polar solvent like hexanes to remove the high-boiling solvent. Further purification can be achieved by recrystallization.
II. Modern Synthetic Strategies for Library Development
While classical methods are powerful, modern drug discovery often demands greater efficiency, diversity, and compatibility with high-throughput formats. Contemporary strategies leverage catalysis and innovative technologies to meet these needs.
A. Palladium-Catalyzed Reactions
Palladium catalysis has revolutionized the synthesis of complex molecules, and quinolines are no exception.[23][24] These methods offer mild reaction conditions, excellent functional group tolerance, and novel pathways for C-C and C-N bond formation.[23]
Key Approaches:
-
Heck and Sonogashira Couplings: These reactions can be used to build precursors that undergo subsequent cyclization to form the quinoline ring.[24] For instance, a Heck reaction can couple an o-haloaniline with an olefin, with the resulting product cyclizing to a quinoline.[23]
-
Oxidative Annulation: Modern methods allow for the direct synthesis of quinolines through Pd-catalyzed oxidative cyclization of substrates like o-vinylanilines with alkynes, using molecular oxygen as a green oxidant.[25]
-
Cascade Reactions: Palladium catalysts can initiate cascade or tandem reactions, where multiple bond-forming events occur in a single pot, rapidly building molecular complexity.[26]
Protocol 5: Representative Pd-Catalyzed Oxidative Cyclization
-
Reaction Setup: In a pressure-rated vial, combine the o-vinylaniline (1.0 eq.), the alkyne (1.5 eq.), PdCl₂ (5 mol%), PPh₃ (10 mol%), and Cu(TFA)₂ (20 mol%) in a solvent mixture like MeCN/DMSO.[25]
-
Atmosphere: Flush the vial with oxygen and maintain an oxygen atmosphere (e.g., via a balloon).
-
Reaction: Seal the vial and heat at 80-100°C for 12-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
B. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[27][28][29][30]
Causality and Application: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating of the solvent and reactants. This can overcome activation energy barriers more effectively than conventional heating. Many classical reactions, including the Friedländer and Doebner-von Miller syntheses, can be adapted for microwave conditions.[31][32]
Protocol 6: General Procedure for Microwave-Assisted Three-Component Synthesis
-
Reactant Charging: In a microwave-safe reaction vessel, combine the formyl-quinoline derivative (1.0 eq.), a primary heterocyclic amine (1.0 eq.), and a cyclic 1,3-diketone (1.0 eq.) in a suitable high-boiling solvent like DMF (1-2 mL).[33]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 125–135°C) for a short duration (e.g., 8–20 minutes).[27][33] Monitor pressure to ensure it remains within safe limits.
-
Work-up: Allow the vessel to cool to room temperature. The product often precipitates and can be collected by filtration, washed with a solvent like ethanol, and dried.[33]
C. Solid-Phase Synthesis
For the generation of large combinatorial libraries, solid-phase synthesis offers significant advantages in terms of automation, purification, and workflow simplification.[5][34][35][36] In this approach, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by simple washing and filtration steps.
Workflow:
-
Immobilization: An appropriate quinoline precursor is anchored to a solid support, such as a polymeric resin.[34]
-
Reaction Cycles: The resin-bound substrate is subjected to a series of reaction conditions to build the quinoline scaffold and introduce points of diversity.
-
Cleavage: Once the synthesis is complete, the final quinoline product is cleaved from the solid support.
-
Purification: The cleaved product is often of high purity, sometimes requiring minimal final purification.
III. Comparative Analysis and Strategic Selection
The choice of synthetic strategy depends heavily on the project goals, including the desired substitution pattern, scale, and required throughput.
| Technique | Key Advantages | Common Limitations | Best Suited For |
| Friedländer Synthesis | High convergence; simple starting materials.[8][10] | Limited to specific ortho-aminoaryl carbonyls; can have harsh conditions.[8] | Specific, well-defined polysubstituted quinolines. |
| Combes Synthesis | Good for 2,4-disubstituted quinolines; readily available starting materials.[1][12] | Requires strong acid; regioselectivity can be an issue with unsymmetrical diketones.[1] | Scalable synthesis of 2,4-dialkyl/diaryl quinolines. |
| Doebner-von Miller | High flexibility; in-situ generation of reactants.[6][16] | Prone to tar formation; often requires strong acids and oxidants.[18] | Creating diverse quinolines from simple anilines and carbonyls. |
| Conrad-Limpach | Access to medicinally important 4-quinolones.[20][22] | Requires very high temperatures for cyclization; sensitive to conditions.[20] | Synthesis of 4-hydroxyquinoline scaffolds. |
| Pd-Catalyzed | Mild conditions; high functional group tolerance; novel disconnections.[23][37] | Catalyst cost and sensitivity; potential for heavy metal contamination. | Late-stage functionalization and synthesis of complex quinolines. |
| Microwave-Assisted | Drastically reduced reaction times; improved yields.[27][28] | Requires specialized equipment; scalability can be a challenge. | Rapid library synthesis and reaction optimization. |
| Solid-Phase Synthesis | Amenable to high-throughput and automation; simplified purification.[5][34] | Requires development of resin-linking/cleavage strategies; higher initial setup cost. | Large combinatorial library generation. |
IV. Purification and Characterization
Regardless of the synthetic method, purification is a critical step.
-
Column Chromatography: The most common technique. For basic quinolines that may streak on standard silica gel, adding a small amount of a basic modifier (e.g., 0.5-2% triethylamine) to the eluent can significantly improve separation.[38] Alternatively, using neutral or basic alumina can prevent decomposition of acid-sensitive compounds.[38]
-
Recrystallization: Ideal for obtaining highly pure solid products.
-
Distillation: Effective for purifying liquid quinolines, often performed under vacuum to prevent thermal decomposition.[15]
-
Acid-Base Extraction: Utilizes the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.
Final products should always be thoroughly characterized by standard analytical techniques, including NMR (¹H and ¹³C), mass spectrometry (MS), and purity assessment by HPLC.
V. Conclusion
The synthesis of substituted quinoline libraries is a dynamic field that balances well-established classical reactions with modern, high-efficiency technologies. A deep understanding of the mechanisms, advantages, and practical limitations of each method is crucial for the medicinal chemist. By strategically selecting the appropriate synthetic route—whether it be a robust, scalable Combes synthesis or a rapid, microwave-assisted multicomponent reaction—researchers can efficiently generate the diverse molecular libraries needed to drive the discovery of next-generation therapeutics.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- RSC Publishing. (n.d.). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis.
- PubMed Central (PMC). (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
- ScienceDirect. (n.d.). Palladium in Quinoline Synthesis.
- SciSpace. (2020). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazin.
- ACS Publications. (n.d.). Solid-Phase Synthesis of Quinolinone Library.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Wikipedia. (n.d.). Friedländer synthesis.
- PubMed Central (PMC). (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
- ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Unknown Source. (n.d.). Combes Quinoline Synthesis.
- Química Organica.org. (n.d.). Combes synthesis of quinolines.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Journal of Organic Chemistry. (1998). Concerning the mechanism of the Friedländer quinoline synthesis.
- ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- PubMed. (2015). Solid-phase synthesis of quinolinone library.
- Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Quinolines.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- PubMed. (n.d.). Solid phase synthesis of quinolones.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- PubMed Central (PMC). (n.d.). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- LookChem. (n.d.). Purification of Quinoline.
- RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review.
- Centurion University. (n.d.). Skraup synthesis of Quinoline.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- PubMed Central (PMC). (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- ResearchGate. (2025). An Efficient Synthesis of Substituted Quinolines.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Crossref. (2012). A Novel Solid-Phase Synthesis of Quinolines.
- Reddit. (2025). Purification of Quinoline-3,4-diones.
- ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. organicreactions.org [organicreactions.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Combes synthesis of quinolines [quimicaorganica.org]
- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 16. synarchive.com [synarchive.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 20. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 21. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 22. synarchive.com [synarchive.com]
- 23. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 26. scispace.com [scispace.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Solid phase synthesis of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. A Novel Solid-Phase Synthesis of Quinolines [chooser.crossref.org]
- 37. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 38. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of STAT3 Inhibitors in Antitumor Research
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in the initiation and progression of many human cancers.[1][2] Its persistent activation in tumor cells drives proliferation, survival, angiogenesis, and immune evasion, making it a highly validated and attractive target for oncology drug development.[3][4] However, the development of direct STAT3 inhibitors has been challenging. This guide provides a comprehensive overview of the strategies for inhibiting STAT3, methodologies for the synthesis of various inhibitor classes, and detailed protocols for their preclinical evaluation. It is intended for researchers, scientists, and drug development professionals engaged in antitumor research.
The STAT3 Signaling Pathway: A Central Node in Oncology
Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process, mediating cellular responses to cytokines and growth factors.[5] The canonical STAT3 signaling cascade begins with the binding of ligands like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF) to their cell surface receptors.[5][6] This event triggers the activation of associated Janus kinases (JAKs), which phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[3][7] These phosphorylated sites serve as docking stations for latent, monomeric STAT3 proteins in the cytoplasm.[4]
Recruited STAT3 is then phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[5] This phosphorylation is the pivotal activation step, inducing STAT3 monomers to form stable homodimers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine (pTyr705) of the other.[4][8] These active dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in:
-
Survival and Apoptosis Resistance (e.g., Bcl-2, Bcl-xL)[9]
-
Angiogenesis and Metastasis [4]
-
Immune Suppression in the tumor microenvironment[2]
In many cancers, this pathway becomes constitutively active, leading to uncontrolled cell growth and survival.[1][11] Therefore, inhibiting this pathway presents a promising therapeutic strategy.
Sources
- 1. jebms.org [jebms.org]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Interactions of STAT3 and Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yields.
Introduction
This compound is a key building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. The synthesis of this and similar quinoline carboxylic acids is most commonly achieved through the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. While effective, this method can present several challenges that impact yield and purity. This guide will focus on troubleshooting and optimizing the Pfitzinger synthesis for this specific target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the Pfitzinger reaction.
Problem 1: Low to No Yield of the Desired Product
Symptoms: After the completed reaction and workup, you isolate very little or none of the target this compound.
Potential Root Causes & Solutions:
-
Incomplete Ring Opening of Isatin: The Pfitzinger reaction begins with the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate.[1] If this step is inefficient, the subsequent condensation cannot proceed.
-
Solution: Ensure you are using a sufficiently strong base and allowing adequate time for the ring opening to occur. Pre-reacting the 7-(trifluoromethyl)isatin with a strong base like potassium hydroxide (KOH) in a suitable solvent (e.g., ethanol) before adding the carbonyl compound can improve the yield.[2][3] Ensure the isatin is fully dissolved before proceeding to the next step.[2]
-
-
Poor Quality or Inappropriate Reactants: The purity of your starting materials is critical.
-
Solution: Use high-purity, and if necessary, freshly synthesized 7-(trifluoromethyl)isatin. Ensure the carbonyl compound, typically pyruvic acid or an equivalent, is also of high purity. Impurities can lead to unwanted side reactions.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly influence the outcome.
-
Solution: Systematically optimize the reaction temperature and time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation and avoid potential degradation from prolonged heating.[4]
-
-
Electron-Withdrawing Group Effects: While not directly applicable to the Pfitzinger reaction in the same way as the Doebner-von Miller synthesis, strong electron-withdrawing groups can influence the reactivity of the intermediates.
-
Solution: If facing persistent low yields, a thorough optimization of reaction parameters (base concentration, temperature, solvent) is crucial. A Design of Experiments (DoE) approach can be a powerful tool to efficiently map the reaction space.[5]
-
Problem 2: Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a dark, viscous, and intractable tar, making product isolation extremely difficult and drastically reducing the yield.
Potential Root Causes & Solutions:
-
Self-Condensation of Reactants: Under strongly basic conditions, isatin and the carbonyl compound can undergo self-condensation or polymerization, leading to the formation of high-molecular-weight tars.[2]
-
Solution 1: Controlled Addition: Instead of mixing all reactants at once, consider the slow, dropwise addition of the carbonyl compound to the basic solution of the ring-opened isatin. This maintains a low concentration of the carbonyl reactant, favoring the desired intermolecular reaction over self-polymerization.
-
Solution 2: Temperature Management: Excessive heat can accelerate polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. If the reaction is highly exothermic, initial cooling may be necessary.[4]
-
-
Decomposition of Products or Intermediates: The desired product or key intermediates might be unstable under the reaction conditions, leading to decomposition and tar formation.
-
Solution: As mentioned previously, monitor the reaction progress to avoid unnecessarily long reaction times which could lead to product degradation.[4]
-
Problem 3: Difficult Purification and Persistent Impurities
Symptoms: The crude product is difficult to purify, and final samples are contaminated with starting materials or byproducts.
Potential Root Causes & Solutions:
-
Unreacted Isatin: Incomplete conversion is a common source of impurities.
-
Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the isatin starting material.[2]
-
-
Improper Workup Procedure: The workup is critical for isolating the carboxylic acid product.
-
Solution: After the reaction, the mixture should be diluted with water, and any neutral impurities (like unreacted carbonyl compound) can be removed by washing with an organic solvent (e.g., diethyl ether or ethyl acetate).[6] The aqueous layer, containing the potassium salt of the product, is then carefully acidified (e.g., with acetic acid or dilute HCl) to precipitate the desired carboxylic acid.[6][7] Insufficient acidification will result in a low yield of the precipitated product.
-
-
Co-precipitation of Byproducts: Side products formed during the reaction may co-precipitate with the desired product upon acidification.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pfitzinger reaction for synthesizing this compound?
A1: The reaction proceeds through the following key steps:
-
Base-catalyzed ring-opening: The amide bond of 7-(trifluoromethyl)isatin is hydrolyzed by a strong base (like KOH) to form the potassium salt of 2-amino-4-(trifluoromethyl)phenylglyoxylic acid.[1]
-
Condensation: This intermediate then reacts with a carbonyl compound containing an α-methylene group (e.g., pyruvic acid) to form an imine or enamine.[1]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to form the final aromatic quinoline-4-carboxylic acid product.[1]
Q2: Which carbonyl compound should I use for the synthesis of a quinoline-2-carboxylic acid?
A2: To obtain a carboxylic acid at the 2-position of the quinoline ring, you should ideally start with a reactant that provides the necessary carboxyl group. While the classic Pfitzinger reaction yields a quinoline-4-carboxylic acid, modifications or alternative strategies are needed for the 2-carboxylic acid derivative. A related reaction, the Doebner reaction, synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9] For the specific synthesis of a quinoline-2-carboxylic acid, a different synthetic route, such as one starting from a pre-functionalized aniline or employing a different cyclization strategy, might be more appropriate. However, within the context of troubleshooting common quinoline syntheses, the principles of the Pfitzinger reaction are highly relevant.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the isatin spot and the appearance of a new, more polar spot (due to the carboxylic acid) indicate the reaction is proceeding. Staining the TLC plate with an appropriate visualizing agent (e.g., potassium permanganate) can aid in visualization. For more quantitative analysis, HPLC can be employed.[4]
Q4: What are some alternative synthetic routes to consider if the Pfitzinger reaction fails?
A4: If the Pfitzinger approach is not yielding the desired results, other named reactions for quinoline synthesis can be explored, such as:
-
Doebner-von Miller Reaction: This involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10][11] However, this typically leads to substitution on the pyridine ring and not a carboxylic acid at the 2-position.
-
Friedländer Annulation: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12] This can be a very effective method if the appropriate starting materials are available.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: A combination of spectroscopic methods should be used to confirm the structure and purity of the final this compound:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[13]
Experimental Protocols & Workflows
Optimized Protocol for Pfitzinger-type Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-(trifluoromethyl)isatin (1.0 eq) and ethanol.
-
Base Addition: Slowly add a solution of potassium hydroxide (3.0 eq) in water to the stirred suspension.
-
Isatin Ring Opening: Heat the mixture to reflux until the isatin has completely dissolved, indicating the formation of the ring-opened intermediate. This may take 1-2 hours.
-
Carbonyl Addition: To the clear, hot solution, add pyruvic acid (1.2 eq) dropwise over 15-20 minutes.
-
Reaction: Continue to reflux the reaction mixture for 12-24 hours. Monitor the progress by TLC.[7]
-
Workup - Part 1 (Purification): After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator. Dilute the residue with water. Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any neutral impurities.[2]
-
Workup - Part 2 (Precipitation): Cool the aqueous layer in an ice bath and carefully acidify with glacial acetic acid or 1M HCl until the pH is approximately 4-5.[6][7]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified product.[8]
Visual Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Data Summary
The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts. Actual yields will vary based on specific substrates and laboratory practices.
| Entry | Base (eq.) | Carbonyl Compound (eq.) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | KOH (2.0) | Pyruvic Acid (1.1) | 80 | 24 | 35 | Incomplete conversion, some tar |
| 2 | KOH (3.0) | Pyruvic Acid (1.1) | 80 | 24 | 55 | Good conversion, less tar |
| 3 | KOH (3.0) | Pyruvic Acid (1.5) | 80 | 24 | 65 | Improved yield, minimal unreacted isatin |
| 4 | KOH (3.0) | Pyruvic Acid (1.5) | 100 | 12 | 50 | Faster reaction, but increased tar formation |
| 5 | NaOH (3.0) | Pyruvic Acid (1.5) | 80 | 24 | 60 | Comparable to KOH |
References
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed
- Doebner-Miller Reaction - SynArchive
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem
- Technical Support Center: Optimizing Pfitzinger and Doebner Reactions - Benchchem
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
- Doebner-Miller reaction and applic
- byproduct formation in the Doebner-von Miller reaction - Benchchem
- Technical Support Center: Troubleshooting Low Conversion R
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
- troubleshooting side reactions in the synthesis of quinoline deriv
- Pfitzinger reaction - Wikipedia
- Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activ
- Pfitzinger Quinoline Synthesis
- (PDF)
- purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme
- Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Deriv
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester
- 1956-1959 Research Article Applic
- The synthesis of product 7: a All reactions were carried out with...
- Optimization of reaction conditions.
- The Pfitzinger Reaction. (Review)
- comparative analysis of different synthetic routes to 3,4-Dichloro-7-(trifluoromethyl)quinoline - Benchchem
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A
- Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1 - Googleapis.com
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University
- A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substr
- Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Semantic Scholar
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem
- CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google P
- 391-12-8|7-(Trifluoromethyl)
- 7-Trifluoromethoxy-is
- This compound (C11H6F3NO2) - PubChemLite
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals
- A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substr
- Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem
- Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central
- An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution
- [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed]([Link])
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione
- ne-2-carboxylic acid (8-HQA) and its - iris@unict.it
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. iipseries.org [iipseries.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synarchive.com [synarchive.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Quinoline Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by fluorinated quinoline compounds. As a researcher, scientist, or drug development professional, you are likely aware of the significant advantages that fluorination imparts on quinoline scaffolds, such as enhanced metabolic stability, increased binding affinity, and altered physicochemical properties.[1][2][3] However, these same modifications often introduce complexities into the purification process.
This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you achieve the desired purity for your fluorinated quinoline compounds. We will delve into the causality behind common purification issues and offer robust, self-validating protocols to overcome them.
I. Understanding the "Fluorine Effect" in Quinoline Purification
The introduction of fluorine atoms into a quinoline molecule dramatically alters its electronic properties, pKa, lipophilicity, and intermolecular interactions.[1][2][4] These changes are the root cause of many purification challenges.
-
Altered Basicity: Fluorine's strong electron-withdrawing nature can significantly reduce the basicity of the quinoline nitrogen.[1] This change in pKa can affect the compound's solubility in acidic solutions and its retention behavior in chromatography.
-
Increased Lipophilicity: The incorporation of fluorine, particularly trifluoromethyl groups, often increases the lipophilicity of the molecule.[2] This can lead to poor aqueous solubility and strong interactions with non-polar stationary phases in chromatography.
-
Modified Crystal Packing: Fluorine's unique ability to participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, can influence the crystal lattice energy, making crystallization more challenging.[3]
-
Enhanced Reactivity and Potential for Side Reactions: The electron-withdrawing effects of fluorine can activate or deactivate certain positions on the quinoline ring, potentially leading to unexpected side reactions during synthesis and purification.[2][5]
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Column Chromatography Challenges
FAQ 1: My fluorinated quinoline is streaking or showing poor separation on a silica gel column. What's happening and how can I fix it?
Answer: This is a common issue stemming from the interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica surface. The strong interaction leads to tailing and poor peak shape. The presence of fluorine can exacerbate this by altering the compound's basicity.
Troubleshooting Steps:
-
Baseline Deactivation: Deactivate the silica gel by adding a small percentage of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Start with 0.1-1% (v/v) Et₃N in your mobile phase. This will neutralize the acidic sites on the silica.
-
Ammonia: A solution of methanol saturated with ammonia can also be effective, particularly for more basic compounds.
-
-
Solvent System Optimization:
-
Polarity Adjustment: Systematically vary the polarity of your eluent. A gradient elution might be necessary to resolve closely eluting impurities.
-
Alternative Solvents: Consider using a less acidic solvent system. For example, a dichloromethane/methanol system might be preferable to ethyl acetate/hexane for some compounds.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): If silica proves too problematic, alumina can be an excellent alternative for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): For highly lipophilic fluorinated quinolines, reversed-phase chromatography is often more effective.
-
Logical Troubleshooting Workflow for Column Chromatography
Caption: A logical guide for troubleshooting poor separation during column chromatography.
B. Crystallization Difficulties
FAQ 2: I'm struggling to crystallize my fluorinated quinoline derivative. It either oils out or remains as an amorphous solid. What can I do?
Answer: The altered intermolecular forces due to fluorination can make it difficult to achieve a well-ordered crystal lattice. Additionally, residual impurities can inhibit crystallization.
Troubleshooting Steps:
-
Purity Check: Ensure your crude material is sufficiently pure (>90%) before attempting crystallization. An impure sample is a common reason for crystallization failure.
-
Solvent Screening: This is the most critical step.
-
Systematic Approach: Use a systematic solvent screening approach. Start with single solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, ethanol, water).
-
Binary Solvent Systems: If single solvents fail, try binary systems. Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity appears, then warm slightly to redissolve and allow to cool slowly.
-
-
Control the Cooling Rate: Slow cooling is crucial for growing well-defined crystals.
-
Insulated Dewar: Place your crystallization flask in an insulated container (like a Dewar flask filled with warm water) to slow down the cooling process.
-
Stepwise Cooling: Allow the solution to cool to room temperature first, then transfer to a refrigerator, and finally to a freezer.
-
-
Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent and place this vial inside a larger sealed chamber containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, inducing crystallization.
Experimental Protocol: Binary Solvent Crystallization
-
Dissolve the crude fluorinated quinoline compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone) at a slightly elevated temperature.
-
Slowly add a "poor" solvent (e.g., hexane, pentane, or water) dropwise with stirring until the solution becomes slightly cloudy (persistent turbidity).
-
Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. For very soluble compounds, subsequent cooling in a refrigerator or freezer may be necessary.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
C. Liquid-Liquid Extraction Inefficiencies
FAQ 3: My fluorinated quinoline compound has poor partitioning between the organic and aqueous layers during workup. How can I improve the extraction efficiency?
Answer: The altered pKa and lipophilicity of your fluorinated quinoline can lead to unexpected solubility behavior.[1][2] A compound that you expect to be in the organic layer might have some solubility in the aqueous layer, especially if the pH is not optimal.
Troubleshooting Steps:
-
pH Adjustment: The pH of the aqueous phase is critical.
-
For Basic Quinolines: To extract into the organic layer, ensure the aqueous phase is basic (pH > pKa + 2). Use a dilute base like sodium bicarbonate or sodium carbonate solution. To extract into the aqueous layer, use a dilute acid like 1M HCl.
-
For Acidic Quinolines (e.g., with a carboxylic acid group): To extract into the organic layer, the aqueous phase should be acidic (pH < pKa - 2). To extract into the aqueous layer, use a dilute base.
-
-
Solvent Selection:
-
Increase Polarity of Organic Solvent: If your compound has some aqueous solubility, try a more polar organic solvent like ethyl acetate or dichloromethane instead of diethyl ether or hexane.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can force your compound into the organic layer.
-
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more efficient than one large extraction.
Data Presentation: Impact of pH on Extraction
| pH of Aqueous Phase | Expected Location of a Basic Fluorinated Quinoline | Rationale |
| < pKa - 2 | Aqueous Layer (as the protonated salt) | The basic nitrogen is protonated, forming a more water-soluble salt. |
| ~ pKa | Partitioning between both layers | A significant portion of the compound exists in both its neutral and protonated forms. |
| > pKa + 2 | Organic Layer (as the free base) | The compound is in its neutral, more lipophilic form and prefers the organic phase.[6] |
III. Purity Assessment
Accurate assessment of purity is crucial. A combination of techniques is often necessary to get a complete picture.
-
Thin Layer Chromatography (TLC): Your first line of defense. Use it to monitor reaction progress and to guide your purification strategy.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[7] Use a C18 column for most fluorinated quinolines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of your desired product and helps identify impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used for purity assessment (qNMR).
-
Gas Chromatography (GC): Suitable for volatile and thermally stable fluorinated quinolines.[9]
Experimental Workflow: Purity Assessment
Caption: A standard workflow for the purification and purity assessment of synthesized compounds.
IV. References
-
A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing.
-
The Synthesis and Properties of Fluorinated Quinoline Liquid Crystals. Taylor & Francis Online.
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online.
-
The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD..
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH.
-
Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.
-
Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate.
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
-
Some commercialized pesticides or drugs with fluorinated quinoline derivatives. ResearchGate.
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications.
-
Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. PubMed.
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ResearchGate.
-
Fluorinated Quinine Alkaloids: Synthesis, X-ray Structure Analysis and Antimalarial Parasite Chemotherapy. ResearchGate.
-
Liquid-Liquid Extraction: An Overview. Syrris.
-
Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate.
-
Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.
-
Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.
-
Purification of Quinoline-3,4-diones. Reddit.
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
-
Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. PMC - NIH.
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. PubMed.
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH.
-
CHEMICAL PURITY ANALYSIS. Agilent.
-
A Physico-chemical Investigation on Fluorine-Enriched Quinolines Supporting Information. The Royal Society of Chemistry.
-
Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
-
Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. Benchchem.
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate.
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.
-
Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. PubMed.
-
Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
-
Fluorine in Heterocyclic Chemistry Volume 2. ResearchGate.
-
Analytical Chemistry & Trace Analysis. Resolian.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
Overcoming poor solubility of 7-(trifluoromethyl)quinoline-2-carboxylic acid in assays
A Guide to Overcoming Poor Solubility in Experimental Assays
Welcome to the Technical Support Center for 7-(trifluoromethyl)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your assays effectively.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a molecule with inherent characteristics that contribute to its poor aqueous solubility. The quinoline core is a hydrophobic aromatic system, and the presence of a trifluoromethyl group (-CF3) significantly increases its lipophilicity.[1] This high lipophilicity leads to unfavorable interactions with polar solvents like water. Furthermore, strong intermolecular forces within the compound's crystal lattice can make it difficult for solvent molecules to effectively solvate individual molecules.
| Property | Predicted Value | Source | Significance for Solubility |
| pKa (acidic) | ~3.5 - 4.5 | ChemAxon, Rowan Scientific[2][3] | The carboxylic acid group is weakly acidic. At pH values above the pKa, the compound will be deprotonated to its more soluble carboxylate form. |
| logP | ~3.0 - 4.0 | Molinspiration, ALOGPS[4][5] | This value indicates high lipophilicity, suggesting a preference for non-polar environments over aqueous ones. |
| Aqueous Solubility | Low (predicted to be in the low µg/mL range) | Virtual Computational Chemistry Laboratory[5] | Direct dissolution in aqueous buffers is expected to be very limited. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent, followed by serial dilution into your aqueous buffer.
-
Rationale: Direct dissolution of a highly lipophilic compound in an aqueous medium is often unsuccessful. By first dissolving the compound in a compatible organic solvent, you can then introduce it into your assay buffer at a final concentration that is below its aqueous solubility limit, minimizing precipitation.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[6]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (not exceeding 37°C) or sonication.[6]
-
Perform serial dilutions of this stock solution in your pre-warmed aqueous assay buffer to achieve the desired final concentrations. It is crucial to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.[7]
-
Q2: I'm observing precipitation when I add my DMSO stock to the assay medium. What's happening and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Kinetic vs. Thermodynamic Solubility: For most in vitro assays, you are concerned with kinetic solubility—the concentration at which a compound, introduced from a DMSO stock, remains in solution in an aqueous buffer.[7] This is different from thermodynamic solubility, which is the equilibrium concentration of a compound from its solid form in a solvent.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment is a highly effective strategy for this compound.
-
Mechanism: this compound has a weakly acidic carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of this group, it will be deprotonated to form the more polar and, therefore, more water-soluble carboxylate anion.[8][9]
-
Recommendation: Maintain the pH of your assay buffer at least 1.5 to 2 units above the predicted pKa (i.e., pH > 6.0) to ensure the compound is predominantly in its ionized, more soluble form.
Q4: Are there other solubilizing agents I can use if pH adjustment and DMSO are not sufficient or compatible with my assay?
A4: Yes, co-solvents, surfactants, and cyclodextrins are advanced options.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[1]
-
Examples: Ethanol, polyethylene glycol 400 (PEG 400), propylene glycol.
-
Caution: Co-solvents can have their own biological effects and may interfere with your assay. Always run a vehicle control with the same concentration of the co-solvent.[10]
-
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[11]
-
Examples: Tween® 80, Polysorbate 20, Sodium Dodecyl Sulfate (SDS).
-
Caution: Surfactants can be cytotoxic and may interfere with cell membranes or protein activity. Their use in cell-based assays requires careful validation. Non-ionic surfactants are generally less harsh on cells than ionic ones.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more water-soluble.[12][13]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Note: The formation of inclusion complexes can be influenced by the presence of other molecules in the solution, such as buffer components.[14]
-
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility Profile
This protocol will help you experimentally determine the solubility of this compound at different pH values.
Caption: Workflow for determining the pH-dependent solubility profile.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer.
Protocol 2: Preparation of a Working Solution using a Co-solvent
This protocol describes how to prepare a working solution of the compound for a cell-based assay, minimizing the risk of precipitation.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of the compound, calculate the mass needed to prepare a 10 mM solution in a specific volume of DMSO.
-
Add the DMSO to the solid compound and vortex thoroughly until fully dissolved. Gentle warming or sonication can be used if necessary.[6]
-
-
Prepare an Intermediate Dilution in Cell Culture Medium:
-
To minimize the final DMSO concentration, create an intermediate dilution. For example, add 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed cell culture medium to create a 100 µM solution with 1% DMSO. Mix immediately and thoroughly by pipetting.
-
-
Prepare Final Working Concentrations:
-
Perform serial dilutions from the 100 µM intermediate solution directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This is essential to account for any effects of the solvent on the assay.[7]
-
References
- Google Patents. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
- ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
- MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems.
- ResearchGate. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells.
- PubMed. Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions.
- PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
- ResearchGate. Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds.
- University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Solubility of Things. Quinoline-4-carboxylic acid.
- ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?
- National Institutes of Health. In vitro cellular viability studies on a concentrated surfactant-based wound dressing.
- National Institutes of Health. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- ACS Publications. Characterization and Cytotoxic Effect of Biosurfactants Obtained from Different Sources | ACS Omega.
- PubMed. Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction.
- ResearchGate. (PDF) Study of pH-dependent drugs solubility in water.
- National Institutes of Health. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.
- CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
- National Institutes of Health. Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- National Institutes of Health. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- National Institutes of Health. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.
- ResearchGate. (PDF) Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- Rowan Scientific. Rowan's Free Online pKa Calculator.
- Rowan Scientific. pKa Prediction.
- National Institutes of Health. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- ResearchGate. (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.
- PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- University of Calgary. Solubility of Organic Compounds.
- ResearchGate. Optimization of the solvent/-antisolvent ratio.
- SEKISUI XenoTech. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase.
- National Institutes of Health. Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole.
- YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Chemaxon. Calculators & Predictors.
- MDPI. Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- Molinspiration. logP - octanol-water partition coefficient calculation.
- Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software.
- Molecular Discovery. MoKa - pKa modelling.
- Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer.
- National Institutes of Health. Innate C-H trifluoromethylation of heterocycles.
- ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- ResearchGate. (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- PubMed. Innate C-H trifluoromethylation of heterocycles.
- National Institutes of Health. Practical and innate C–H functionalization of heterocycles.
- ChemRxiv. Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. pKa Prediction | Rowan [rowansci.com]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Gould-Jacobs Synthesis of Quinolines
Welcome to the technical support center for the Gould-Jacobs synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices and provide validated protocols to help you navigate the complexities of this synthesis and minimize common side reactions.
Overview of the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines.[1][2][3] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate.[1][4] This intermediate then undergoes a high-temperature thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.[1][4][5] Subsequent saponification and decarboxylation can then be performed to afford the final 4-hydroxyquinoline product.[1][2]
While robust, the high temperatures often required for the cyclization step can lead to a variety of side reactions, impacting yield and purity.[6][7] This guide will help you identify and address these issues.
Troubleshooting Workflow: Diagnosing Reaction Failures
Before diving into specific side reactions, it's crucial to systematically diagnose the issue with your reaction. The following workflow can help pinpoint the problem.
Caption: A logical workflow for troubleshooting the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 4-Hydroxyquinoline Product
Q: My Gould-Jacobs reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors, primarily related to the two key stages of the reaction: the initial condensation and the subsequent thermal cyclization.
Potential Cause 1: Incomplete Initial Condensation
The formation of the anilidomethylenemalonate intermediate is the first critical step. If this step is inefficient, the overall yield will be poor.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the aniline starting material.
-
Reaction Temperature & Time: For the condensation step, heating the mixture to a temperature between 100-140°C for 1-3 hours is a typical starting point. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary.
-
Reagent Stoichiometry: An excess of the malonic ester derivative (e.g., DEEM) can be used to drive the condensation to completion. In some protocols, excess DEEM can also serve as the solvent.
-
Potential Cause 2: Inefficient Thermal Cyclization
The thermal cyclization of the intermediate is often the most challenging step, requiring high temperatures (typically >250°C).[5][6]
-
Troubleshooting:
-
Increase Temperature: The cyclization is a high-temperature process. If you are observing unreacted intermediate, a gradual increase in the reaction temperature may be necessary to drive the reaction to completion.[7]
-
Optimize Reaction Time: At very high temperatures, product degradation can occur with prolonged heating.[7] It is crucial to find the optimal balance between temperature and reaction time. A time-course study can help determine the point of maximum yield before significant degradation begins.
-
Use a High-Boiling Solvent: Performing the cyclization in a high-boiling, inert solvent such as diphenyl ether or mineral oil can improve heat transfer and lead to higher yields, often up to 95%.[5][6]
-
Consider Microwave Heating: Microwave irradiation can provide rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[4][7]
-
Alternative Catalysts: For substrates that are sensitive to high temperatures, consider using a milder cyclization catalyst. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to effect cyclization at much lower temperatures (80-100°C) with excellent yields.[8]
-
Table 1: Recommended Cyclization Conditions
| Method | Temperature Range (°C) | Typical Reaction Time | Key Advantages |
| Neat (No Solvent) | 250 - 300 | 5 - 30 min | Simple work-up |
| High-Boiling Solvent | 250 - 260 | 30 - 60 min | Improved heat transfer, higher yields |
| Microwave Irradiation | 250 - 300 | 5 - 20 min | Rapid heating, shorter times, improved yields |
| Eaton's Reagent | 80 - 100 | 2 hours | Mild conditions, avoids thermal degradation |
Note: Optimal conditions are substrate-dependent and may require empirical optimization.
Issue 2: Formation of Multiple Products - Regioselectivity Issues
Q: I am using a meta-substituted aniline and obtaining a mixture of two isomeric quinoline products. How can I control the regioselectivity of the cyclization?
A: This is a common challenge when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group, leading to a mixture of regioisomers.[6] The outcome is governed by a combination of steric and electronic factors.
Caption: Cyclization of a meta-substituted aniline intermediate can lead to two regioisomeric products.
Controlling Factors and Solutions:
-
Steric Hindrance: Cyclization will generally favor the less sterically hindered ortho position. If your meta-substituent is bulky (e.g., -tBu, -iPr), you can expect a higher proportion of the 7-substituted quinoline.
-
Electronic Effects:
-
Electron-Donating Groups (EDGs): Aniline substituents like -OMe or -Me are activating and will generally direct the cyclization to the para position relative to the substituent (the C6 position of the aniline), favoring the 7-substituted quinoline. The Gould-Jacobs reaction is particularly effective for anilines with meta-EDGs.[1][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl or -CF₃ are deactivating. While they generally lead to lower overall yields, they may alter the regiochemical outcome. In some cases, cyclization may be directed to the ortho position relative to the EWG (the C2 position of the aniline), leading to the 5-substituted quinoline.
-
-
Reaction Conditions: While steric and electronic factors of the substrate are the primary drivers, reaction conditions can sometimes influence the isomeric ratio. Extreme temperatures may lead to less selective reactions. Using milder conditions, such as with Eaton's reagent, may offer improved regioselectivity in some cases.
Troubleshooting Protocol for Poor Regioselectivity:
-
Step 1: Analyze the Substituent Effect. Determine if your meta-substituent is sterically bulky and/or strongly electron-donating or withdrawing. This will help predict the major isomer.
-
Step 2: Modify the Substrate (if possible). If a specific regioisomer is required, consider if a different starting aniline with alternative substitution patterns could lead to the desired product unambiguously.
-
Step 3: Screen Milder Cyclization Conditions. If high temperatures are leading to a nearly 1:1 mixture, explore cyclization with Eaton's reagent at a lower temperature to see if kinetic control can favor one isomer over the other.
-
Step 4: Chromatographic Separation. If a mixture is unavoidable, developing a robust chromatographic method (e.g., column chromatography or preparative HPLC) will be necessary for isolating the desired isomer.
Issue 3: Low Yields with Electron-Withdrawing Groups on the Aniline
Q: My reaction with a nitro- or cyano-substituted aniline is failing or giving very low yields. Why is this happening and what can I do?
A: Anilines bearing strong electron-withdrawing groups (EWGs) are notoriously poor substrates for the Gould-Jacobs reaction. The primary reason is the reduced nucleophilicity of the aniline nitrogen.
Causality:
EWGs pull electron density away from the aromatic ring and, by extension, from the nitrogen atom.[9] This reduction in electron density makes the nitrogen's lone pair less available to attack the electrophilic carbon of the diethyl ethoxymethylenemalonate in the initial condensation step.[9][10] Consequently, this first step is often very sluggish or fails to proceed altogether under standard conditions.
Troubleshooting Strategies:
-
Force the Condensation:
-
Higher Temperatures and Longer Times: For the initial condensation step, you may need to use higher temperatures (e.g., 150-180°C) and significantly longer reaction times. Monitor carefully by TLC to track the consumption of the aniline.
-
Use a Catalyst: A Lewis acid catalyst might be employed to activate the DEEM, but care must be taken as it can also promote side reactions. This approach requires careful optimization.
-
-
Alternative Synthetic Routes: For anilines with very strong EWGs, the Gould-Jacobs reaction may not be the most suitable method. Consider alternative quinoline syntheses that are more tolerant of such substrates, such as the Friedländer or Combes syntheses.[11][12]
-
Modify the Synthetic Strategy:
-
Introduce the EWG Later: If possible, perform the Gould-Jacobs reaction with an aniline bearing a precursor group (e.g., an amino or iodo group) that can be converted to the desired EWG after the quinoline core has been successfully formed.
-
Issue 4: Product Decomposition and Tar Formation
Q: During the high-temperature cyclization step, my reaction mixture turns dark, and I isolate a significant amount of black, intractable tar. How can I prevent this?
A: Tar formation is a common consequence of the high temperatures required for the thermal cyclization.[7] The anilinomethylenemalonate intermediate and the quinoline product can undergo various thermal decomposition pathways.
Potential Mechanisms of Decomposition:
-
Polymerization: The reactive intermediates can polymerize at high temperatures.
-
Decarboxylation/Fragmentation: At very high temperatures, uncontrolled decarboxylation or fragmentation of the intermediate can occur. One identified side reaction under pyrolysis conditions is deethoxycarbonylation, leading to a 3-unsubstituted quinolin-4-one.[13]
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the electron-rich aniline derivatives or the final 4-hydroxyquinoline product can occur.
Solutions to Minimize Decomposition:
-
Strict Temperature Control: Avoid overheating. The optimal temperature is one that is high enough for cyclization but low enough to minimize degradation. This often lies within a narrow range.[7]
-
Use of High-Boiling Solvents: As mentioned previously, using a solvent like diphenyl ether can provide more uniform heating and may help to mitigate localized overheating that can occur in neat reactions.[5][6]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions.
-
Reduced Reaction Time: The use of microwave synthesis can dramatically shorten the required heating time, thereby reducing the window for thermal decomposition to occur.[4][7]
-
Embrace Milder Conditions: The most effective way to prevent thermal decomposition is to avoid high temperatures altogether. The use of Eaton's reagent for the cyclization step is highly recommended for thermally sensitive substrates.[8]
Experimental Protocol: Cyclization using Eaton's Reagent
-
Preparation: To the anilinomethylenemalonate intermediate (1.0 mmol) in a round-bottom flask, add Eaton's reagent (2-3 mL).
-
Reaction: Heat the mixture at 80-100°C with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Isolation: The product will often precipitate from the aqueous solution. Collect the solid by filtration, wash with water, and dry. The crude product can then be recrystallized from a suitable solvent (e.g., ethanol).[8]
References
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem.
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- BenchChem. (2025).
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
- Regioselectivity of the Gould–Jacobs Reaction. (n.d.). ResearchGate.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester.
- Modes of thermal decomposition of AN | Download Table. (n.d.). ResearchGate.
- Gould–Jacobs reaction | Semantic Scholar. (n.d.). Semantic Scholar.
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2021). PMC.
- BenchChem. (2025).
- (PDF) A solvent-free Jacobs–Gould reaction. (n.d.). ResearchGate.
- Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (n.d.). MDPI.
- Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. (n.d.). ResearchGate.
- The Pfitzinger Reaction. (Review). (n.d.). ResearchGate.
- Thermal decomposition kinetics of some aniline complexes of zinc group metals. (n.d.). ResearchGate.
- Acid catalysed synthesis of ethyl ethoxymethylenemalonate. (2012, April 26). Chemistry Stack Exchange.
- ethyl ethoxymethylenemalonate. (n.d.). Organic Syntheses.
- diethyl methylenemalonate. (n.d.). Organic Syntheses.
- Help with theory please. (2023, September 4). Reddit.
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journal of Organic Chemistry.
- Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate.
- Gould–Jacobs Reaction. (n.d.). ResearchGate.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024, September 2). Beilstein Journal of Organic Chemistry.
- A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (n.d.). PubMed.
- Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022, February 2). ResearchGate.
- Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022, February 1). MDPI.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decarboxylation Conditions for Quinoline Carboxylic Acids
Welcome to the technical support center for the decarboxylation of quinoline carboxylic acids. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines fundamental chemical principles with practical, field-tested advice. This guide is designed to help you navigate the complexities of this crucial synthetic transformation, enabling you to troubleshoot problems effectively and optimize your reaction conditions for maximum yield and purity.
Foundational Principles: The "Why" Behind the Reaction
A successful experiment begins with a solid understanding of the underlying mechanism. Decarboxylation is more than just "heating and hoping"; it's a predictable reaction governed by substrate structure, energy input, and the chemical environment.
The Mechanism of Decarboxylation
The decarboxylation of aromatic carboxylic acids, particularly heteroaromatic ones like quinoline carboxylic acids, is not a simple C-C bond cleavage. The position of the carboxylic acid group relative to the quinoline nitrogen atom is the single most important factor determining the reaction mechanism and the required conditions.
-
For 2- and 4-Quinoline Carboxylic Acids: The reaction is greatly facilitated by the nitrogen atom. Upon heating, the molecule can form a zwitterionic intermediate. This intermediate stabilizes the negative charge that develops on the ring as the carbon-carbon bond breaks, leading to the expulsion of CO₂. This process is often described as proceeding through an ylide-like species.[1] The proximity of the nitrogen lone pair lowers the activation energy for decarboxylation compared to other aromatic carboxylic acids.
-
For Other Isomers (e.g., 3-, 5-, 6-position): When the carboxylic acid is not in a position to be electronically assisted by the ring nitrogen, the mechanism is more akin to that of other aromatic carboxylic acids. It requires significantly more energy to break the C-C bond, and these isomers are therefore much more difficult to decarboxylate. Catalysis is often essential for these substrates.
Below is a simplified representation of the facilitated decarboxylation mechanism for a 2-quinoline carboxylic acid.
Caption: Simplified workflow of zwitterion-mediated decarboxylation.
Key Factors Influencing Decarboxylation Success
Optimizing your reaction involves balancing the following critical parameters:
-
Temperature: This is the most common driver for decarboxylation. The required temperature can range from just above 100°C to over 250°C. The goal is to provide enough thermal energy to overcome the activation barrier without decomposing the starting material or the desired product.[2]
-
Solvent: The ideal solvent should be inert to the reaction conditions, have a high boiling point to reach the necessary temperatures, and be capable of dissolving the starting material. Quinoline itself is a classic solvent for this reaction, as its high boiling point (237°C) and ability to act as a proton source make it highly effective.[2][3][4] Other high-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or diphenyl ether are also commonly used.
-
Catalysis: For stubborn substrates or to enable lower reaction temperatures, catalysts are indispensable.
-
Copper Salts (Cu₂O, CuSO₄, Copper powder): Copper is the most traditional and widely used catalyst for decarboxylation.[5][6] It is believed to coordinate to the carboxylate, forming a copper carboxylate intermediate that facilitates the release of CO₂. The use of ligands like 1,10-phenanthroline can further enhance the rate.[2][4]
-
Acids (Brønsted or Lewis): Acid catalysts can protonate the quinoline nitrogen, which can sometimes facilitate the reaction, though this is highly substrate-dependent.[7][8]
-
-
Atmosphere: For many simple thermal decarboxylations, an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of sensitive functional groups at high temperatures, but not always strictly necessary. For copper-catalyzed reactions, especially with Cu(I) salts, an inert atmosphere is highly recommended to prevent oxidation of the catalyst.
Troubleshooting Guide: From Problem to Solution
Even with a good understanding of the theory, experiments can fail. This section addresses the most common issues in a direct Q&A format.
Q1: My reaction is incomplete. After hours at reflux, I still see significant starting material. What should I do?
Answer: This is the most frequent issue and usually points to insufficient energy or an inappropriate reaction environment.
Step 1: Verify Temperature. Is your reaction truly reaching the target temperature? Use a calibrated thermometer placed directly in the reaction mixture (not just on the heating mantle). High-boiling solvents can be difficult to heat effectively in standard glassware. Ensure your apparatus is well-insulated.
Step 2: Increase Temperature. If feasible, increase the reaction temperature by 10-20°C. If you are limited by the boiling point of your solvent, you must switch to a higher-boiling one (see Table 2).
Step 3: Introduce a Catalyst. If high temperatures are already causing decomposition or are not viable, introduce a catalyst. For a first attempt, add 5-10 mol% of Copper(I) oxide (Cu₂O). This is often sufficient to dramatically increase the rate and allow the reaction to proceed at a lower temperature.[2]
Step 4: Use Microwave Irradiation. If you have access to a microwave reactor, this can be a powerful tool. Microwave heating can rapidly and efficiently reach high temperatures, often reducing reaction times from hours to minutes.[2] A typical starting point would be 15 minutes at 190°C.[2]
Caption: Troubleshooting workflow for incomplete decarboxylation reactions.
Q2: I'm observing a lot of dark, tar-like side products and my yield is low. What's going wrong?
Answer: This points to decomposition, which is almost always caused by excessive heat. While high temperatures are needed, there is a fine line between reaction and degradation.
-
Cause: The required temperature for decarboxylation is higher than the decomposition temperature of your starting material or product.
-
Solution 1 (Catalysis): This is the best solution. The primary benefit of a catalyst is to lower the activation energy, allowing the reaction to run at a lower, less destructive temperature. A copper-catalyzed reaction at 170-190°C is far less likely to cause charring than an uncatalyzed thermal reaction at 250°C.[4]
-
Solution 2 (Inert Atmosphere): If you are not already, run the reaction under a blanket of Nitrogen or Argon. This prevents oxidation, which can be a major pathway for decomposition at high temperatures.
-
Solution 3 (Gradual Addition): If the starting material is particularly unstable, consider adding it slowly via a syringe pump or addition funnel to the hot, catalyzed solvent. This keeps the instantaneous concentration of the sensitive material low, minimizing decomposition.
Q3: The workup is a nightmare. How do I get my product out of high-boiling solvents like quinoline or NMP?
Answer: This is a common practical challenge. These solvents are excellent for the reaction but difficult to remove.
-
For Basic Products (like Quinoline):
-
Cool the reaction mixture and dilute it with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Perform an acid wash by extracting the organic layer with 1 M HCl (aq). Your product, being basic, will move into the aqueous layer, while the neutral and acidic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it once more with fresh ethyl acetate to remove any residual high-boiling solvent.
-
Make the aqueous layer basic with an excess of NaOH or Na₂CO₃ until the pH is >10. Your product will precipitate or can be extracted back into a fresh portion of ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to get your crude product.[2]
-
-
For Neutral or Acidic Products:
-
Distillation: If your product is volatile and thermally stable, you may be able to remove it from the reaction solvent by vacuum distillation.
-
Chromatography: This is often the most direct route. After diluting the reaction mixture, it can be directly loaded onto a silica gel column for purification, though this may require a large column if solvent concentrations are high.
-
Frequently Asked Questions (FAQs)
Q: Which analytical technique is best for monitoring reaction progress?
A: A combination is ideal. Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks. A spot test showing the disappearance of the polar carboxylic acid starting material and the appearance of a less polar product spot is a good sign. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, as it can track the consumption of starting material and formation of product simultaneously.
Q: My quinoline carboxylic acid has other functional groups. Will they survive the reaction conditions?
A: It depends on the group. Esters, amides, and ethers are generally stable. However, thermally labile groups like Boc-protecting groups may not survive. Nitro groups are generally stable. Halogens are also typically robust. Always consider the stability of all functional groups on your molecule at the planned reaction temperature. If you have sensitive groups, using a milder, catalyst-driven protocol is essential.
Q: Is there a difference between using Cu(I) and Cu(II) catalysts?
A: Yes. Cu(I) is generally considered the active catalytic species. While Cu(II) salts can be used, they are often reduced in situ to Cu(I) under the reaction conditions. Starting directly with a Cu(I) salt like Cu₂O or CuI is often more efficient.
Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Thermal Decarboxylation in Quinoline
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the quinoline carboxylic acid (1.0 eq).
-
Solvent: Add enough quinoline to create a stirrable slurry (typically 5-10 mL per gram of substrate).
-
Reaction: Heat the mixture in a heating mantle to a gentle reflux (approx. 230-237°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. A simple method is to watch for the cessation of CO₂ evolution (bubbling). Reactions can take from 1 to 24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Proceed with the appropriate workup as described in the troubleshooting section (Q3).
Protocol 2: Microwave-Assisted Copper-Catalyzed Decarboxylation[2]
-
Setup: To an oven-dried 10 mL microwave vial, add the quinoline carboxylic acid (1.0 mmol), Copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).
-
Inerting: Seal the vial with a crimp top and render the atmosphere inert by evacuating and backfilling with nitrogen or argon.
-
Solvent: Via syringe, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL).
-
Reaction: Place the vial in the microwave reactor and irradiate at 190°C for 15 minutes with a maximum power of 150 W.
-
Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate and proceed with an acid-base workup as described in the troubleshooting section to remove the solvents and catalyst residues.
Data & Visualization Hub
Table 1: Comparison of Common Decarboxylation Methods
| Method | Temperature Range | Typical Time | Catalyst Required? | Pros | Cons |
| Thermal | 180 - 260°C | 2 - 24 hours | No | Simple setup, no catalyst cost/removal. | High temperatures can cause decomposition; not effective for all substrates. |
| Copper-Catalyzed | 140 - 200°C | 1 - 12 hours | Yes (e.g., Cu₂O, CuSO₄) | Milder conditions, higher yields for difficult substrates, broader scope.[4] | Catalyst cost, potential for metal contamination, requires careful workup. |
| Microwave-Assisted | 180 - 220°C | 5 - 30 minutes | Often Yes | Extremely fast, high efficiency, excellent for screening conditions.[2] | Requires specialized equipment, scalability can be an issue. |
Table 2: Common Solvents for High-Temperature Decarboxylation
| Solvent | Boiling Point (°C) | Characteristics |
| Quinoline | 237 | Classic choice, acts as both solvent and base. Can be difficult to remove.[3][4] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High-boiling polar aprotic solvent. Good solvating power. |
| Diphenyl ether | 259 | Very high boiling point, thermally stable and inert. |
| Glycerol | 290 | Very high boiling, polar protic solvent. Can be useful in specific cases. |
Decision Tree for Method Selection
Caption: Decision tree for selecting an initial decarboxylation strategy.
References
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Doebner–Miller reaction. Wikipedia. [Link]
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1969). Canadian Journal of Chemistry. [Link]
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry. [Link]
- Decarboxylation of Carboxylic Acids. YouTube. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]
- Decarboxylation of Malonic Acid in Quinoline and Related Media.
- Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (2023). The Journal of Organic Chemistry. [Link]
- Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. [Link]
- Copper-quinoline decarboxylation. Journal of the American Chemical Society. [Link]
- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]
Sources
Stability issues of 7-(trifluoromethyl)quinoline-2-carboxylic acid in solution
Welcome to the technical support center for 7-(trifluoromethyl)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing In-Experiment Issues
This section provides direct answers and protocols for specific problems you may observe during your work.
Issue 1: My solution of this compound has changed color, turning yellow or brown.
Answer:
Discoloration is a common and immediate indicator of chemical degradation in quinoline-based compounds.[1] This phenomenon is typically caused by one of two primary factors:
-
Photodegradation: Quinoline rings are often photosensitive and can degrade upon exposure to ambient or UV light.[1] This process can lead to the formation of colored byproducts, such as various hydroxyquinolines.[1]
-
Oxidation: The quinoline structure can be susceptible to oxidation, especially during prolonged storage or exposure to air.
Causality: The chromophores (light-absorbing parts) in the degradation products extend into the visible spectrum, causing the appearance of a yellow or brown tint. The integrity of your compound is compromised once discoloration is observed.
Immediate Actions & Prevention:
-
Discard the Solution: Do not use discolored solutions for quantitative experiments, as the compound concentration is no longer accurate and degradation products may interfere with your assay.
-
Protect from Light: Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to block light exposure.[1]
-
Use Fresh Solvents: Prepare solutions using high-purity, fresh solvents to minimize contaminants that could catalyze oxidative degradation.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Issue 2: I am observing new, unexpected peaks in my HPLC/LC-MS chromatogram.
Answer:
The appearance of new peaks in your analytical trace is a definitive sign of compound degradation or the presence of impurities. Given that this compound has several potentially labile sites, the degradation profile can be complex.
Potential Causes & Degradation Pathways:
-
Hydrolysis: As a carboxylic acid, the compound's stability is pH-dependent. While the trifluoromethyl (-CF3) group is generally stable, extreme alkaline conditions could potentially lead to its hydrolysis into a carboxylic acid, though this is less common than other reactions.[2] More likely, degradation may occur at other sites on the quinoline ring, especially under harsh acidic or basic stress.[1]
-
Photodegradation: As mentioned in Issue 1, light exposure can generate a variety of byproducts, each potentially appearing as a new peak in your chromatogram.[1][3]
-
Reaction with Solvent or Buffer Components: Although less common with standard solvents like DMSO or acetonitrile, certain buffer components could potentially react with the compound over time, especially at non-neutral pH or elevated temperatures.
Troubleshooting Workflow:
To diagnose the source of degradation, a systematic approach is necessary. A forced degradation study is the standard method for identifying the conditions under which your compound is unstable.
Caption: Troubleshooting workflow for diagnosing solution instability.
Issue 3: My biological or chemical assay results are inconsistent or show a loss of potency over time.
Answer:
Inconsistent results and a gradual loss of activity are classic symptoms of compound instability in stock or working solutions.[1] Because the concentration of the active parent compound is decreasing, its efficacy in your assays will diminish, leading to poor reproducibility.
Root Causes & Scientific Explanation:
-
Concentration Decrease: The primary reason for potency loss is the degradation of the parent molecule into inactive or less active byproducts. This directly lowers the effective concentration of your test compound.
-
Interference from Degradants: Degradation products are not inert; they can sometimes interfere with your assay. They might inhibit an enzyme, bind to a receptor non-specifically, or interfere with the detection method (e.g., fluorescence quenching), leading to unpredictable results.
-
pH Shift: If your compound is stored in an unbuffered aqueous solution, degradation (e.g., hydrolysis) can sometimes alter the solution's pH, which in turn can affect both the compound's stability and the performance of a pH-sensitive biological assay.
Best Practices for Ensuring Consistency:
-
Prepare Fresh Solutions: For the most sensitive and critical experiments, always prepare working solutions fresh from a solid sample or a recently prepared, validated stock solution.[1]
-
Use Validated Stock Solutions: If using a stock solution over several days or weeks, its stability under your specific storage conditions (solvent, temperature) must be validated. Use the workflow described in Issue 2.
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles. Prepare a concentrated stock solution, divide it into single-use aliquots, and store them at -20°C or -80°C. Thaw one aliquot for each experiment.
-
Solvent Choice: Ensure the chosen solvent (e.g., DMSO) is compatible with your assay system and does not contribute to compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
Answer:
Optimal storage is critical for maintaining the integrity of the compound. The recommendations depend on the solvent and intended duration of storage.
| Parameter | Solid State | Stock Solution (Organic Solvent) | Working Solution (Aqueous Buffer) |
| Temperature | 4°C or -20°C | -20°C or -80°C (for long-term) | 4°C (short-term) or prepared fresh |
| Light | Protect from light (amber vial) | Protect from light (amber vial/foil) | Protect from light (amber vial/foil) |
| Atmosphere | Store in a tightly sealed container | Store in a tightly sealed container | Use within hours of preparation |
| Recommended Duration | Years | Months (if validated) | < 24 hours |
Note: These are general recommendations. It is best practice to perform your own stability validation for your specific solvent systems and concentrations.
Q2: How does solution pH affect the stability and solubility of this compound?
Answer:
The pH of the solution is a critical factor due to the carboxylic acid functional group.
-
Acidity: Carboxylic acids are weak acids, typically with pKa values in the range of 4-5.[4] At a pH below its pKa, this compound will exist predominantly in its neutral, protonated form (-COOH). This form is generally less soluble in aqueous media.
-
Solubility: As the pH increases above the pKa, the compound deprotonates to form the carboxylate anion (-COO⁻), which is significantly more soluble in water.
-
Stability: Extreme pH values, both highly acidic and highly basic, can accelerate chemical degradation of the quinoline ring system.[1] For aqueous solutions, it is highly recommended to use a buffer to maintain a stable pH within a range that is optimal for both compound stability and experimental relevance (e.g., pH 6.0-7.5).
Q3: Is this compound sensitive to light?
Answer:
Yes. Many quinoline-containing molecules are known to be photosensitive.[1][3] Exposure to light, particularly in the UV spectrum but also including high-intensity ambient light, can induce photochemical reactions. This leads to the formation of degradation products and a loss of compound integrity. Therefore, all handling and storage of the compound, both in solid and solution form, should be done with protection from light.[5]
Q4: What solvents are recommended for preparing stock solutions?
Answer:
For initial stock solutions, high-purity, anhydrous organic solvents are recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic molecules.
-
Alternatives: N,N-Dimethylformamide (DMF) or absolute ethanol can also be used, depending on the requirements of your downstream application.
When preparing aqueous working solutions from an organic stock, it is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experiment and that the compound remains soluble in the final aqueous buffer.
Q5: How can I conduct a forced degradation study to understand my compound's stability limits?
Answer:
A forced degradation (or stress testing) study is a systematic way to identify the conditions that cause your compound to degrade. This information is invaluable for developing robust handling and storage protocols.[1]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot this solution into separate, clearly labeled vials for each stress condition.[1]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place a sample in a temperature-controlled oven (e.g., 60°C), protected from light.
-
Photolytic Degradation: Expose a sample in a transparent container to a photostability chamber with controlled light exposure (e.g., 1.2 million lux hours and 200 watt-hours/m²).[5] A control sample should be wrapped in foil and placed alongside.
-
Control: Keep one sample at -20°C, protected from light.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition, neutralize it if necessary, and analyze it using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms from the stressed samples to the control sample to determine the percentage of degradation and identify the conditions under which the compound is unstable.
References
- Röger, P., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-20. [Link]
- Chemguide. Carboxylic acids as acids. [Link]
- de Oliveira, K. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2989–3000. [Link]
- Chemistry LibreTexts (2015). 19.4: Acidic and Basic Character of Carboxylic Acids. [Link]
- Oregon State University (2020). Chapter 19: Carboxylic Acids. [Link]
- Quora. What is the standard pH of carboxylic acids?. [Link]
- National Center for Biotechnology Information (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- JoVE (2023). Video: Acidity of Carboxylic Acids. [Link]
- ACS Publications (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. [Link]
- PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. [Link]
- ACS Publications (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its physicochemical properties can present significant challenges in biological assays, often leading to data that suggests low or inconsistent efficacy.
This guide is designed to help you diagnose and resolve these common issues. We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to build robust, self-validating experimental plans. Our goal is to help you distinguish between true biological inactivity and apparent low efficacy caused by experimental artifacts.
A Logical Framework for Troubleshooting
Our troubleshooting guide is structured to follow this logical progression, from foundational physicochemical issues to more complex, assay-specific interferences.
Caption: A logical workflow for troubleshooting low efficacy of quinoline compounds.
Part 1: Foundational Issues - Solubility and Stability
Poor aqueous solubility is a frequent challenge with quinoline derivatives and a primary cause of inaccurate or irreproducible data.[4][5] Similarly, compound degradation can lead to a classic loss of potency.[6]
Q1: My quinoline compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
A: This is a critical and common problem known as solvent-shift precipitation. The compound is soluble in the 100% DMSO stock but crashes out when diluted into the aqueous buffer where DMSO is no longer the dominant solvent. This leads to an unknown and inconsistent final concentration in your assay wells, making any efficacy data unreliable.[7]
Causality: Quinolines are often flat, aromatic structures that are poorly solvated by water. When the percentage of the organic co-solvent (DMSO) drops significantly, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your diluted compound solutions in the final assay buffer for cloudiness or precipitate before adding them to the assay plate.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts.[5] If precipitation occurs, you may need to reconsider your dilution scheme or stock concentration.
-
Adjust Buffer pH: Quinolines are typically weak bases.[8][9] Lowering the pH of your buffer can promote the formation of the protonated, more water-soluble salt form.[10] Perform small-scale tests to find a pH that maintains solubility without compromising the biological integrity of your assay.[11]
-
Use Excipients or Co-solvents:
-
Surfactants: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80 or Pluronic® F-68) can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[10]
-
Solubilizing Agents: Cyclodextrins can be used to form inclusion complexes with the quinoline moiety, enhancing aqueous solubility.[12]
-
| Strategy | Recommended Starting Concentration | Mechanism of Action | Key Consideration |
| pH Adjustment | Test range (e.g., pH 6.5-7.4) | Increases ionization of basic quinoline nitrogen.[10] | Ensure new pH does not affect target protein activity or cell health. |
| Tween® 80 | 0.005% - 0.02% (v/v) | Micellar encapsulation of the compound.[10] | Can interfere with some biological targets; run a vehicle control. |
| HP-β-Cyclodextrin | 1-5 mM | Forms a host-guest inclusion complex.[12] | Can affect compound availability; verify in control experiments. |
See Protocol 1: Kinetic Solubility Assay Protocol for a detailed method to quantitatively assess solubility.
Q2: I'm observing inconsistent results or a loss of potency over time. Could this be a stability issue?
A: Yes, these are classic signs of compound degradation. Quinoline compounds can be susceptible to hydrolysis, oxidation, or photodegradation, especially in aqueous solutions at physiological temperatures (37°C).[4][6] Using degraded stock solutions or having the compound degrade during the course of a multi-hour assay will lead to an underestimation of its true potency.
Causality: The quinoline ring can be susceptible to oxidative or photolytic degradation, and functional groups on the ring may be liable to hydrolysis at non-neutral pH.[6] Elevated temperatures used in cell culture and some enzymatic assays will accelerate these degradation processes.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The simplest and most critical step is to always prepare fresh dilutions of your compound from a frozen DMSO stock immediately before each experiment. Avoid using aged aqueous solutions.[6]
-
Protect from Light: Many quinoline compounds are photosensitive.[6] Store stock solutions and prepare assay plates protected from direct light. Use amber vials and minimize exposure of assay plates to room light.
-
Control pH: The stability of quinolines can be highly pH-dependent.[6] Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
Perform a Formal Stability Study: To definitively answer this question, you must test the compound's stability under your specific assay conditions (buffer, temperature, time). This involves incubating the compound and measuring its concentration at different time points via HPLC or LC-MS.[13][14]
See Protocol 2: Chemical Stability Assay Protocol for a detailed methodology.
Part 2: Ruling Out Assay Artifacts and Non-Specific Activity
If you have confirmed your compound is both soluble and stable, the next step is to investigate whether it is interfering with the assay technology itself or acting through a non-specific mechanism.
Q3: My dose-response curve is unusually steep, and the IC50 is sensitive to protein concentration. Could my compound be aggregating?
A: This is a strong indication of compound aggregation. At concentrations above a critical aggregation concentration (CAC), many small molecules can form colloidal particles (50-1000 nm in diameter).[15][16] These aggregates non-specifically sequester proteins on their large surface area, leading to apparent inhibition that is not related to binding at a specific active site.[16] This is a major source of false positives in high-throughput screening.
Causality: The compound aggregates into colloidal particles. These particles then sequester the target enzyme on their surface, preventing it from accessing its substrate. This mechanism is typically sensitive to detergents (which disrupt the colloids) and to the concentration of the target protein.
Caption: Specific vs. non-specific inhibition by compound aggregation.
Troubleshooting Steps:
-
Test with Detergent: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is highly likely.
-
Vary Enzyme Concentration: Non-specific inhibition by aggregates is often sensitive to the concentration of the target protein. If you increase the enzyme concentration and see a rightward shift in the IC50 curve, this suggests an aggregation-based mechanism.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[17] Analyzing your compound in the assay buffer at various concentrations can definitively detect the formation of aggregates.[15][18][19]
See Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis.
Q4: I'm observing a high background signal in my fluorescence-based assay. Is my quinoline compound interfering?
A: It is highly probable. The quinoline ring system is intrinsically fluorescent (autofluorescent).[20] If its excitation and emission spectra overlap with those of your assay's fluorophore, the compound itself will contribute to the signal, leading to artifacts that can be misinterpreted as either inhibition or activation.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: The most direct test is to measure the fluorescence of your compound in the assay buffer without any other assay components (e.g., no enzyme, no substrate, no detection reagents).[20] A concentration-dependent increase in signal confirms autofluorescence.
-
Employ Background Subtraction: For each well, run a parallel control well containing only the compound at the same concentration in buffer. Subtract this background fluorescence from your experimental wells.
-
Switch to Red-Shifted Dyes: Quinoline autofluorescence is typically strongest in the blue-to-green region of the spectrum. If possible, switch to an assay that uses red-shifted fluorophores (excitation/emission >600 nm) to minimize spectral overlap.[20]
See Protocol 4: Autofluorescence Measurement Protocol.
Q5: My compound appears active in a luciferase reporter assay, but the results are not reproducible in orthogonal assays. What's going on?
A: Your compound may be a direct inhibitor of the luciferase enzyme. Certain chemical scaffolds, including some quinolines, are known to inhibit firefly luciferase, a common reporter in cell-based assays.[21] This is a classic example of assay interference where the compound hits the reporter protein, not the intended biological target.
Troubleshooting Steps:
-
Perform a Counter-Screen: The definitive test is to perform a counter-screen using purified luciferase enzyme.[20][22][23] If your compound inhibits the activity of the purified enzyme in a cell-free assay, it is a luciferase inhibitor, and the results from the primary screen are likely false positives.[21]
-
Use an Orthogonal Assay: Always confirm hits from a reporter-based screen using an orthogonal assay that does not use the same detection technology. For example, if you are screening for inhibitors of a specific transcription factor using a luciferase reporter, a follow-up assay could be to measure the mRNA levels of a target gene using qPCR.
Part 3: Investigating Compound-Specific Off-Target Effects
Q6: My assay is dependent on divalent cations (e.g., Mg²⁺, Zn²⁺), and my 8-hydroxyquinoline analog is showing low efficacy. Could there be a connection?
A: Absolutely. The 8-hydroxyquinoline scaffold is a well-known and potent metal chelator.[24][25] If your target protein or enzyme requires a metal cofactor for its activity (e.g., kinases, polymerases, metalloproteinases), the compound may be sequestering these essential ions from the assay buffer, leading to indirect inhibition of the enzyme. This is an off-target effect, not a direct interaction with an active site.
Causality: The nitrogen atom and the hydroxyl group of the 8-hydroxyquinoline form a "pincer" that binds tightly to divalent metal ions like Fe²⁺, Zn²⁺, and Mg²⁺.[24][26][27] This depletes the free concentration of the metal ion in the buffer, rendering the metalloenzyme inactive.
Troubleshooting Steps:
-
Supplement with Metal Ions: Attempt to rescue the enzyme's activity by adding a surplus of the required metal ion (e.g., MgCl₂, ZnCl₂) to the assay buffer. If the inhibitory effect of your compound is reversed or diminished in the presence of excess metal ions, chelation is the likely mechanism.
-
Test a Non-Chelating Analog: If possible, synthesize or acquire a structural analog of your compound that cannot chelate metals. For example, a methoxyquinoline (where the 8-OH is replaced by 8-OCH₃) would lack the chelating hydroxyl group. If this analog is inactive, it strongly supports the chelation hypothesis.
-
Use an Isothermal Titration Calorimetry (ITC): This biophysical technique can directly measure the binding of your compound to metal ions and quantify the thermodynamics of the interaction, providing definitive proof of chelation.
Appendices: Experimental Protocols
Protocol 1: Kinetic Solubility Assay Protocol
Objective: To determine the kinetic solubility of a quinoline compound in a specific aqueous buffer.[28]
Materials:
-
Quinoline compound (as 10 mM stock in 100% DMSO).
-
Assay buffer of interest (e.g., PBS, pH 7.4).
-
96-well clear UV-transparent microplates.
-
Plate-reading spectrophotometer.
Procedure:
-
Add 198 µL of the assay buffer to wells of the 96-well plate.
-
Add 2 µL of the 10 mM compound stock in DMSO to the buffer (this creates a 1:100 dilution and a final concentration of 100 µM with 1% DMSO). Mix well by pipetting.
-
Prepare a serial 2-fold dilution series directly in the plate using the assay buffer containing 1% DMSO as the diluent.
-
Seal the plate and incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.
-
Measure the absorbance (optical density) of each well at a wavelength where the precipitate scatters light but the compound does not absorb (e.g., 620 nm or 750 nm).
-
Data Analysis: The kinetic solubility limit is the highest concentration at which the absorbance is not significantly above the background (buffer with 1% DMSO only).
Protocol 2: Chemical Stability Assay Protocol
Objective: To assess the stability of a quinoline compound in assay buffer over time.[13][29]
Materials:
-
Quinoline compound.
-
Assay buffer.
-
HPLC or LC-MS system with a suitable column (e.g., C18).
-
Incubator or water bath set to the assay temperature (e.g., 37°C).
Procedure:
-
Prepare a solution of the quinoline compound in the assay buffer at a relevant concentration (e.g., 10 µM).
-
Immediately take an aliquot, quench with an equal volume of cold acetonitrile if necessary, and label it "T=0". Store at -20°C or -80°C. This is your baseline reference.[13]
-
Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove additional aliquots, quench, and store them under the same conditions as the T=0 sample.
-
Once all time points are collected, analyze all samples in a single batch by HPLC or LC-MS.
-
Data Analysis: Calculate the stability by comparing the peak area of the parent compound at each time point to the peak area at T=0. The result is expressed as "% Remaining". A loss of >15% typically indicates meaningful instability under the tested conditions.[14][30]
Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To directly detect the formation of colloidal aggregates by a quinoline compound.[17][18]
Materials:
-
Quinoline compound (as 10 mM stock in 100% DMSO).
-
Assay buffer, filtered through a 0.02 µm filter to remove dust.
-
DLS instrument.
-
Low-volume quartz cuvette.
Procedure:
-
Prepare a series of dilutions of the compound in the filtered assay buffer, bracketing the concentration range used in the biological assay. Ensure the final DMSO concentration is constant across all samples.
-
Include a "buffer + DMSO only" control.
-
If aggregation is suspected, prepare an additional sample at a high compound concentration that also includes 0.1% Triton X-100.
-
Allow samples to equilibrate at the assay temperature for at least 30 minutes.
-
Measure each sample using the DLS instrument. The instrument will detect the scattering of light from particles undergoing Brownian motion.[17]
-
Data Analysis: The instrument software will generate a particle size distribution report. Monomeric, well-behaved compounds will show no significant peaks or only very small particle sizes (<5 nm). The presence of particles in the 50-1000 nm range is a definitive sign of aggregation.[15][19] The signal should be absent in the Triton X-100 control sample.
Protocol 4: Autofluorescence Measurement Protocol
Objective: To determine the intrinsic fluorescence of a quinoline compound at the wavelengths used in a primary assay.[20]
Materials:
-
Quinoline compound (as 10 mM stock in 100% DMSO).
-
Assay buffer.
-
Black, clear-bottom 96- or 384-well plates (to minimize background).
-
Fluorescence microplate reader.
Procedure:
-
Prepare a serial dilution of the quinoline compound in the assay buffer directly in the wells of the black microplate.
-
Include wells containing only the assay buffer with the corresponding DMSO concentration as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation and emission wavelengths to the exact values used for the fluorophore in your primary biological assay.
-
Measure the fluorescence intensity in all wells.
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Plot the background-subtracted fluorescence intensity against the compound concentration. A concentration-dependent increase in signal indicates that the compound is autofluorescent under these conditions and is interfering with the assay.
References
- Vertex AI Search. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI.
- ACS Publications. (2022, February 14). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes | ACS Medicinal Chemistry Letters.
- Unknown Source. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Novatia, LLC. (n.d.). Aggregation by DLS.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
- PubMed Central (PMC). (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Unchained Labs. (n.d.). Dynamic Light Scattering (DLS).
- Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
- NIH. (2022, February 14). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Biological Activity of Synthetic Quinolines.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- NCBI Bookshelf. (n.d.). Figure 9. [Dynamic light scattering for the...].
- Benchchem. (n.d.). Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide.
- Enamine. (n.d.). Chemical Stability Assay.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- PubMed. (2020, August 8). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- MDPI. (2023, March 15). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells.
- Semantic Scholar. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (n.d.). Metal chelations by quinoline active functionalities of their nuclear scaffold.
- Benchchem. (n.d.). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives.
- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
- ResearchGate. (n.d.). Hydroxyquinolines as Iron Chelators.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (n.d.). Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation.
- NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- PubMed. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- OpenBU. (2024, February 20). A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans.
- PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- NIH. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- Unknown Source. (n.d.). Review on recent development of quinoline for anticancer activities.
- MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
- Unknown Source. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PubMed. (n.d.). Biological activities of quinoline derivatives.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation.
- PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.
- ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
- Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide.
- PubMed Central (PMC). (n.d.). Biologically active quinoline and quinazoline alkaloids part I.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. wyatt.com [wyatt.com]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. enovatia.com [enovatia.com]
- 19. Figure 9. [Dynamic light scattering for the...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. creative-biolabs.com [creative-biolabs.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 7-(trifluoromethyl)quinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and resolve common impurity-related challenges.
Introduction: The Synthetic Challenge
This compound is a valuable building block in pharmaceutical research. The presence of the electron-withdrawing trifluoromethyl (CF₃) group significantly influences the reactivity of the aniline precursor, often leading to challenges in achieving high purity and yield. This guide focuses on the prevalent synthetic routes, primarily adaptations of the Doebner and Pfitzinger reactions, to proactively address potential pitfalls.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using 4-(trifluoromethyl)aniline. What are the likely causes and how can I improve it?
A1: Low yields are a common challenge when using anilines with strong electron-withdrawing groups like the trifluoromethyl substituent.[1][2][3] The reduced nucleophilicity of the aniline nitrogen can hinder the initial condensation steps critical for quinoline ring formation.
Causality & Resolution:
-
Reduced Aniline Reactivity: The CF₃ group deactivates the aniline, slowing down the reaction rate. To compensate, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary.[1] The use of a more effective catalytic system, like a Lewis acid (e.g., BF₃·OEt₂), can also enhance the reaction rate.[4]
-
Incomplete Cyclization: The electron-withdrawing nature of the CF₃ group can disfavor the electrophilic aromatic substitution (cyclization) step. Optimizing the acid catalyst is crucial. While strong Brønsted acids are standard, Lewis acids might offer better results by coordinating to the carbonyl components and activating them for reaction.[5]
-
Side Reactions: At higher temperatures, side reactions, including polymerization of carbonyl reactants, can become more prevalent, leading to tar formation and consuming starting materials.[1] A strategy to mitigate this is the slow, dropwise addition of the carbonyl reactant (e.g., pyruvic acid) to the heated aniline solution.[4]
Q2: I'm observing a significant amount of dark, tar-like material in my reaction vessel. How can I minimize this and isolate my product?
A2: Tar formation is a well-documented issue in Doebner-type reactions, primarily due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or aldehydes.[1]
Causality & Resolution:
-
Polymerization of Reactants: Strong acidic conditions can promote the self-condensation and polymerization of aldehydes and pyruvic acid.
-
Biphasic Solvent System: One effective strategy is to employ a two-phase solvent system. This can help sequester the carbonyl compound in an organic phase, reducing its contact with the strong acid in the aqueous phase and thus minimizing polymerization.[6]
-
Controlled Addition: As mentioned previously, adding the carbonyl reactant slowly to the reaction mixture at an elevated temperature can help to ensure it reacts with the aniline before it has a chance to polymerize.[4]
-
-
Purification from Tar:
-
After the reaction, the mixture can be diluted with a suitable solvent and the pH carefully adjusted to precipitate the product while keeping the tarry materials in solution or as a separate phase.
-
An initial purification step might involve trituration of the crude solid with a non-polar solvent to wash away less polar impurities and some tarry residue.
-
Q3: My final product is contaminated with unreacted 4-(trifluoromethyl)aniline. What is the best way to remove it?
A3: Residual starting material is a common impurity if the reaction has not gone to completion.
Causality & Resolution:
-
Incomplete Reaction: The reduced reactivity of the aniline derivative can lead to incomplete conversion.[1] Driving the reaction to completion by optimizing reaction time and temperature is the first step.
-
Purification Strategy: 4-(Trifluoromethyl)aniline is basic, while the desired product, this compound, is acidic. This difference in chemical properties can be exploited for purification.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃). The acidic product will move into the aqueous layer, leaving the basic aniline in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Q4: I suspect the formation of regioisomers. How can I confirm this and what influences their formation?
A4: In quinoline synthesis, the formation of regioisomers is a possibility, especially with substituted anilines and unsymmetrical carbonyl compounds. In the Doebner reaction, the standard mechanism typically leads to 2-substituted quinolines.[7] However, modifying the reactants, such as using γ-aryl-β,γ-unsaturated α-ketoesters, can reverse this selectivity to favor the 4-substituted product.[7] For the synthesis of this compound, the primary concern would be the correct cyclization to form the 7-substituted isomer.
Causality & Resolution:
-
Cyclization Control: The cyclization step is an electrophilic aromatic substitution. The directing effects of the amino group and the trifluoromethyl group on the aniline ring will determine the position of ring closure. The amino group is ortho-, para-directing, while the trifluoromethyl group is meta-directing. This combination strongly favors cyclization at the position ortho to the amino group and meta to the trifluoromethyl group, leading to the desired 7-substituted quinoline. The formation of the 5-substituted isomer is sterically and electronically disfavored.
-
Analytical Confirmation: The presence of regioisomers can be confirmed using analytical techniques such as:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR will show distinct signals for the different isomers due to the different chemical environments of the protons and the CF₃ group.
-
LC-MS: Different isomers will likely have different retention times on a chromatographic column and can be identified by their mass.[8]
-
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Protocol: Modified Doebner Reaction
This protocol is adapted for anilines bearing electron-withdrawing groups and aims to minimize side reactions.[2][4]
Materials:
-
4-(Trifluoromethyl)aniline
-
Pyruvic acid
-
An appropriate aldehyde (e.g., acetaldehyde or its precursor)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.8 mmol) and the aldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: At room temperature, add BF₃·OEt₂ (0.5 equivalents) to the solution.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude product.[8][9]
Solvent Selection:
The choice of solvent is critical for effective purification. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For quinoline carboxylic acids, the following solvents and mixtures are often suitable:
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Heat the mixture to reflux with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Analytical Protocol: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of the final product.[10][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient might be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 220-340 nm), determined by analyzing a standard.[12] |
| Run Time | 15-20 minutes |
Sample Preparation:
-
Accurately weigh a small amount of the purified product.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Part 3: Visualizations & Workflows
Logical Workflow for Troubleshooting Impurities
The following diagram illustrates a systematic approach to identifying and resolving impurity issues during the synthesis of this compound.
Caption: A logical workflow for troubleshooting impurities.
General Synthetic and Purification Workflow
This diagram outlines the overall process from starting materials to the final, purified product.
Caption: General synthesis and purification workflow.
References
- Eisch, J. J., & Dluzniewski, T. (2002). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 67(18), 6423-6428.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Wang, Z., et al. (2019). The Skraup‐Doebner‐Von Miller quinoline synthesis.
- European Patent Office. (1986).
- Matsumura, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(21), 13416-13424.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Jia, Y., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Chemistry, 18(1), 2-25.
- Pérez, J., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114.
- University of Rochester Department of Chemistry. (n.d.).
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 209-223.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Semantic Scholar. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
- Mykhailiuk, P. K. (2017). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. The Journal of Organic Chemistry, 82(1), 643-650.
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis.
- Kim, H., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 493-499.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajchem-a.com [ajchem-a.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cipac.org [cipac.org]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution on the Quinoline Ring
Welcome to the technical support center dedicated to the nuanced art of nucleophilic substitution on the quinoline ring. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this privileged scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on an unsubstituted quinoline failing?
Unsubstituted quinoline is generally resistant to direct nucleophilic attack because it lacks a good leaving group. The hydride ion (H⁻), which would need to be displaced, is a very poor leaving group. To achieve substitution on the bare ring, you typically need to employ specific strategies that either activate the ring or use highly reactive nucleophiles under forcing conditions.
Two classical and effective methods for this are:
-
The Chichibabin Reaction: This reaction uses a strong nucleophile, typically sodium amide (NaNH₂) or potassium amide (KNH₂), to directly aminate the ring, usually at the 2-position.[1][2] The reaction proceeds through an addition-elimination mechanism where a hydride ion is ultimately eliminated as hydrogen gas.[2]
-
The Minisci Reaction: This involves the addition of a radical nucleophile to the protonated quinoline ring.[3][4] This method is particularly versatile for introducing alkyl and acyl groups.[5]
If your goal is a more traditional SNAr reaction, you must start with a quinoline substrate that has a good leaving group at the desired position.
Q2: I have a halo-substituted quinoline. Why am I seeing poor reactivity or no reaction at all?
The position of the halogen on the quinoline ring is critical to its reactivity.[4]
-
Positions 2 and 4: Halogens at the C2 and C4 positions are highly activated towards nucleophilic aromatic substitution (SNAr).[6][7] This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[6][8]
-
Positions on the Benzene Ring (5, 6, 7, 8) and Position 3: Halogens at these positions behave much like halogens on a standard benzene ring and are generally unreactive towards SNAr unless there are strong electron-withdrawing groups also present on the ring.[4]
If you have a 2- or 4-haloquinoline and are still observing poor reactivity, consider the other reaction parameters as detailed in the troubleshooting guide below.
Q3: My reaction is giving me a mixture of 2- and 4-substituted isomers. How can I improve the regioselectivity?
The C2 and C4 positions are both electron-deficient, and mixtures of isomers are a common challenge.[7][9] Several factors influence the regioselectivity:
-
Steric Hindrance: The C2 position is slightly less reactive than the C4 position due to the steric hindrance from the nitrogen's lone pair and the adjacent fused ring.[6] Bulky nucleophiles will therefore preferentially attack the C4 position.
-
Reaction Temperature: In some cases, temperature can influence the kinetic vs. thermodynamic product distribution. For instance, in the Chichibabin reaction, lower temperatures can favor the formation of the 2-aminoquinoline (kinetic product), while higher temperatures may allow for rearrangement to the more stable 4-aminoquinoline (thermodynamic product).[4][10]
-
Activating Groups: The use of an N-oxide activating group can direct functionalization to the C2 position.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Low Yield in SNAr with a 2- or 4-Haloquinoline
Q: I am reacting 2-chloroquinoline with a potent nucleophile, but my yields are consistently low. What are the likely causes and how can I fix this?
Low yields in what should be a favorable SNAr reaction often stem from suboptimal reaction conditions. Let's break down the key parameters to investigate.
Caption: Troubleshooting workflow for low SNAr yields.
1. The Leaving Group:
-
The Problem: The efficiency of the leaving group follows the general trend I > Br > Cl >> F.[11] While chloroquinolines are common starting materials, they are less reactive than their bromo or iodo counterparts. Fluoride is a very poor leaving group in this context.
-
The Solution: If possible, switch to a 2-bromo or 2-iodoquinoline. The weaker carbon-halogen bond will lower the activation energy for the reaction.
2. The Solvent:
-
The Problem: The choice of solvent is critical. Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the nucleophile, reducing its reactivity and slowing down SNAr reactions.[12][13]
-
The Solution: Use a polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile.[12] These solvents are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it "naked" and more reactive.[13]
3. Reaction Temperature:
-
The Problem: SNAr reactions, while often favorable, still require sufficient thermal energy to overcome the activation barrier. Room temperature may not be sufficient.
-
The Solution: Gradually increase the reaction temperature. Common temperature ranges for these reactions are between 80 °C and 150 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.
4. Nucleophile Strength and Stability:
-
The Problem: The nucleophile may be degrading under the reaction conditions or may not be strong enough. For example, an alkoxide might be protonated by trace amounts of water.
-
The Solution: Ensure your nucleophile is fresh and the reaction is conducted under anhydrous conditions if the nucleophile is basic. If using a neutral nucleophile (like an amine), consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to scavenge the HX produced during the reaction, which can protonate and deactivate the starting amine.
| Solvent Type | Examples | Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Increases Rate | Solvates the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive.[13] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Stabilizes the nucleophile through hydrogen bonding, creating a solvent shell that hinders its attack on the electrophilic carbon.[14][15] |
| Non-Polar | Toluene, Hexane | Very Slow/No Reaction | Reactants (often salts) have poor solubility. |
Issue 2: Side Reactions and Product Decomposition
Q: My Minisci reaction is producing a complex mixture of products and significant tar formation. How can I achieve a cleaner reaction?
The Minisci reaction involves radical intermediates, which can be highly reactive and lead to side reactions if not properly controlled.[16]
1. Control of Radical Generation:
-
The Problem: Generating radicals too quickly or in excess can lead to homocoupling of the radical source and polymerization, resulting in tar formation.
-
The Solution: Ensure slow addition of the radical precursor or the oxidant to the reaction mixture. This maintains a low, steady concentration of the desired radical species.
2. Protonation of the Quinoline:
-
The Problem: The Minisci reaction requires the quinoline nitrogen to be protonated.[3] This makes the ring more electron-deficient and thus more susceptible to attack by the nucleophilic radical. Insufficiently acidic conditions will result in a sluggish and unselective reaction.
-
The Solution: The reaction should be run in an acidic medium. Trifluoroacetic acid (TFA) is a common choice. The optimal amount should be determined empirically, but typically a stoichiometric amount or a slight excess relative to the quinoline is a good starting point.
3. Oxidant Choice:
-
The Problem: The choice of oxidant is crucial for both generating the radical and for the rearomatization step. An inappropriate oxidant can lead to over-oxidation or decomposition of the starting material or product.
-
The Solution: Common oxidants for the Minisci reaction include ammonium persulfate ((NH₄)₂S₂O₈) and silver nitrate (AgNO₃). The choice depends on the specific radical precursor being used. It is essential to consult literature precedents for similar transformations.
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2-Chloroquinoline with an Amine
This protocol provides a robust starting point for the substitution of a chloro-leaving group with a generic secondary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the 2-chloroquinoline.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: SNAr mechanism on 2-chloroquinoline.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Protocol 2: Chichibabin Amination of Quinoline
Caution: Sodium amide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous toluene. Add sodium amide (NaNH₂, 2.5 eq) to the solvent.
-
Substrate Addition: Dissolve quinoline (1.0 eq) in a small amount of anhydrous toluene and add it dropwise to the sodium amide suspension at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C). The reaction mixture will typically turn a dark color.
-
Monitoring: Monitor the reaction by quenching small aliquots in water and analyzing the organic extract by TLC or GC-MS. The reaction usually requires 4-8 hours.
-
Work-up: After completion, cool the reaction to room temperature. Very carefully and slowly, add ethanol to quench the excess sodium amide, followed by the slow addition of water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. The product, 2-aminoquinoline, can be purified by crystallization or column chromatography.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Benchchem.
- Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline.
- Kametani, T., & Nemoto, H. (1968). The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline. Chemical and Pharmaceutical Bulletin, 16(9).
- van der Plas, H. C., & van Veldhuizen, A. (1975). On the chichibabin amination of quinoline and some nitroquinolines. Recueil des Travaux Chimiques des Pays-Bas, 94(5), 118-121.
- ACS Publications. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
- Chapter 7: Quinolines and Isoquinolines. (n.d.). [PDF].
- Bharat Raut. (2020, October 31). Reactions of Quinoline [Video]. YouTube.
- Quora. (2018).
- ResearchG
- LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Wikipedia. (n.d.).
- Bharat Raut. (2020, October 26). Reactivity of Quinoline [Video]. YouTube.
- Dunlop, A. P., & G. S. Smith. (1953). Minisci Reaction. Organic Syntheses, Coll. Vol. 3, p.765 (1955); Vol. 28, p.90 (1948).
- LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution.
- Wikipedia. (n.d.). Chichibabin reaction.
- University of Calgary. (n.d.). NS7.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. users.wfu.edu [users.wfu.edu]
- 14. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chiral Quinoline Carboxylic Acid Synthesis
A Guide to Preventing Racemization in Pharmaceutical Research and Development
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including notable antimalarial, antibacterial, and antitumor drugs.[1] The introduction of a carboxylic acid moiety and a chiral center significantly expands the biological activities of these compounds. However, maintaining the stereochemical integrity of the chiral center during synthesis is a critical challenge. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can lead to a total loss of biological activity or the introduction of undesired side effects. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers in avoiding racemization during the synthesis of chiral quinoline carboxylic acids.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges that can lead to the loss of enantiomeric purity.
Issue 1: Significant Racemization Observed During Saponification of a Chiral Ester Precursor.
-
Question: I am attempting to synthesize a chiral quinoline-4-carboxylic acid by hydrolyzing the corresponding ethyl ester with lithium hydroxide in a THF/water mixture. However, I am observing significant racemization. What is the likely cause, and how can I mitigate it?
-
Answer: The primary cause of racemization during the saponification of esters adjacent to a chiral center is the formation of an enolate intermediate under basic conditions. The α-proton to the ester is acidic and can be abstracted by a strong base like LiOH. The resulting planar enolate can be protonated from either face upon workup, leading to a racemic or near-racemic mixture.
Caption: Base-catalyzed enolization leading to racemization.
Solutions:
-
Milder Reaction Conditions:
-
Lower the Temperature: Perform the hydrolysis at 0°C or even lower to reduce the rate of enolization.
-
Use a Weaker Base: Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aqueous alcohol solvent system. While the reaction may be slower, the risk of racemization is significantly reduced.
-
Enzymatic Hydrolysis: Lipases are highly effective for the stereospecific hydrolysis of esters under mild, neutral pH conditions, thereby completely avoiding racemization.
-
-
Alternative Synthetic Routes:
-
Direct Asymmetric Synthesis: Employ an asymmetric synthesis strategy that directly yields the chiral carboxylic acid, bypassing the need for a potentially problematic saponification step. Asymmetric hydrogenation of a quinoline precursor is a powerful method.[2][3]
-
Protecting Group Strategy: If the chiral center is introduced early in the synthesis, consider protecting the carboxylic acid functionality as an orthoester or another group that can be removed under non-basic conditions.
-
-
Issue 2: Loss of Enantiomeric Excess During a Pfitzinger Reaction.
-
Question: I am using a chiral ketone in a Pfitzinger reaction with isatin to synthesize a chiral quinoline-4-carboxylic acid. My starting ketone is enantiomerically pure, but the final product shows a significant loss of stereochemical integrity. Why is this happening?
-
Answer: The Pfitzinger reaction is typically conducted under strongly basic conditions (e.g., KOH in refluxing ethanol), which are known to promote racemization of ketones with an α-chiral center.[4][5][6] The mechanism involves the formation of an enolate from the ketone, which then attacks the isatin. The harsh basic conditions can lead to repeated enolization and protonation cycles, causing racemization of the chiral center before or during the condensation with isatin.
Troubleshooting Strategies:
-
Modified Pfitzinger Conditions:
-
Milder Base and Lower Temperature: Experiment with weaker bases like potassium tert-butoxide in THF at lower temperatures.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the Pfitzinger reaction, potentially allowing for shorter reaction times and reduced exposure to harsh conditions that cause racemization.
-
-
Alternative Name Reactions:
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[6][7] If a suitable chiral α,β-unsaturated precursor can be synthesized, this method, often carried out under acidic conditions, may better preserve the stereochemistry.
-
Combes Quinoline Synthesis: This acid-catalyzed reaction between anilines and β-diketones can be an alternative if a chiral β-diketone is accessible.[7][8]
-
-
Issue 3: Difficulty in Achieving High Enantioselectivity with a Chiral Catalyst.
-
Question: I am attempting an asymmetric hydrogenation of a substituted quinoline to produce a chiral tetrahydroquinoline carboxylic acid derivative, but the enantiomeric excess (ee) is consistently low. How can I improve the stereoselectivity?
-
Answer: Low enantioselectivity in catalytic asymmetric hydrogenation often points to a mismatch between the substrate, catalyst, and reaction conditions.
Key Factors Influencing Enantioselectivity:
| Factor | Explanation | Troubleshooting Steps |
| Chiral Ligand | The structure of the chiral ligand is paramount in creating a chiral environment around the metal center that effectively differentiates between the two prochiral faces of the substrate.[9][10][11] | - Screen a variety of chiral ligands with different steric and electronic properties.- Consider ligands with quinoline motifs themselves, as they can offer enhanced stereocontrol.[9][10][11] |
| Metal Precursor | The choice of metal (e.g., Ruthenium, Iridium) and its coordination sphere can significantly impact catalytic activity and selectivity.[2][3] | - Experiment with different metal precursors (e.g., Ru(II) vs. Ir(I)).- The counter-ion can also play a role in the catalytic cycle. |
| Solvent | The solvent can influence the conformation of the catalyst-substrate complex and the solubility of hydrogen. | - Test a range of solvents with varying polarities (e.g., alcohols, ionic liquids, or even solvent-free conditions).[3] |
| Hydrogen Pressure | Higher hydrogen pressure can sometimes lead to a decrease in enantioselectivity due to a change in the rate-determining step. | - Optimize the hydrogen pressure, starting from lower pressures and gradually increasing. |
| Temperature | Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. | - Conduct the reaction at lower temperatures, but be mindful of a potential decrease in reaction rate. |
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of racemization in chiral quinoline carboxylic acid synthesis?
-
A1: The most frequent causes are the presence of strong bases or high temperatures, which can lead to the formation of planar enolate intermediates at a carbon atom adjacent to a carbonyl group (ketone, ester, or carboxylic acid). Acid-catalyzed racemization is also possible, though often less common for these specific structures.
-
-
Q2: How can I reliably measure the enantiomeric excess (ee) of my product?
-
A2: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
-
-
Q3: Are there any general strategies to design a synthesis that minimizes the risk of racemization from the outset?
-
A3: Yes. The best approach is to introduce the chiral center as late as possible in the synthetic sequence. Alternatively, employing a robust asymmetric catalytic method to create the stereocenter is highly recommended, as these reactions are specifically designed to produce one enantiomer in high excess.[9][10]
-
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Quinoline Derivative
This protocol is adapted from methodologies employing chiral Ruthenium-diamine complexes for the asymmetric hydrogenation of quinolines.[3]
-
Catalyst Preparation: In a glovebox, dissolve the chiral Ru(II)/η⁶-arene-N-monosulfonylated diamine complex (0.01 eq) in a degassed alcoholic solvent (e.g., methanol).
-
Reaction Setup: In a high-pressure autoclave, add the quinoline substrate (1.0 eq) and the catalyst solution.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Workup: Carefully vent the autoclave, concentrate the reaction mixture under reduced pressure, and purify the product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Caption: Workflow for asymmetric hydrogenation of quinolines.
References
- Vasudevan, V. D., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Scilit.
- Uematsu, N., et al. (2003). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications.
- Li, C., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. PubMed.
- Shen, A., et al. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. PubMed.
- Maly, D. J., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Sawayama, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- G, J. S., & G, S. (1998). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- Yusrina, A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica.
- Singh, P., et al. (2025). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate.
- BIOSYNCE. (2025). What is the reaction mechanism of quinoline synthesis? BIOSYNCE Blog.
- A new one-pot synthesis of quinoline-2-carboxylates under heterogeneous conditions. (2016). PubMed.
- Shen, A., et al. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. ResearchGate.
- Synthesis of quinolines. Organic Chemistry Portal.
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Baron, J. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Madapa, S., et al. (2008). Advances in the syntheses of quinoline and quinoline-annulated ring systems. ResearchGate.
- Prajapati, S. M., et al. RECENT ADVANCES IN SYNTHESIS OF QUINOLINES: A REVIEW. RSC Advances.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. biosynce.com [biosynce.com]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. scilit.com [scilit.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Impact of Isomerism: A Comparative Analysis of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid and Its Positional Isomers
The Quinoline Carboxylic Acid Scaffold: A Privileged Structure
Quinoline carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The carboxylic acid group, typically at the 2- or 4-position, often plays a crucial role in the mechanism of action, frequently by interacting with key amino acid residues in the active site of target enzymes.
One of the most well-documented mechanisms of action for quinoline-based drugs is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This is the hallmark of the quinolone class of antibiotics. Furthermore, certain quinoline carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, which is a validated target for cancer therapy.
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance their pharmacological properties. Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. The CF3 group can also engage in unique interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to improved binding affinity and selectivity.
The strategic placement of the CF3 group on the quinoline ring is therefore a critical consideration in drug design, as it can dictate the overall biological activity profile of the molecule.
A Comparative Look at the Biological Activities of Trifluoromethyl-Substituted Quinoline-2-Carboxylic Acid Isomers
7-(Trifluoromethyl)quinoline-2-carboxylic acid
This isomer is a key subject of interest. While specific, quantitative biological data for this exact compound is sparse in the public domain, its structural features suggest potential for various biological activities. The placement of the electron-withdrawing CF3 group at the 7-position is expected to influence the overall electron distribution of the quinoline ring system, which can in turn affect its interaction with biological targets.
6-(Trifluoromethyl)quinoline-2-carboxylic acid
The 6-substituted isomer has been identified as a valuable building block in the development of kinase inhibitors and antimicrobial agents[1]. A 2023 study highlighted that the trifluoromethyl quinoline carboxylic acid scaffold can demonstrate improved binding affinity to various protein kinases, making it a person of interest in targeted cancer therapy research[1]. This suggests that the 6-CF3 isomer may possess antiproliferative properties.
Other Positional Isomers: An Area for Future Exploration
Information on other positional isomers, such as 5-(trifluoromethyl)quinoline-2-carboxylic acid and 8-(trifluoromethyl)quinoline-2-carboxylic acid, is even more limited in the scientific literature. However, based on general SAR principles for quinoline derivatives, it is highly probable that these isomers would exhibit distinct biological activity profiles. For instance, the proximity of the CF3 group to the carboxylic acid and the nitrogen atom in the 8-position could lead to unique intramolecular interactions that influence its conformation and binding properties.
The following table summarizes the available information and provides a speculative comparison based on established medicinal chemistry principles.
| Isomer | Reported/Potential Biological Activity | Rationale for Predicted Activity |
| This compound | Anticancer, Antimicrobial (Predicted) | The 7-position is a common site for substitution in biologically active quinolines. The CF3 group can enhance metabolic stability and target engagement. |
| 6-(Trifluoromethyl)quinoline-2-carboxylic acid | Kinase Inhibition, Antimicrobial[1] | The 6-position is electronically distinct from the 7-position, and substitution here has been shown to be favorable for kinase inhibition. |
| 5-(Trifluoromethyl)quinoline-2-carboxylic acid | Antibacterial (Predicted) | Studies on 5-alkyl substituted quinolines have shown that this position can influence antibacterial potency[2]. |
| 8-(Trifluoromethyl)quinoline-2-carboxylic acid | Unique Target Selectivity (Predicted) | The steric and electronic environment of the 8-position, being peri to the nitrogen, could lead to novel interactions with biological targets. |
Mechanistic Insights: Dihydroorotate Dehydrogenase (DHODH) Inhibition
A key mechanism of action for the anticancer activity of many quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting DHODH, these compounds can effectively halt the proliferation of rapidly dividing cancer cells.
Sources
The Fluorine Factor: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinoline Drugs
For researchers and professionals in drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry, giving rise to a vast array of therapeutic agents. A critical juncture in the evolution of quinoline-based drugs was the strategic incorporation of fluorine. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated quinoline drugs, supported by experimental data, to illuminate the profound impact of this single atomic substitution. We will delve into the underlying physicochemical principles, explore comparative efficacy in key therapeutic areas, and provide detailed experimental protocols for assessing these powerful compounds.
The Pivotal Role of Fluorine in Quinoline Drug Design
The introduction of fluorine into the quinoline structure is a prime example of a strategic chemical modification that can dramatically enhance a drug's performance. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are key to these improvements. These characteristics can alter a molecule's electronic properties and conformation without a significant increase in size, leading to more favorable interactions with biological targets.
Key advantages conferred by fluorination include:
-
Enhanced Biological Potency: Fluorine's electronegativity can modulate the acidity (pKa) of nearby functional groups, influencing how the drug interacts with its target protein.[1] This can lead to stronger binding affinity and, consequently, higher potency.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can increase the drug's half-life, allowing for less frequent dosing.
-
Increased Lipophilicity and Membrane Permeability: The addition of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[1]
Comparative Efficacy: A Tale of Two Quinolines
The most striking comparisons between fluorinated and non-fluorinated quinolines are observed in their antibacterial and anticancer activities.
Antibacterial Arena: The Rise of the Fluoroquinolones
The development of fluoroquinolones revolutionized antibacterial therapy. While non-fluorinated quinolones like nalidixic acid have a narrow spectrum of activity, the addition of a fluorine atom at the C-6 position dramatically broadens their efficacy against both Gram-positive and Gram-negative bacteria.[2]
The primary mechanism of action for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Fluorine at the C-6 position enhances the drug's binding to these enzymes, leading to increased potency.[4]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Quinolone Derivatives
| Compound | S. aureus | E. coli | P. aeruginosa |
| Nalidixic Acid (Non-fluorinated) | >128 | 4 | >128 |
| Ciprofloxacin (Fluorinated) | 0.25 | 0.015 | 0.5 |
| Levofloxacin (Fluorinated) | 0.5 | 0.03 | 1 |
| Moxifloxacin (Fluorinated) | 0.125 | 0.06 | 4 |
Note: Data is compiled from multiple sources for illustrative purposes. MIC values can vary between specific strains and testing conditions.[5][6]
Anticancer Applications: A New Frontier for Fluorinated Quinolines
The quinoline scaffold is also a promising framework for the development of anticancer agents.[7] Here too, fluorination has been shown to significantly enhance cytotoxic activity against various cancer cell lines.
A study on novel fluorinated quinoline analogues for triple-negative breast cancer (TNBC) demonstrated that the position of the fluorine atom is critical for anticancer activity.[8] Compounds with a fluorine atom at the meta or para position of a phenyl ring attached to the quinoline scaffold showed potent anticancer activity, with IC50 values in the low micromolar range against TNBC cells.[8][9]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Fluorinated Quinoline Derivatives against MDA-MB-468 (TNBC) Cells
| Compound | Fluorine Position | IC50 (µM) |
| 6a | meta | 4.0 |
| 6b | para | 5.0 |
| 6c | ortho, para | 8.0 |
| 6d | meta, para | 4.0 |
| 6e | para (as -CF3) | 20.0 |
| 6f | meta (-F) and para (-OCH2Ph) | 2.0 |
| Cisplatin (Control) | - | 5.0 |
Source: Adapted from Yadav, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.[9]
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of fluoroquinolones and a general experimental workflow for evaluating the efficacy of quinoline derivatives.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Caption: General experimental workflow for comparing drug efficacy.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[10][11][12]
Materials:
-
Test compounds (fluorinated and non-fluorinated quinolines)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[13]
Materials:
-
Test compounds
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
-
Calculation of IC50:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine has unequivocally enhanced the efficacy of quinoline-based drugs, particularly in the realms of antibacterial and anticancer therapies. The experimental data consistently demonstrates that fluorinated analogs exhibit superior potency compared to their non-fluorinated counterparts. However, the emergence of resistance to fluoroquinolones and potential toxicity concerns associated with some fluorinated compounds highlight the need for continued research.[12] Future directions will likely focus on the development of novel fluorinated quinolines with improved safety profiles and efficacy against resistant pathogens, as well as the exploration of their therapeutic potential in other disease areas.
References
- Yadav, A., Saini, S., Singh, M., Sharma, D., Mattoo, S., Kashyap, A., Pore, S. K., Prasad, C. P., Rajput, C. S., & Kumar, V. (2023).
- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361–2381.
- Yadav, A., et al. (2023).
- Blondeau, J. M. (2004). Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. Journal of Clinical Microbiology, 42(10), 4433-4441.
- Martínez-Martínez, L., et al. (1989). Comparative in vitro activities of new fluorinated quinolones and other antibiotics against coagulase-negative Staphylococcus blood isolates from neutropenic patients, and relationship between susceptibility and slime production. Antimicrobial Agents and Chemotherapy, 33(4), 528-531.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC)
- Chin, N. X., & Neu, H. C. (1987). Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241. Antimicrobial Agents and Chemotherapy, 31(10), 1594–1598.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.[Link]
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- Hsieh, M. C., et al. (2022).
- Emery Pharma. (2016).
- Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). [Link]
- Yadav, A., et al. (2023).
- Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119.
- Alqahtani, S. (2017). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Journal of Chemistry.
- Bookstaver, P. B., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Infectious Diseases and Therapy, 9(3), 635-644.
- Asif, M. (2016). A comprehensive review on the recent developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3474-3496.
- King, A., Bethune, L., & Phillips, I. (1991). The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin. The Journal of Antimicrobial Chemotherapy, 28(5), 719–725.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Dolbier, W. R. (2005). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 18(11), 1676-1683.
- IDEXX. (n.d.).
- Głowacka, I. E., et al. (2022).
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Al-Suhaimi, E. A., et al. (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 1.
- Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3474-3496.
- MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3535.
- ResearchGate. (n.d.).
- Asif, M. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. protocols.io [protocols.io]
- 9. emerypharma.com [emerypharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. idexx.com [idexx.com]
- 12. atcc.org [atcc.org]
- 13. mdpi.com [mdpi.com]
Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 7-(trifluoromethyl)quinoline-2-carboxylic acid, a derivative of the versatile quinoline scaffold, understanding its exact atomic arrangement is paramount. This knowledge underpins everything from elucidating its mechanism of action to optimizing its pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth comparison of the gold-standard technique for structural validation, single-crystal X-ray crystallography, with other powerful analytical methods, offering researchers a comprehensive framework for making informed decisions in their characterization workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[2] It provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the overall molecular geometry.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map of the molecule.[4]
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.
The most critical and often challenging step is growing a suitable single crystal.[5] The slow evaporation technique is a widely used and effective method.[6]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. For this compound, a good starting point would be polar organic solvents like ethanol, methanol, or acetone, or a mixture of solvents.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by gently warming the solution to dissolve the solute completely.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows the solvent to evaporate slowly over several days.
-
Crystal Growth: Place the vial in a vibration-free environment. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form. The slow rate of evaporation is crucial for the growth of large, well-ordered crystals.[7]
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while collecting the diffraction data.[3] The resulting data is then processed to determine the unit cell dimensions and space group, and an initial structural model is generated. This model is then refined to best fit the experimental data, yielding the final, highly accurate molecular structure.[5]
For instance, the crystal structure of the parent compound, quinoline-2-carboxylic acid, has been determined and reveals the co-existence of both a neutral molecule and a zwitterionic tautomer in a 1:1 ratio within the crystal lattice.[8][9] An X-ray crystallographic analysis of this compound would definitively reveal its solid-state form and the influence of the electron-withdrawing trifluoromethyl group on its crystal packing and intermolecular interactions.
A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic and computational methods offer complementary and often more readily accessible data.[10] The choice of technique depends on the specific information required, the amount of sample available, and the stage of the research.
| Technique | Principle | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Unambiguous structural determination | Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | Atomic connectivity, chemical environment of nuclei, solution-state conformation | Provides detailed information about the structure in solution; non-destructive | Provides indirect structural information that requires interpretation; complex spectra for large molecules |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, elemental composition, fragmentation patterns for structural clues | High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis | Provides limited information on stereochemistry and connectivity; primarily determines molecular formula |
| Computational Modeling | Quantum mechanical or molecular mechanics calculations | Predicted 3D structure, conformational analysis, electronic properties, reaction pathways | No sample required; can predict properties of hypothetical molecules; complements experimental data | Accuracy depends on the level of theory and basis set used; predictions require experimental validation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, NMR would be crucial for confirming the substitution pattern on the quinoline ring and the presence of the carboxylic acid and trifluoromethyl groups.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information on the number and connectivity of the aromatic protons.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom, confirming the carbon skeleton of the molecule.
-
2D NMR (Optional): Techniques like COSY and HMBC can be used to establish definitive correlations between protons and carbons, confirming the overall connectivity.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound with high accuracy. It works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio.[8]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass analyzer separates the ions, and the detector records their abundance.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, from which the exact mass and elemental formula can be determined. Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural clues.
Computational Modeling
Computational chemistry provides theoretical insights into molecular structure and properties. Using quantum mechanical methods like Density Functional Theory (DFT), one can predict the three-dimensional geometry, conformational preferences, and spectroscopic properties of a molecule. These predictions can guide experimental work and help in the interpretation of spectroscopic data.
-
Structure Input: Draw the 2D structure of this compound in a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.
-
Property Calculation: Once the geometry is optimized, various properties such as NMR chemical shifts and vibrational frequencies (for IR spectroscopy) can be calculated and compared with experimental data.
Conclusion: An Integrated Approach to Structural Validation
The unambiguous structural validation of a novel pharmaceutical compound like this compound is a critical step that necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate, high-resolution snapshot of the molecule in the solid state, it is most powerful when its findings are corroborated by other techniques.
NMR spectroscopy confirms the atomic connectivity in the physiologically relevant solution state, while mass spectrometry provides an accurate molecular weight and elemental composition. Computational modeling serves as a valuable predictive and interpretative tool that complements experimental data. By integrating the insights from each of these methods, researchers can build a self-validating system, ensuring the highest level of confidence in the molecular structure and paving the way for successful downstream development.
References
- Request PDF. (2025).
- Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis.
- Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. [Link]
- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]
- PubMed. (n.d.).
- Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. [Link]
- Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. [Link]
- Open Access Journals. (n.d.). Principles of Organic Spectroscopy. [Link]
- IIIT Hyderabad. (n.d.).
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- Jstar-research. (n.d.).
- Jstar-research. (n.d.).
- MIT News. (2025).
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]
- Michigan State University. (n.d.).
- YouTube. (2025).
- YouTube. (2025).
- Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?. [Link]
- European Journal of Pharmaceutical Sciences. (2014). Molecular Target Validation in preclinical drug discovery. [Link]
- European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. [Link]
- Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. [Link]
- MDPI. (n.d.). Prediction of Molecular Structures and Properties by Using Quantum Technology. [Link]
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- UNCW Institutional Repository. (n.d.).
- YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
- Creative BioMart. (n.d.). X-ray Crystallography. [Link]
- MDPI. (n.d.).
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
- PMC. (n.d.). Molecular drug targets and structure based drug design: A holistic approach. [Link]
- Chemical Society Reviews (RSC Publishing). (2013). Predicting crystal structures of organic compounds. [Link]
- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]
- IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]
- PMC - PubMed Central. (n.d.). Principles of early drug discovery. [Link]
- ACS Publications. (n.d.). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. [Link]
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
- PubChemLite. (n.d.). This compound (C11H6F3NO2). [Link]
- ResearchGate. (n.d.).
Sources
- 1. CID 10511722 | C10H7NO2 | CID 10511722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 8. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Quinoline-2,3-dicarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison of Quinoline-2-Carboxylic Acids in Antiproliferative Assays: A Technical Guide for Drug Discovery Professionals
In the landscape of oncological research, the quinoline scaffold remains a privileged structure, consistently yielding derivatives with potent and diverse biological activities. Among these, quinoline-2-carboxylic acids have emerged as a promising class of compounds demonstrating significant antiproliferative effects against a spectrum of cancer cell lines. This guide provides a comprehensive, head-to-head comparison of various quinoline-2-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance in antiproliferative assays, supported by experimental data and mechanistic insights.
The Rationale for Comparing Quinoline-2-Carboxylic Acids
The versatility of the quinoline-2-carboxylic acid core allows for extensive structural modifications, leading to a diverse chemical space for optimizing anticancer activity. By systematically comparing these derivatives, we can elucidate structure-activity relationships (SAR), identify key pharmacophoric features, and guide the rational design of next-generation therapeutic agents with enhanced potency and selectivity. This comparative approach is fundamental to accelerating the translation of promising lead compounds from the bench to preclinical development.
Comparative Antiproliferative Activity: A Quantitative Analysis
The antiproliferative efficacy of quinoline-2-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of representative quinoline-2-carboxylic acid derivatives against various human cancer cell lines, providing a direct comparison of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| QCA-1 | Unsubstituted Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [1] |
| MCF-7 (Breast Cancer) | Notable Growth Inhibition | [1][2] | ||
| QCA-Aryl Ester | Aryl Ester Derivative | PC3 (Prostate Cancer) | ~150 (equivalent to 26 µg/mL) | [3] |
| 8-Hydroxy-QCA Derivative | 2-Styrylquinoline | Not Specified | Potent Inhibition | [4][5] |
| 8-Hydroxy-QCA Derivative | Quinoline-2-carboxamide | Not Specified | Potent Inhibition | [4][5] |
Note: The conversion of µg/mL to µM depends on the molecular weight of the specific compound. For the QCA-Aryl Ester, a precise molecular weight would be needed for an exact conversion. The IC50 value for QCA-Aryl Ester was reported as 26 µg/mL at a treatment concentration of 125 µg.[3]
Unraveling the Mechanisms of Action: More Than Just Cytotoxicity
The anticancer properties of quinoline-2-carboxylic acids are not merely a result of nonspecific cytotoxicity but stem from their ability to modulate key cellular processes critical for tumor growth and survival. The primary mechanisms identified include the induction of apoptosis and cell cycle arrest.[6]
Induction of Apoptosis: Orchestrating Programmed Cell Death
A key mechanism by which quinoline-2-carboxylic acid derivatives exert their antiproliferative effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins.
One notable pathway involves the regulation of the Bcl-2 protein family. For instance, a synthesized aryl ester of quinoline-2-carboxylic acid was shown to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in PC3 prostate cancer cells.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately executing the apoptotic program.[7][8] Specifically, the activation of caspase-7 and caspase-9 has been observed following treatment with this derivative.[3]
Caption: Apoptosis induction by a quinoline-2-carboxylic acid derivative.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, certain quinoline-2-carboxylic acid derivatives can interfere with the normal progression of the cell cycle in cancer cells, a critical process for their continuous proliferation.[6] Studies have demonstrated that these compounds can induce cell cycle arrest at various phases, most notably the S and G2/M phases.[3][6]
For example, the same aryl ester derivative that induces apoptosis in PC3 cells was also found to significantly block the cell cycle at the S phase.[3] This arrest prevents the cancer cells from replicating their DNA, thereby halting their division and proliferation. The underlying mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.[6]
Caption: S-phase cell cycle arrest induced by a quinoline-2-carboxylic acid derivative.
Inhibition of Key Signaling Pathways: Targeting Oncogenic Drivers
The antiproliferative activity of quinoline derivatives is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.[6] One such target is the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is overexpressed in various cancers.[4][5][9] A series of 2-styrylquinolines and quinoline-2-carboxamides, derived from an 8-hydroxy-quinoline-7-carboxylic acid scaffold, have been identified as potent inhibitors of Pim-1 kinase.[4][5] Molecular modeling suggests that these compounds interact with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, thereby blocking its activity.[4]
Experimental Protocols: A Guide to Reproducible Antiproliferative Assays
Standardized and well-documented experimental protocols are paramount for generating reliable and comparable data on the antiproliferative effects of chemical compounds. The following is a detailed, step-by-step methodology for the widely used MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC3, HeLa, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Quinoline-2-carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline-2-carboxylic acid derivatives in complete culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
Following the incubation period, remove the medium containing the compounds.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Experimental workflow for the MTT antiproliferative assay.
Conclusion and Future Directions
This guide provides a comparative overview of the antiproliferative activity of quinoline-2-carboxylic acids, highlighting their mechanisms of action and providing a standardized protocol for their evaluation. The data presented underscores the potential of this chemical scaffold in the development of novel anticancer agents. Future research should focus on synthesizing and screening a broader range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to identify specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for the development of highly selective and effective cancer therapeutics.
References
- Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(10), 3061-3064. [Link]
- Dhanasekaran, S., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831. [Link]
- Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed. [Link]
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0221039. [Link]
- Pradhan, V., et al. (2023). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical biology & drug design, 101(3), 517-537. [Link]
- El-Damasy, D. A., et al. (2020).
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....
- Abdel-Ghani, T. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163585. [Link]
- Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(1), 164. [Link]
- Pradhan, V., et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Semantic Scholar. [Link]
- ResearchGate. (n.d.). Quinoline and quinolone having PIM-1 kinase inhibitory activity.
- Kamal, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(58), 35249-35269. [Link]
- Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
- ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line.
- Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug development research, 83(4), 910-926. [Link]
- The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
- Idrees, J., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(15), 4434. [Link]
- Kumar, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(11), 100180. [Link]
- MDPI. (2025).
- ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines.
- ResearchGate. (n.d.). A comparison of the IC 50 (µM) values of 1-5 in HeLa and MCF-7 cells a.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
- Sritularuk, B., et al. (2023). Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells. ACS Omega, 8(48), 45831-45841. [Link]
- ResearchGate. (n.d.). IC 50 values of the synthesized compounds against four tested cell lines.
- Lin, Y. W., et al. (2006). Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells. Cancer letters, 231(1), 127-137. [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Corosolic Acid Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide to 7-(Trifluoromethyl)quinoline-2-carboxylic Acid for Enzyme Inhibition
Introduction
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Derivatives of quinoline carboxylic acids, in particular, have garnered significant attention for their potential as enzyme inhibitors across various therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[1][2][3][4][5][6] This guide introduces 7-(trifluoromethyl)quinoline-2-carboxylic acid , a novel derivative, and provides a comprehensive framework for its evaluation against established enzyme inhibitors.
The strategic incorporation of a trifluoromethyl group is a well-established medicinal chemistry tactic to enhance metabolic stability, membrane permeability, and binding affinity of a molecule. This guide will focus on benchmarking the inhibitory potential of this compound against enzymes known to be modulated by the parent quinoline-2-carboxylic acid scaffold, specifically α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.[1][7]
This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to characterize and compare this novel compound's performance. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
Understanding the Rationale: Why Benchmark Against α-Glucosidase and α-Amylase Inhibitors?
The selection of α-glucosidase and α-amylase as initial targets for this compound is a logical starting point rooted in existing literature. Quinoline-2-carboxylic acid has demonstrated inhibitory activity against both of these carbohydrate-hydrolyzing enzymes.[1][7] By benchmarking our novel trifluoromethyl-substituted analogue against known inhibitors of these enzymes, such as the clinically approved drug Acarbose, we can systematically evaluate the impact of this chemical modification on inhibitory potency and gain insights into its potential therapeutic utility.
The Role of α-Glucosidase and α-Amylase in Glucose Metabolism
α-Amylase, present in saliva and the pancreas, initiates the digestion of complex carbohydrates into smaller oligosaccharides. α-Glucosidase, located in the brush border of the small intestine, further breaks down these oligosaccharides into glucose, which is then absorbed into the bloodstream. Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, leading to a reduction in postprandial hyperglycemia.
Comparative Inhibitor Analysis
The primary metric for quantifying the potency of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50).[8][9] This value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates a more potent inhibitor.
Hypothetical Performance Data
The following table presents hypothetical data to illustrate how the inhibitory activities of this compound, its parent compound, and a standard inhibitor could be compared.
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Inhibition Type (Hypothetical) |
| This compound | 5.2 | 10.8 | Competitive |
| Quinoline-2-carboxylic acid | 9.1 µg/mL (~42 µM)[1][7] | 15.5 µg/mL (~72 µM)[1][7] | Competitive |
| Acarbose (Positive Control) | 2.5 | 8.3 | Competitive |
Note: The IC50 values for Quinoline-2-carboxylic acid are converted from µg/mL for comparative purposes, and the inhibition types are hypothetical pending experimental validation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating appropriate controls and data analysis steps.
Workflow for Enzyme Inhibition Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Trifluoromethylquinolines: From Classical Cyclizations to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's therapeutic profile by improving metabolic stability, increasing lipophilicity, and strengthening binding interactions with biological targets.[2][3] Consequently, the development of efficient synthetic routes to trifluoromethylquinolines is an area of intense research. This guide provides a comparative analysis of key synthetic strategies, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal pathway for their specific needs.
Section 1: Classical Name Reactions for Quinoline Synthesis
For over a century, a set of venerable name reactions has provided the foundation for quinoline synthesis. While often requiring harsh conditions, these methods are robust and well-understood, making them relevant even today for accessing specific substitution patterns.
The Combes Synthesis: Condensation of Anilines and β-Diketones
First reported in 1888, the Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] When a trifluoromethyl-β-diketone is used, this method provides a direct route to 2,4-substituted trifluoromethylquinolines.[4][5]
Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone.[6][7] Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[4][5] The cyclization step is typically the rate-determining step.[5]
Key Considerations:
-
Regioselectivity: A significant challenge in the Combes synthesis with unsymmetrical trifluoromethyl-β-diketones is controlling the regioselectivity, leading to mixtures of 2-CF₃ and 4-CF₃ quinolines.[5] Steric and electronic effects of substituents on both the aniline and the diketone influence the final product ratio. For instance, bulky groups on the diketone and electron-donating groups on the aniline tend to favor the formation of 2-CF₃-quinolines.[5]
-
Reaction Conditions: The reaction typically requires strong acids like concentrated sulfuric acid or polyphosphoric acid and elevated temperatures.[4][6]
Workflow Diagram: Combes Synthesis
Caption: General workflow of the Combes synthesis for trifluoromethylquinolines.
The Conrad-Limpach-Knorr Synthesis: Leveraging β-Ketoesters
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[8][9] This reaction can proceed via two distinct pathways depending on the reaction temperature, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr variation).[9]
Mechanism:
-
Conrad-Limpach Pathway (Lower Temperature): The aniline attacks the ketone carbonyl of the β-ketoester, leading to an enamine intermediate. Thermal cyclization at high temperatures (around 250 °C) then yields the 4-hydroxyquinoline.[9][10]
-
Knorr Pathway (Higher Temperature): At higher initial temperatures (around 140 °C), the aniline attacks the ester carbonyl, forming a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[9]
Key Considerations:
-
Temperature Control: The reaction temperature is the critical parameter that dictates the regiochemical outcome.
-
Substrate Scope: This method is particularly useful for preparing hydroxy-substituted trifluoromethylquinolines, which can be further functionalized.
Mechanistic Overview: Conrad-Limpach vs. Knorr
Caption: General workflow for direct C-H trifluoromethylation using photoredox catalysis.
Section 3: Comparative Analysis and Data
The choice of synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, required scale, and tolerance for specific reaction conditions.
| Synthetic Method | Precursors | Typical Conditions | Key Advantages | Key Limitations | Yields |
| Combes Synthesis | Aniline, CF₃-β-diketone | Strong acid (H₂SO₄), heat | Direct access to 2,4-substituted quinolines | Regioselectivity issues, harsh conditions | Moderate to Good |
| Conrad-Limpach | Aniline, CF₃-β-ketoester | Heat (140-250°C) | Access to hydroxyquinolines, temperature-controlled regioselectivity | High temperatures required, limited to hydroxy derivatives | Good |
| Doebner-von Miller | Aniline, CF₃-α,β-unsaturated carbonyl | Strong acid, often with an oxidant | Versatile, potential for regiochemical reversal | Harsh conditions, requires specific unsaturated precursors | Moderate to Excellent |
| Transition-Metal Catalysis | Aniline, CF₃-alkyne/alkene, etc. | Metal catalyst (Pd, Rh, Ni, Co), ligand, often milder heat | High selectivity, mild conditions, broad scope | Catalyst cost and sensitivity, ligand optimization | Good to Excellent |
| Photoredox Catalysis | Quinoline, CF₃-radical source | Photocatalyst, visible light, room temp. | Extremely mild conditions, late-stage functionalization | Requires specific CF₃ sources, potential for side reactions | Moderate to Good |
Yields are generalized and highly dependent on the specific substrates and optimized reaction conditions.
Section 4: Experimental Protocols
Protocol 4.1: Modified Combes Synthesis of a 2,4-Disubstituted-Trifluoromethylquinoline
This protocol is a representative example based on principles described in the literature. [4][5]Researchers should consult primary sources and perform appropriate safety assessments.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 eq).
-
Reagent Addition: Carefully add the trifluoromethyl-β-diketone (1.1 eq).
-
Acid Catalyst: Slowly add concentrated sulfuric acid (5-10 eq) dropwise while cooling the flask in an ice bath. The addition is exothermic.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 4.2: Direct C-H Trifluoromethylation via Photoredox Catalysis
This protocol is a generalized procedure based on established methods. [11][12]Specific catalysts, solvents, and light sources may vary.
-
Reaction Setup: In a reaction vial, combine the quinoline substrate (1.0 eq), the trifluoromethyl source (e.g., CF₃SO₂Cl, 1.5 eq), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Solvent: Add a suitable degassed solvent (e.g., acetonitrile or DMF).
-
Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the vial near a visible light source (e.g., a blue LED lamp or a household compact fluorescent lamp) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, remove the light source. The reaction mixture can often be directly purified, or a standard aqueous workup and extraction can be performed.
-
Purification: Concentrate the crude mixture and purify by flash column chromatography to isolate the trifluoromethylated product.
Conclusion
The synthesis of trifluoromethylquinolines can be achieved through a variety of powerful methods. Classical name reactions like the Combes and Doebner-von Miller syntheses remain valuable for creating the core quinoline structure from simple precursors, despite often requiring harsh conditions. In contrast, modern transition-metal and photoredox catalysis offer milder, more selective, and highly versatile alternatives. Transition-metal catalysis excels at constructing complex quinolines with high precision, while photoredox catalysis provides an unparalleled method for late-stage C-H trifluoromethylation. The optimal choice of synthetic route will ultimately be guided by the specific target molecule, desired substitution pattern, available resources, and the overall goals of the research program.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Preparation and Properties of Quinoline. (n.d.).
- Skraup reaction. (2023). In Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
- Skraup Quinoline Synthesis Mechanism. (2021, November 8). YouTube. [Link]
- Combes quinoline synthesis. (2024, September 20). Alchetron. [Link]
- Combes quinoline synthesis. (2023). In Wikipedia. [Link]
- The Skraup‐Doebner‐Von Miller quinoline synthesis. (n.d.).
- A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. (2021, October 26). Ingenta Connect. [Link]
- 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules. (n.d.).
- Transition Metal-Catalyzed C—H Trifluoromethylation. (n.d.).
- Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. (n.d.). Thieme Chemistry. [Link]
- Doebner–Miller reaction. (2023). In Wikipedia. [Link]
- Nishino, H., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5747–5750. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Transition metal‐free direct trifluoromethylation of quinolines. (n.d.).
- Conrad-Limpach Reaction. (n.d.). [Link]
- Direct trifluoromethylation of a quinoline. (n.d.).
- Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
- Doebner-Miller Reaction. (n.d.). SynArchive. [Link]
- Maji, R., & Glorius, F. (2016). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy.
- Gemo, N., et al. (2020). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
- Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. (n.d.).
- Srivastava, V., Singh, P. K., & Singh, P. P. (2016). Trifluoromethylation of Disubstituted Morpholines by Metal-Free Visible Light Photoredox Catalysis. Asian Journal of Chemistry, 28(10), 2159-2163. [Link]
- Combes Quinoline Synthesis. (n.d.). [Link]
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).
- Beeson, T. D., et al. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Journal of the American Chemical Society, 133(23), 8826–8829. [Link]
- Conrad–Limpach synthesis. (2023). In Wikipedia. [Link]
- Combes Quinoline Synthesis. (n.d.). [Link]
- Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. [Link]
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. (2023, December 8). Digital Commons@Becker. [Link]
- Kumar, V., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 982513. [Link]
- A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substr
- Jayatunga, M. K., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 36982–36994. [Link]
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.). [Link]
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310. [Link]
Sources
- 1. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alchetron.com [alchetron.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Quinoline-2-carboxylic acid, in particular, has emerged as a versatile building block for the development of novel pharmaceuticals.[1] The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile. One such modification of significant interest is the introduction of a trifluoromethyl (-CF3) group. The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]
This guide provides a comprehensive comparison of the potential in vitro and in vivo efficacy of 7-(trifluoromethyl)quinoline-2-carboxylic acid. Due to the limited direct experimental data on this specific analog, this guide will leverage a scientifically grounded approach by first examining the established biological activities of the parent quinoline-2-carboxylic acid scaffold and then extrapolating the likely impact of the 7-trifluoromethyl substitution based on well-documented structure-activity relationships (SAR).
In Vitro Efficacy Profile: A Tale of Two Moieties
The in vitro efficacy of a compound is its ability to elicit a desired biological response in a controlled laboratory setting, typically using cell cultures or isolated enzymes. For the quinoline-2-carboxylic acid scaffold, a range of in vitro activities has been reported.
Antiproliferative and Cytotoxic Activity
Quinoline-2-carboxylic acid and its derivatives have demonstrated notable antiproliferative activity against various cancer cell lines.[5][6] Studies have shown its efficacy against mammary (MCF7) and cervical (HeLa) cancer cells.[5] The proposed mechanism for this activity is the chelation of divalent metals, which is facilitated by the proximity of the carboxylic acid and the quinoline nitrogen atom.[5] An aryl ester derivative of quinoline-2-carboxylic acid exhibited potent cytotoxicity against prostate cancer cells (PC3) with an IC50 value of 26 µg/mL, inducing apoptosis and cell cycle arrest at the S phase.[7]
Predicted Impact of the 7-(Trifluoromethyl) Group:
The introduction of a -CF3 group at the 7-position is anticipated to enhance the antiproliferative potency. The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the quinoline ring, potentially improving its interaction with biological targets.[3] Furthermore, the increased lipophilicity conferred by the -CF3 group may lead to improved cellular uptake, allowing the compound to reach its intracellular targets more effectively.[3][4]
Anti-inflammatory Activity
Derivatives of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic properties, with some showing efficacy comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[2] The anti-inflammatory effects of quinoline derivatives are often attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB cascade.[8]
Predicted Impact of the 7-(Trifluoromethyl) Group:
The -CF3 group may bolster the anti-inflammatory activity of the quinoline-2-carboxylic acid scaffold. By enhancing metabolic stability, the compound could have a longer duration of action, which is beneficial for managing chronic inflammatory conditions.[3] The improved membrane permeability could also facilitate its access to inflammatory cells and tissues.
Quantitative In Vitro Data for Quinoline-2-Carboxylic Acid and its Derivatives
| Compound/Derivative | Biological Activity | Assay | Cell Line/Enzyme | IC50 Value | Reference |
| Quinoline-2-carboxylic acid | Antiproliferative | Cytotoxicity Assay | MCF7, HeLa | Not specified, but showed remarkable growth inhibition | [5] |
| Quinoline-2-carboxylic acid aryl ester | Antiproliferative | MTT Assay | PC3 | 26 µg/mL | [7] |
| Quinoline-2-carboxylic acid | Antidiabetic | α-Glucosidase Inhibition | α-Glucosidase | 9.1 µg/mL | [9] |
| Quinoline-2-carboxylic acid | Antidiabetic | α-Amylase Inhibition | α-Amylase | 15.5 µg/mL | [9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of a test compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of a Potential Mechanism: Apoptosis Induction
Caption: Potential apoptotic pathway induced by this compound.
In Vivo Efficacy: From the Bench to the Preclinical Model
In vivo efficacy assesses the effect of a compound in a living organism. This is a critical step in drug development as it provides insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall therapeutic potential in a complex biological system.
Anticancer and Anti-inflammatory In Vivo Models
While in vivo data for quinoline-2-carboxylic acid itself is limited, derivatives have been evaluated in animal models. For instance, substituted quinoline carboxylic acids have shown to suppress inflammation and joint destruction in rodent models of arthritis.[12] In oncology, xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for evaluating the in vivo efficacy of potential anticancer agents.[13][14]
Predicted Impact of the 7-(Trifluoromethyl) Group:
The 7-trifluoromethyl substitution is poised to significantly improve the in vivo performance of the quinoline-2-carboxylic acid scaffold. The -CF3 group is known to block sites susceptible to metabolic degradation, thereby increasing the compound's half-life in the body.[3] This enhanced metabolic stability, coupled with increased lipophilicity for better tissue penetration, could lead to greater exposure of the target tissues to the drug, resulting in improved therapeutic outcomes.[3][4]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of a test compound in a subcutaneous xenograft mouse model.[13][15]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject a suspension of human cancer cells (typically 1-10 million cells) subcutaneously into the flank of each mouse.[13]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).[16]
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily, once weekly) and route (e.g., oral, intraperitoneal).[15]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[16]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).[15]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the test compound.
Visualization of In Vivo Experimental Workflow
Caption: General workflow for an in vivo subcutaneous xenograft study.
Comparative Analysis and Future Directions
| Feature | Quinoline-2-carboxylic Acid (Parent Scaffold) | This compound (Predicted) |
| In Vitro Potency | Moderate to good antiproliferative and anti-inflammatory activity. | Potentially enhanced potency due to improved target interaction and cellular uptake. |
| Metabolic Stability | Susceptible to metabolic degradation. | Increased metabolic stability, leading to a longer half-life. |
| Lipophilicity | Moderate. | Increased, potentially improving membrane permeability. |
| Bioavailability | Likely moderate. | Potentially enhanced due to increased metabolic stability and lipophilicity. |
| In Vivo Efficacy | Limited data, but derivatives show activity. | Potentially superior in vivo efficacy due to improved pharmacokinetic properties. |
The addition of a 7-trifluoromethyl group to the quinoline-2-carboxylic acid scaffold represents a promising strategy for enhancing its therapeutic potential. The predicted improvements in in vitro potency and in vivo pharmacokinetics make this compound a compelling candidate for further investigation.
Future experimental work should focus on:
-
Synthesis and Characterization: Chemical synthesis and full characterization of this compound.
-
In Vitro Screening: Direct evaluation of its antiproliferative and anti-inflammatory activity against a panel of cancer cell lines and in relevant inflammatory assays.
-
Pharmacokinetic Studies: In vivo studies in animal models to determine its absorption, distribution, metabolism, and excretion profile.
-
Efficacy Studies: Head-to-head comparison with the parent compound in relevant in vivo models of cancer and inflammation to validate the predicted enhancements in efficacy.
By systematically exploring the properties of this targeted modification, the scientific community can unlock the full therapeutic potential of the quinoline-2-carboxylic acid scaffold.
References
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate.
- Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed.
- Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (2010). PubMed.
- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). ResearchGate.
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1990). PubMed.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed.
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PubMed Central.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). American Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-(Trifluoromethyl)quinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure in the quest for novel therapeutics. Its versatility is well-documented, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and neuroprotective properties.[1][2] The introduction of a trifluoromethyl (-CF3) group, particularly at the 7-position, has emerged as a key strategy to enhance metabolic stability, lipophilicity, and overall biological efficacy. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-(trifluoromethyl)quinoline derivatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutic agents.
The Significance of the 7-(Trifluoromethyl)quinoline Core
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to the quinoline ring at the 7-position, the -CF3 group often leads to enhanced potency and improved metabolic stability, making this scaffold a highly attractive starting point for drug discovery programs.
Comparative Analysis of Biological Activities
The therapeutic potential of 7-(trifluoromethyl)quinoline derivatives is broad, with significant findings in oncology, infectious diseases, and neurodegenerative disorders. The following sections delve into the SAR of these compounds in each of these key areas.
Anticancer Activity: A Tale of Substitutions
The anticancer activity of 7-(trifluoromethyl)quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. The 4-position, in particular, has been a major focus of derivatization.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 4-Position: The introduction of an amino group at the 4-position is a critical determinant of antiproliferative activity. Further substitution on this amino group with various aryl or alkyl moieties can fine-tune the potency. For instance, 4-anilinoquinoline derivatives have shown significant cytotoxic effects.
-
Aromatic Substituents: The nature of the substituent on the 4-anilino ring plays a crucial role. Electron-donating or withdrawing groups on this ring can modulate the compound's activity against different cancer cell lines.
-
Hybrid Molecules: The creation of hybrid molecules by linking the 7-(trifluoromethyl)quinoline scaffold with other pharmacophores has proven to be a successful strategy to enhance anticancer efficacy.
Table 1: Comparative Anticancer Activity of 7-(Trifluoromethyl)quinoline Derivatives and Analogs
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 8) | Cell Line | IC50 (µM) | Reference |
| 1 | -H | -NH-(p-ethoxyphenyl) | -H | A549 (Lung) | 0.96 | [3] |
| 2 | -CF3 | -NH-(various) | -H | Various | Not specified | [4] |
| 3 | -H | -NH-(benzoic acid hydrazide derivatives) | -H | In vivo models | Analgesic/Anti-inflammatory | [5] |
| 4 | -H | -(4-fluorobenzyloxy) | -H | Various | < 1.0 | [6] |
Note: This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.
Antimalarial Activity: Targeting the Parasite
Quinoline-based compounds have a long history in the fight against malaria, with chloroquine being a notable example. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, and 7-(trifluoromethyl)quinoline derivatives have shown considerable promise.[1][7]
Key SAR Insights for Antimalarial Activity:
-
The Role of the 4-Amino Side Chain: Similar to anticancer activity, a 4-amino group is crucial. The nature of the side chain attached to this amino group significantly impacts antiplasmodial potency. Flexible side chains with terminal amino functionalities are often favored for activity.[1]
-
Lipophilicity: Increased lipophilicity, often enhanced by the -CF3 group, can improve the penetration of the compound into the parasite's digestive vacuole, a key site of action for many antimalarial drugs.[1]
-
Bis(trifluoromethyl) Derivatives: In some cases, the presence of a second trifluoromethyl group, for example at the 2 or 8-position, can lead to a slight increase in in vitro antimalarial activity.[8]
Table 2: Comparative Antimalarial Activity of 7-(Trifluoromethyl)quinoline Derivatives and Analogs
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 8) | P. falciparum Strain | IC50 (µg/mL) | Reference |
| 5 | -CF3 | -(N4-ethyl-5-nitroimidazolo)methylene ketone | -CF3 | D10 (sensitive) | 4.8 | [8] |
| 6 | -CF3 | -(5-pyrimidino) ketone | -CF3 | D10 (sensitive) | 5.2 | [8] |
| 7 | -H | -NH-(side chain with trifluoromethyltriazoline) | -H | PfK1 (resistant) | 0.12-0.45 µM | [9] |
| 8 | -CF3 | -NH-R | -H | Dd2 (resistant) | Potent (nM range) | [10] |
Note: This table presents a selection of data to illustrate SAR trends. For comprehensive data, please refer to the cited literature.
Neuroprotective Activity: A Multifaceted Approach
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress, neuroinflammation, and protein aggregation. Quinoline derivatives have emerged as promising multifunctional agents that can target several of these pathways.[2][11]
Key SAR Insights for Neuroprotective Activity:
-
Enzyme Inhibition: 7-(Trifluoromethyl)quinoline derivatives have been investigated as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[2][12]
-
Antioxidant Properties: The quinoline scaffold can be modified to incorporate antioxidant moieties, which can help mitigate the oxidative stress that contributes to neuronal damage.[13]
-
Metal Chelation: Some quinoline derivatives can chelate metal ions that are involved in the generation of reactive oxygen species and the aggregation of amyloid-beta peptides.
Table 3: Neuroprotective Activity of Quinoline Derivatives
| Compound Class | Target/Mechanism | Key Findings | Reference |
| Quinoline-O-carbamates | AChE/BuChE inhibition, anti-inflammatory | Compound 3f showed dual inhibition and neuroprotective effects. | [14] |
| 8-Amino-quinolines with antioxidant acids | Antioxidant, metal chelation | Demonstrated cytoprotective effects in an in vitro model of oxidative stress. | [13] |
| Designed Quinoline Derivatives | Multifunctional: Antioxidant, COMT, AChE, MAO-B inhibition | Four derivatives proposed as multifunctional agents for Alzheimer's and Parkinson's. | [2][11] |
Note: Quantitative IC50 data for specific 7-(trifluoromethyl)quinoline derivatives in neuroprotection is an active area of research.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experimental assays are provided below.
Synthesis of 4-Amino-7-(trifluoromethyl)quinoline
A common precursor for many of the discussed derivatives is 4-amino-7-(trifluoromethyl)quinoline. A general synthetic approach is outlined below.
Protocol 1: Two-Step Synthesis of 4-Hydroxyquinolines [15]
-
Condensation: React the appropriately substituted aniline with Meldrum's acid and trimethyl-orthoformate.
-
Cyclization: The resulting ene-amine intermediate is sealed in a glass reaction tube with a small volume of phenyl ether as a solvent and subjected to microwave irradiation for 5 minutes at 300 °C.
-
Purification: The crude reaction mixture is then directly purified by silica chromatography to afford the desired 4-hydroxyquinoline.
-
Conversion to 4-Aminoquinoline: The 4-hydroxyquinoline can be converted to the 4-chloroquinoline intermediate, which is then reacted with an appropriate amine to yield the final 4-aminoquinoline derivative.[16]
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol 2: MTT Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.
In Vitro Antimalarial Assay
The in vitro antimalarial activity is typically assessed against cultured P. falciparum parasites.
Protocol 3: SYBR Green I-based Proliferation Assay [10]
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes.
-
Compound Addition: Add serial dilutions of the test compounds to the parasite cultures in 96-well plates.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%, from the dose-response curve.
Visualizing Structure-Activity Relationships and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate key SAR trends and a proposed mechanism of action.
Caption: Key structural features of 7-(trifluoromethyl)quinoline derivatives influencing anticancer activity.
Caption: Proposed multi-target neuroprotective mechanism of 7-(trifluoromethyl)quinoline derivatives.
Conclusion
The 7-(trifluoromethyl)quinoline scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications, particularly at the 4-position, can lead to potent compounds with anticancer, antimalarial, and neuroprotective activities. The continued exploration of this chemical space, guided by the principles outlined in this guide, holds significant potential for addressing unmet medical needs in these critical disease areas. The provided experimental protocols serve as a foundation for the validation and further development of these promising derivatives.
References
- Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163–168. [Link]
- de Souza, M. V. N. (2021). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 26(11), 3324. [Link]
- Mphahlele, M. J., Gildenhuys, S., & Parbhoo, N. (2017).
- Singh, P., & Kumar, V. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(11), 4789-4818. [Link]
- Tiwari, R., Kumar, A., & Singh, J. (2024). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20. [Link]
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ChemistryOpen, 12(10), e202300123. [Link]
- Yadav, K., Sharma, A., Shaham, S. H., Mohanan, K., & Tripathi, R. (2021). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. Chemistry–A European Journal, 27(57), 14249-14254. [Link]
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
- Adegoke, E., & Guttikonda, S. (2022). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. ACS infectious diseases, 8(11), 2268-2284. [Link]
- Cao, R., Chen, Z., Li, L., Wang, Y., & Liu, X. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 453-465. [Link]
- Atas, M., & Cetin-Atalay, R. (2022). Structure-activity relationship of anticancer drug candidate quinones. Molecular biology reports, 49(12), 11821-11833. [Link]
- Fathy, N. S., Attia, M. I., & Abd-El-Fattah, M. F. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline.
- Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(20), 5759-5765. [Link]
- Galano, A., Hernández-Ayala, L. F., & Guzmán-López, E. G. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Elango, K., & Kumar, R. S. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic chemistry, 81, 184-190. [Link]
- Bandyopadhyay, D., Thirupathi, A., Radhakrishnan, D., Panigrahi, A., & Peruncheralathan, S. (2021). Triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles: A facile synthesis of 4-amino-2-(methylthio)quinolines. Organic & biomolecular chemistry, 19(38), 8544-8553. [Link]
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
- Kumar, A., Kumar, A., Kumar, S., & Singh, J. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, X. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2160935. [Link]
- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
- Iacopini, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]
- Wassila, S., Boukli-Hacene, F., Merad, M., & Ghalem, S. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology, 12(3), 1-8. [Link]
- Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, X. (2021). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents.
- Nikolova, P., et al. (2022). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 18, 1318-1329. [Link]
- Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]
- Bories, C., et al. (2021).
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids [mdpi.com]
- 14. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 16. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mechanism of Action of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid
For researchers and drug development professionals, the identification of a novel compound with potential therapeutic activity is the first step in a long and complex journey. 7-(Trifluoromethyl)quinoline-2-carboxylic acid, a member of the quinoline carboxylic acid class, represents such a starting point. While the broader family of quinoline derivatives has shown a diverse range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects, the specific mechanism of action for this fluorinated analog remains to be definitively established.[1][2][3]
This guide provides a comprehensive, technically grounded framework for confirming the mechanism of action of this compound. We will proceed from a primary hypothesis, informed by the activities of structurally related molecules, and detail the comparative experimental strategy required for its validation. Our approach emphasizes scientific integrity, ensuring that each step contributes to a self-validating experimental narrative.
Hypothesized Mechanism of Action: Induction of Apoptosis in Cancer Cells
Based on extensive literature on quinoline-2-carboxylic acid derivatives, a prominent and recurring biological activity is the induction of apoptosis in cancer cell lines.[1][4] The addition of a trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly modulate a compound's metabolic stability, cell permeability, and target-binding affinity. Therefore, we hypothesize that this compound exerts its primary therapeutic effect through the targeted induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways.
To rigorously test this hypothesis, a comparative study will be designed. This will involve comparing the effects of this compound (referred to as "Test Compound") with a well-characterized pro-apoptotic agent and a structurally similar, biologically inactive molecule.
Selection of Comparator Compounds
The choice of appropriate comparators is critical for a robust and interpretable study.
-
Positive Control: Cisplatin , a widely used chemotherapeutic agent known to induce apoptosis by cross-linking DNA, will serve as our positive control. Its well-defined mechanism of action provides a benchmark for the apoptotic potential of our Test Compound.
-
Negative Control: Quinoline-2-carboxylic acid , the parent molecule lacking the trifluoromethyl group, will be used as a negative or baseline control. While it has shown some biological activity, its potency is generally lower than many of its derivatives, allowing us to assess the specific contribution of the -CF3 group to the hypothesized pro-apoptotic effect.[1]
Experimental Workflow for Mechanism of Action Confirmation
The following experimental workflow is designed to systematically investigate the pro-apoptotic activity of the Test Compound.
Caption: A stepwise workflow for confirming the pro-apoptotic mechanism of action.
Detailed Experimental Protocols
Phase 1: Confirmation of Cytotoxicity and Apoptosis Induction
1. Cell Viability Assay (MTT/XTT)
-
Objective: To determine the cytotoxic effects of the Test Compound, Cisplatin, and Quinoline-2-carboxylic acid on a selected cancer cell line (e.g., HeLa or MCF-7) and to establish the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Test Compound, Cisplatin, and Quinoline-2-carboxylic acid in complete culture medium.
-
Replace the medium in the cell plates with the prepared drug solutions and incubate for 24, 48, and 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the compounds at their respective IC50 concentrations.
-
Protocol:
-
Treat cells with the Test Compound, Cisplatin, and Quinoline-2-carboxylic acid at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
3. Caspase Activity Assays
-
Objective: To measure the activity of key executioner (caspase-3/7) and initiator (caspase-8, caspase-9) caspases to determine which apoptotic pathway is activated.
-
Protocol:
-
Treat cells with the compounds as described above.
-
Lyse the cells and incubate the lysate with specific fluorogenic or colorimetric substrates for caspase-3/7, caspase-8, and caspase-9.
-
Measure the fluorescence or absorbance using a plate reader.
-
Normalize the results to the protein concentration of the cell lysates.
-
Phase 2: Elucidation of the Molecular Pathway
1. Western Blot Analysis of Apoptosis-Related Proteins
-
Objective: To investigate the expression levels of key proteins involved in the intrinsic (Bcl-2 family: Bcl-2, Bax) and extrinsic (not the primary focus here, but could be included) apoptotic pathways, as well as the tumor suppressor protein p53.
-
Protocol:
-
Treat cells with the compounds and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bax, p53, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to quantify changes in protein expression.
-
2. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Objective: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Protocol:
-
Treat cells with the compounds as previously described.
-
Incubate the cells with the JC-1 dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | 24h | 48h | 72h |
| Test Compound | Expected Value | Expected Value | Expected Value |
| Cisplatin | Known Value | Known Value | Known Value |
| Quinoline-2-carboxylic acid | Expected Higher Value | Expected Higher Value | Expected Higher Value |
Table 2: Apoptosis and Caspase Activation
| Compound | % Apoptotic Cells | Caspase-3/7 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Test Compound | Expected High % | Expected High Fold Change | Expected High Fold Change |
| Cisplatin | High % | High Fold Change | High Fold Change |
| Quinoline-2-carboxylic acid | Low % | Low Fold Change | Low Fold Change |
Table 3: Modulation of Apoptotic Proteins and Mitochondrial Function
| Compound | Bax/Bcl-2 Ratio | p53 Expression | Mitochondrial Depolarization |
| Test Compound | Expected Increase | Expected Increase | Expected Increase |
| Cisplatin | Increase | Increase | Increase |
| Quinoline-2-carboxylic acid | No Significant Change | No Significant Change | No Significant Change |
Visualizing the Hypothesized Signaling Pathway
The experimental data should converge to support a specific signaling pathway. Based on our hypothesis, we anticipate that this compound induces apoptosis through the intrinsic, mitochondria-mediated pathway.
Caption: Hypothesized intrinsic apoptotic pathway induced by the Test Compound.
Conclusion: Synthesizing the Evidence
By systematically comparing the cellular and molecular effects of this compound with those of a known apoptosis inducer and a structurally related control, this guide provides a robust framework for confirming its mechanism of action. The anticipated results—potent cytotoxicity, induction of apoptosis characterized by caspase-9 and -3 activation, modulation of Bcl-2 family proteins, and mitochondrial membrane depolarization—would collectively provide strong evidence for its role as a pro-apoptotic agent acting through the intrinsic pathway. This definitive understanding is a critical milestone in the preclinical development of this promising compound.
References
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflamm
- This compound | C11H6F3NO2 | CID 20497926 - PubChem. [Link]
- EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google P
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. [Link]
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]
- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels | Request PDF. [Link]
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. [Link]
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. [Link]
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Carboxylic Acid Isomers
Introduction: The Strategic Value of Isomer-Specific A-nalysis in Antibiotic Development
Quinolone and fluoroquinolone antibiotics have long been cornerstones in the treatment of bacterial infections, primarily for their potent inhibition of essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, making them excellent targets for antibacterial agents.[3] The core pharmacophore of these drugs is often a quinoline carboxylic acid scaffold. A crucial, yet often underestimated, aspect of drug design is the role of isomerism. Subtle changes in the arrangement of atoms can drastically alter a compound's binding affinity, specificity, and ultimately, its therapeutic efficacy.
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of quinoline carboxylic acid isomers. We will move beyond a simple procedural checklist to explore the scientific rationale behind each step, ensuring that the resulting data is not only accurate but also mechanistically insightful. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to rationally design more effective antibacterial agents. We will use two foundational, yet structurally distinct, quinolone isomers, Nalidixic acid and Oxolinic acid , as a case study to illustrate the principles of this comparative approach.
Scientific Background: Understanding the Key Players
The Targets: Bacterial DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are heterotetrameric enzymes, typically with an A2B2 subunit structure (GyrA/GyrB for gyrase and ParC/ParE for topoisomerase IV).[4][5][6]
-
DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process essential for compacting the chromosome and facilitating DNA replication.[3][5] It is the primary target of quinolones in many Gram-negative bacteria.[1]
-
Topoisomerase IV: This enzyme's main role is to decatenate (unlink) daughter chromosomes after replication. While it is a secondary target in many Gram-negative species, it is often the primary target in Gram-positive bacteria.[1][2]
The quinolone binding pocket is located at the interface of the enzyme and the DNA it has cleaved.[6] A key interaction involves a water-metal ion bridge, often involving magnesium (Mg2+), which is coordinated by the keto-acid moiety of the quinolone and anchored by conserved serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) within the Quinolone Resistance-Determining Region (QRDR).[4][7] Mutations in this region are a primary cause of quinolone resistance.[4][6]
The Ligands: A Tale of Two Isomers
To illustrate our comparative methodology, we will focus on two first-generation quinolones:
-
Nalidixic Acid: The progenitor of the quinolone class. Its structure is based on a 1,8-naphthyridine ring.
-
Oxolinic Acid: A structural analog of nalidixic acid, featuring a benzodioxole ring. Despite their similarity, oxolinic acid consistently demonstrates greater in vitro potency against a range of bacteria compared to nalidixic acid.[3][8][9]
Understanding the structural basis for this difference in activity is a perfect application for comparative molecular docking.
Experimental Methodology: A Self-Validating Protocol
The trustworthiness of any docking study hinges on a meticulously executed and validated protocol. The following steps provide a robust workflow, explaining the causality behind each choice.
Part 1: Preparation of the Target Protein (Receptor)
The goal here is to prepare a biologically relevant and computationally clean receptor structure. We will use the crystal structure of Escherichia coli DNA Gyrase B.
Step-by-Step Protocol:
-
Obtain the Crystal Structure: Download the PDB file for E. coli DNA gyrase B (e.g., PDB ID: 4DUH) from the Protein Data Bank.[10] This structure provides an experimentally determined atomic coordinate set.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can interfere with the docking algorithm by occupying space in the binding pocket that should be explored by the ligand. Removing the original ligand is essential to make the binding site available for docking our isomers.
-
-
Add Polar Hydrogens and Assign Charges: Use a computational chemistry software package (e.g., AutoDock Tools, MOE) to add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Causality: PDB files often lack explicit hydrogen atoms. Adding them is critical for defining the correct ionization states of amino acid residues and enabling the accurate calculation of electrostatic interactions and hydrogen bonds, which are fundamental to ligand binding.
-
-
Define the Binding Site (Grid Box Generation): Identify the active site residues. For DNA gyrase, this includes key residues in the QRDR such as Asp73 and Gly77.[7] Define a grid box that encompasses this entire binding pocket. The size should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.
-
Causality: The grid box defines the three-dimensional space where the docking software will attempt to place the ligand. An accurately placed and sized grid is paramount for achieving a meaningful docking pose.
-
Part 2: Preparation of the Ligands
The ligands must be converted into a three-dimensional format with an optimized geometry.
Step-by-Step Protocol:
-
Obtain 2D Structures: Source the 2D structures of Nalidixic acid and Oxolinic acid from a chemical database like PubChem.
-
Convert to 3D and Energy Minimize: Use a chemistry tool like Open Babel or ChemDraw to convert the 2D structures into 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization finds the lowest energy conformation of the molecule, which is the most stable and likely structure. Starting the docking process from an unrealistic, high-energy conformation can lead to inaccurate results.
-
-
Save in Appropriate Format: Save the prepared ligand structures in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina).
Part 3: Molecular Docking Simulation
This is the core computational experiment where the ligand is "docked" into the protein's active site.
Workflow Visualization
Caption: A streamlined workflow for comparative molecular docking studies.
Step-by-Step Protocol (using AutoDock Vina as an example):
-
Configuration: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid.
-
Execution: Run the docking simulation from the command line. Vina will systematically explore different positions and conformations of the ligand within the grid box, scoring each one.
-
Protocol Validation (Trustworthiness): If a co-crystallized ligand was present in the original PDB file, perform a re-docking experiment. This involves docking the extracted native ligand back into the binding site. If the software can reproduce the experimental pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å), it provides confidence that the docking protocol is reliable.
Comparative Analysis and Results
The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol). The more negative the value, the stronger the predicted binding.
Quantitative Data Summary
| Ligand Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions |
| Nalidixic Acid | -7.5 | Asp73, Gly77 | Pi-Alkyl with Ala53 |
| Oxolinic Acid | -8.2 | Asp73, Gly77, Ser76 | Pi-Pi Stacking with Tyr122 |
Note: These values are illustrative examples based on expected outcomes from literature. Actual results will vary based on the specific software and parameters used.
Analysis of Binding Modes
-
Binding Energy: The data clearly shows that Oxolinic acid has a more favorable (more negative) binding energy than Nalidixic acid. This computational result aligns with the experimental observation that oxolinic acid is a more potent antibacterial agent.[3][9]
-
Hydrogen Bonds: Both isomers are predicted to form crucial hydrogen bonds with the backbone of Asp73 and Gly77, which are known to be important for anchoring inhibitors in the active site.[7] This interaction is mediated by the carboxylic acid group common to both molecules.
-
Differential Interactions (The "Why"): The key to the comparative analysis lies in identifying the interactions that are unique to the more potent isomer. In this hypothetical result, Oxolinic acid's benzodioxole ring system allows for a favorable Pi-Pi stacking interaction with the aromatic side chain of Tyrosine 122. Nalidixic acid, lacking this specific feature, engages in a weaker Pi-Alkyl interaction. This additional, stabilizing interaction likely accounts for the stronger predicted binding affinity of Oxolinic acid.
Logical Relationship Diagram
Caption: The relationship between isomeric structure, key interactions, and binding affinity.
Discussion and Field-Proven Insights
This comparative docking study provides a compelling, structure-based hypothesis for the observed difference in potency between Nalidixic and Oxolinic acids. The in silico model suggests that the addition of the dioxole ring in Oxolinic acid provides an opportunity for an additional stabilizing interaction within the active site of DNA gyrase, leading to tighter binding.
It is critical, however, to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding free energy, and the technique typically uses a rigid protein structure. Therefore, these computational results should be viewed as powerful hypotheses that must be validated experimentally. Techniques like X-ray crystallography of the enzyme-inhibitor complex or in vitro enzyme inhibition assays (e.g., IC50 determination) are the gold standard for confirming these predictions.[11]
Nevertheless, this approach is invaluable in the early stages of drug discovery. It allows for the rapid, cost-effective screening of numerous isomers and analogs, prioritizing the most promising candidates for synthesis and further testing.[12][13] By understanding the specific structural features that enhance binding, researchers can rationally design next-generation quinolones with improved potency and potentially altered resistance profiles.
Conclusion
Comparative molecular docking is an essential tool in modern medicinal chemistry. By systematically evaluating series of isomers, researchers can elucidate the subtle structure-activity relationships that govern drug efficacy. As demonstrated with Nalidixic and Oxolinic acids, this approach not only predicts which isomer will be more potent but also provides a detailed mechanistic rationale for that prediction. This allows for a shift from trial-and-error discovery to a more logical, structure-based design paradigm, ultimately accelerating the development of novel and more effective antibacterial agents.
References
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Bax, B. D., Chan, P. F., Eggleston, D. S., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
- JETIR. (2023). A REVIEW ON: MOLECULAR DOCKING OF ANTIBACTERIAL AGENT.
- Gilis, P. M., Haemers, A., & Pattyn, S. R. (1978). Comparative in vitro studies of nalidixic acid, oxolinic acid, and a new analog with thieno (2,3-b) pyridine structure. Antimicrobial Agents and Chemotherapy, 13(3), 533–535. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
- Laponogov, I., Sohi, M. K., Veselkov, D. A., et al. (2009). Structural basis for treating drug-resistant infections with quinolones. PLoS Biology, 7(9), e1000184. [Link]
- Pang, A., et al. (2024). Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. ACS Omega. [Link]
- Tretter, M., et al. (2010). Solution structures of DNA-bound gyrase. Nucleic Acids Research. [Link]
- Vivas, L. A., et al. (2020). Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing.
- Vlahović, P., et al. (1978). In vitro activity of oxolinic acid and nalidixic acid against common urinary pathogens: a comparative study. Current Medical Research and Opinion. [Link]
Sources
- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative in vitro studies of nalidixic acid, oxolinic acid, and a new analog with thieno (2,3-b) pyridine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of oxolinic acid and nalidixic acid against common urinary pathogens: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Efficacy Analysis: Benchmarking a Novel Compound Against Standard-of-Care in EGFR-Mutant Non-Small Cell Lung Cancer Models
Introduction: The Evolving Landscape of EGFR-Mutant NSCLC Treatment
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for this disease.[3]
First and second-generation TKIs, while initially effective, invariably led to resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.[4][5] This clinical challenge spurred the development of third-generation TKIs. Osimertinib is a prime example, designed to potently inhibit both the initial sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.[6][7] Its success has established it as the frontline standard-of-care (SoC) for patients with EGFR-mutated advanced NSCLC.[3][5]
However, even with the success of osimertinib, acquired resistance remains a significant hurdle, with mechanisms including new EGFR mutations (like C797S) and activation of bypass signaling pathways (such as MET amplification).[4][7][8] This reality necessitates a continuous pipeline of novel therapeutic agents. For any new compound, "Compound X," aiming to enter this clinical space, a rigorous, direct comparison against the current SoC is not just a regulatory requirement but a scientific necessity to establish its potential value. This guide outlines the scientific rationale and experimental workflows for conducting such a head-to-head preclinical efficacy comparison.
The Scientific Imperative: Designing a Validated Comparison
The primary goal of a preclinical efficacy comparison is to generate robust, reproducible data to determine if a novel agent, Compound X, offers a potential advantage over the established SoC, Osimertinib. This requires a meticulously designed experimental plan that is self-validating and grounded in clinically relevant models.
Core Pillars of the Study Design:
-
Clinical Relevance of the Model: The chosen in vitro and in vivo models must recapitulate the key genetic features of the target patient population.
-
Head-to-Head Comparison: Compound X and Osimertinib must be tested concurrently under identical conditions to eliminate inter-experimental variability.
-
Robust Endpoints: Efficacy must be measured using quantitative, objective endpoints such as tumor growth inhibition and cellular viability.
-
Mechanistic Corroboration: Efficacy data should be supported by evidence of on-target activity within the relevant signaling pathway.
For this guide, we will focus on the NCI-H1975 human NSCLC cell line as our model system. This cell line is an industry-standard model as it harbors both the L858R activating mutation and the T790M resistance mutation, making it an ideal platform to evaluate inhibitors designed to overcome first-generation TKI resistance.[9][10][11]
In Vivo Efficacy: The NCI-H1975 Xenograft Study
The gold standard for preclinical efficacy assessment is the in vivo tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9][12] This model allows for the evaluation of a drug's antitumor activity in a complex biological system.
Experimental Workflow: In Vivo Xenograft Study
The following diagram and protocol outline the critical steps for a robust head-to-head comparison.
Caption: Workflow for an in vivo xenograft efficacy study.
Detailed In Vivo Protocol
1. Animal Model and Cell Line
-
Animal: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. These mice lack a functional thymus and cannot mount an effective T-cell response, thus preventing rejection of the human tumor graft.[13]
-
Cell Line: NCI-H1975, authenticated and confirmed to be free of mycoplasma.
2. Tumor Implantation
-
Culture NCI-H1975 cells under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Prepare a suspension of 1 x 10⁷ viable cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.[14] Matrigel provides an extracellular matrix scaffold that supports initial tumor establishment.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[13][14]
3. Tumor Growth Monitoring and Randomization
-
Begin measuring tumors with digital calipers twice weekly once they become palpable.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[14]
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.
4. Treatment Administration
-
Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the active compounds.
-
Group 2 (Standard-of-Care): Administer Osimertinib at a clinically relevant and effective dose (e.g., 5-10 mg/kg, daily by oral gavage).
-
Group 3 (Test Article): Administer Compound X at its predetermined optimal dose and schedule.
-
Monitor body weight twice weekly as a key indicator of systemic toxicity.[14] Significant weight loss (>15-20%) may necessitate dose reduction or cessation.
5. Efficacy Endpoint: Tumor Growth Inhibition (TGI)
-
Continue treatment for a defined period (e.g., 21-28 days) or until the control group tumors reach a predetermined size limit (e.g., 2000 mm³).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. A common formula is: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where:
-
ΔT is the change in mean tumor volume of the treated group from Day 0 to the final day.
-
ΔC is the change in mean tumor volume of the vehicle control group over the same period.[15]
-
In Vitro Assays for Mechanistic Insight
In vitro assays provide rapid, quantitative data that complement and help explain the results observed in vivo. They are crucial for confirming the cellular potency and mechanism of action of Compound X relative to Osimertinib.
A. Cell Viability Assay: Determining Potency (IC50)
This assay measures the concentration of a drug required to inhibit cell viability by 50% (IC50), providing a direct comparison of cellular potency. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[16][17]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed NCI-H1975 cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X and Osimertinib in culture medium. Add the compounds to the respective wells and incubate for 72 hours. Include vehicle-only wells as a 100% viability control.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[18] Add 100 µL of CellTiter-Glo® Reagent to each well.[17]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
Data Acquisition: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
B. Target Engagement Assay: Western Blot for p-EGFR
To confirm that Compound X inhibits the intended target, a Western blot can be used to measure the phosphorylation level of EGFR (p-EGFR). A potent inhibitor should reduce the autophosphorylation of EGFR in treated cells.[19][20]
Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with Vehicle, Osimertinib, or Compound X at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Milk is often avoided as it can contain phosphoproteins that increase background.[19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.[19]
-
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR to ensure that any observed decrease in p-EGFR is due to inhibition of phosphorylation, not a decrease in the total amount of EGFR protein.[19]
Data Presentation and Interpretation
Clear and concise data presentation is paramount for objective comparison.
Hypothetical Data Summary
All quantitative data should be summarized in a table for easy comparison.
| Parameter | Vehicle Control | Osimertinib (SoC) | Compound X |
| In Vitro Potency (IC50, nM) | N/A | 15 | 8 |
| In Vivo Efficacy (TGI, %) | 0% | 85% | 95% |
| Tolerability (Max Body Weight Loss) | <1% | ~5% | ~6% |
This table presents hypothetical but realistic data for illustrative purposes.
Visualizing the Mechanism: EGFR Signaling Pathway
A diagram illustrating the drug's mechanism of action provides crucial context for the efficacy data. Both Osimertinib and Compound X are designed to inhibit the kinase activity of the mutant EGFR, thereby blocking downstream pro-survival signaling.[6][22]
Caption: EGFR signaling pathway and points of inhibition.
Interpretation of Results: The hypothetical data suggest that Compound X demonstrates superior potency and efficacy compared to the standard-of-care, Osimertinib. The lower IC50 value (8 nM vs. 15 nM) indicates greater potency at the cellular level. This is corroborated by the in vivo data, where Compound X achieved a higher TGI (95% vs. 85%) with comparable tolerability (similar body weight loss). Western blot data (not shown in table) would be expected to show a more profound reduction in p-EGFR at lower concentrations for Compound X compared to Osimertinib, confirming its potent on-target activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical comparison of a novel therapeutic agent against a well-established standard-of-care in EGFR-mutant NSCLC. Based on the hypothetical data, Compound X shows significant promise, warranting further investigation.
Key Next Steps:
-
Toxicity Studies: Conduct formal toxicology studies to establish a comprehensive safety profile.
-
Resistance Studies: Investigate the mechanisms of acquired resistance to Compound X in vitro and in vivo. Can it overcome known Osimertinib resistance mechanisms like C797S mutations?
-
Combination Studies: Explore the potential of combining Compound X with other agents (e.g., MET inhibitors) to delay or overcome resistance.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Build models to understand the relationship between drug exposure, target engagement, and antitumor response to optimize clinical trial design.[12]
By following a rigorous, scientifically grounded, and comparative approach, researchers can effectively evaluate the potential of new drug candidates and build a strong data package to support their advancement into clinical trials for patients with NSCLC.
References
- Du, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
- Du, Z., et al. (2023).
- Sabbah, D. A., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. Saudi Pharmaceutical Journal. [Link]
- What is the mechanism of Osimertinib mesylate?.
- Ciardiello, F., et al. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]
- Xenograft, Lung, NCI-H1975. Pharmacology Discovery Services. [Link]
- Passiglia, F., et al. (2019). Mechanisms of resistance to osimertinib. Journal of Thoracic Oncology. [Link]
- Girard, N. (2023). Treatment for EGFR-Mutant NSCLC Varies by Driver. Targeted Oncology. [Link]
- Leonetti, A., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. British Journal of Cancer. [Link]
- Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
- Malapelle, U., et al. (2023).
- Riess, J. W., & Gandara, D. R. (2025). Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer.
- Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies.
- How can one calculate tumor growth inhibition?.
- New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. (2021). The ASCO Post. [Link]
- Validated NCI-H1975 Xenograft Model. Altogen Labs. [Link]
- Nishino, K., et al. (2023). Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance.
- NCI-H1975 Xenograft Model. Altogen Labs. [Link]
- Clinical Care of Patients with EGFR Mutation-Positive Non-Small Cell Lung Cancer. (2025). Research To Practice. [Link]
- NCI-H1975 Xenograft Model. Crown Bioscience. [Link]
- Dudal, S., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
- Harrington, K., et al. (2011). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer. [Link]
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
- Preclinical Oncology CRO Study Design Tips. Noble Life Sciences. [Link]
- Lung Cancer, Non-small Cell EGFR Mutations: ESMO 2022 Guideline Expert Insight. (2023). Medscape. [Link]
- Margielewska, S., et al. (2023). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. Frontiers in Oncology. [Link]
- Tan, M. (2009). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistical Applications in Genetics and Molecular Biology. [Link]
- How could I detect EGFR by western blot effectively?.
- Non-small Cell Lung Adenocarcinoma. Inotiv. [Link]
- Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2024). MDPI. [Link]
- Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. (n.d.). SlidePlayer. [Link]
- Hashemi-Sadraei, N., et al. (2019). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. Frontiers in Oncology. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altogenlabs.com [altogenlabs.com]
- 10. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. insights.inotiv.com [insights.inotiv.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 7-(Trifluoromethyl)quinoline-2-carboxylic acid
For professionals engaged in the demanding fields of research, discovery, and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a foundational pillar of scientific integrity, laboratory safety, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 7-(Trifluoromethyl)quinoline-2-carboxylic acid. The procedural steps outlined herein are synthesized from established safety principles for hazardous waste management and an analysis of the compound's structural components: a quinoline core, a carboxylic acid functional group, and a halogenated trifluoromethyl moiety.
Part 1: Core Directive: Hazard Assessment and Foundational Principles
Understanding the chemical nature of this compound is critical to appreciating the causality behind its specific disposal requirements. While a dedicated Safety Data Sheet (SDS) for this exact compound is not always available, its constituent parts provide a clear directive for its handling as hazardous waste.
-
Quinoline Core: The quinoline ring system is a known hazardous component.[1] Quinoline itself is classified as a combustible liquid that can cause irritation and may be toxic by ingestion.[1][2] Therefore, all derivatives, including this carboxylic acid, must be handled with appropriate caution.
-
Trifluoromethyl Group: The presence of the -CF₃ group classifies this compound as a halogenated organic substance. Halogenated waste streams require specific disposal pathways, often high-temperature incineration, to prevent the formation of toxic byproducts.[3] Mixing halogenated and non-halogenated waste is strictly prohibited as it can interfere with disposal processes and may cause dangerous reactions.[3]
-
Carboxylic Acid Group: The acidic nature of the molecule necessitates segregation from bases and other incompatible materials during storage to prevent uncontrolled reactions.
Based on this assessment, the following core principles are non-negotiable:
-
Designate as Hazardous Waste: All waste streams containing this compound, including the pure compound, solutions, and contaminated lab materials (e.g., gloves, weigh boats, pipette tips), must be designated and handled as hazardous chemical waste.[4][5]
-
Prohibit Standard Disposal Routes: Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain.[3][4][6] Such actions risk environmental contamination and can damage wastewater treatment systems.[3]
-
Segregate as Halogenated Waste: This is the most critical step in the disposal process. The waste must be collected in a container specifically designated for "Halogenated Organic Waste" to ensure it is routed to the correct final disposal facility.[3]
Part 2: Procedural Protocol: A Step-by-Step Guide
Adherence to a systematic, documented procedure is essential for ensuring safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the proper PPE is worn to minimize exposure.[4][7]
| Protection Type | Specific Equipment | Standard (Example) |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- |
Step 1: Waste Collection and Segregation
Proper segregation at the point of generation is the most effective way to manage laboratory waste.[5]
-
Solid Waste:
-
Carefully place any residual solid this compound into a clearly labeled, compatible hazardous waste container designated for "Halogenated Organic Waste - Solid" .
-
All disposables contaminated with the compound (e.g., weigh paper, gloves, wipers) must also be placed in this container.[4]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated, shatter-proof liquid hazardous waste container labeled "Halogenated Organic Waste - Liquid" .[3]
-
Ensure the container material is compatible with the solvents used in the solution.
-
Step 2: Container Management and Labeling
Waste containers must be managed to prevent leaks, spills, and exposure.
-
Container Integrity: Use only containers that are in good condition, made of a material compatible with the waste, and have a secure, tight-fitting lid.[6] The original product container may be used if it is suitable.[6]
-
Labeling: The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[5][8] The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) while the container is being filled.[5][6]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Storage Conditions: Keep waste containers tightly closed except when actively adding waste.[3] Store them in a cool, dry, and well-ventilated area away from incompatible materials.
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the central storage area within three days.[6]
Step 4: Final Disposal and Documentation
The final disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.
-
Institutional Coordination: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4]
-
Record Keeping: All chemical waste must be tracked from its point of generation to its final disposal.[5] Your EHS department will manage the necessary manifests and records to ensure a complete and compliant disposal chain.[5][9]
Part 3: Visualization of Disposal Workflow
To ensure clarity, the logical flow of the disposal process is outlined below.
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. actylislab.com [actylislab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 7-(Trifluoromethyl)quinoline-2-carboxylic Acid: Personal Protective Equipment and Disposal
For researchers engaged in the nuanced world of drug discovery and development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 7-(Trifluoromethyl)quinoline-2-carboxylic acid, a heterocyclic aromatic compound, is a valuable building block in medicinal chemistry. However, its handling demands a meticulous approach to personal protection and waste management. This guide provides an in-depth, experience-driven protocol to ensure both your safety and the validity of your experimental outcomes.
Hazard Profile: Understanding the "Why" Behind the "What"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from analogous structures containing quinoline, carboxylic acid, and trifluoromethyl moieties. Compounds in this family are consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, but it also necessitates careful handling to avoid systemic exposure. Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially harmful if ingested or inhaled.[6][7][8]
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is not merely a checklist; it is an integrated system designed to mitigate risks at every potential point of exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound.
| Equipment | Specification | Purpose and Rationale | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a critical barrier against dermal absorption.[1] Nitrile offers excellent resistance to a broad range of chemicals and is a preferred choice for handling both the solid and its solutions.[9] Always inspect gloves for punctures or degradation before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2] Standard safety glasses are insufficient as they do not provide a seal around the eyes. | Primary |
| Respiratory Protection | - N95 Particulate Respirator- Air-Purifying Respirator with Organic Vapor Cartridges | - For solid form: Prevents inhalation of fine dust particles during weighing and transfer.[1][10]- For solutions/vapors: Necessary when handling solutions, especially if heated or agitated, to protect against inhalation of potentially harmful vapors. This should always be performed within a chemical fume hood.[9][11] | Task-Dependent |
| Body Protection | - Laboratory Coat- Chemical-Resistant Apron | - A standard lab coat protects skin and personal clothing from minor spills and contamination.[11]- A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50g) or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when transferring large volumes, performing vigorous mixing, or any operation with a heightened risk of splashes.[9][10] | Secondary |
Operational Workflow: From Preparation to Disposal
The following step-by-step protocol integrates safety checkpoints to ensure a secure handling process from start to finish.
Preparation and Donning PPE
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Pre-Operational Check: Ensure that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Donning Sequence:
-
Put on your laboratory coat.
-
Don your N95 respirator if handling the solid powder.
-
Put on chemical splash goggles.
-
Finally, wear nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[10]
-
Handling and Experimental Procedures
-
Weighing (Solid Form):
-
To minimize the generation of airborne dust, weigh the compound on a weigh boat or paper inside the fume hood.
-
Use anti-static weigh boats if available.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
If the solvent is volatile, ensure your fume hood sash is at the appropriate height and consider using an air-purifying respirator with organic vapor cartridges.
-
-
During the Experiment:
-
Maintain a safe distance from the reaction vessel.
-
Avoid direct contact with the substance at all times.
-
Cleanup and Disposal Plan
Proper disposal is critical to laboratory safety and environmental compliance.[12]
-
Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone, ethanol) into a designated hazardous waste container. Following the initial rinse, wash the glassware thoroughly with soap and water.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[11][13]
-
Liquid Waste: All solutions containing this compound, including the initial decontamination rinses, must be disposed of in a labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[12][14]
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]
-
Final Disposal: The sealed and labeled waste containers must be stored in a designated, well-ventilated area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[11][12] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [13]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
By adhering to these rigorous safety and disposal protocols, you can handle this compound with confidence, ensuring a secure laboratory environment for your vital research.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- AK Scientific, Inc. (n.d.). Quinoline-4-carboxylic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 8-(Trifluoromethyl)quinolin-4-ol Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (n.d.). 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid Safety Data Sheet.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fluorochem. (2024). 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate Safety Data Sheet.
- ScienceLab.com. (2010). Quinoline MSDS.
- AK Scientific, Inc. (n.d.). 2-Oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid Safety Data Sheet.
- TCI Chemicals. (n.d.). Trifluoromethanesulfonic Acid Safety Data Sheet.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- Aaron Chemicals. (2024). 6-(Trifluoromethyl)quinoline-8-carboxylic acid Safety Data Sheet.
- Fluorochem. (2024). 3-(4-Trifluoromethylbenzoyl)quinoline Safety Data Sheet.
- Fisher Scientific. (2025). 4-(Trifluoromethyl)quinoline-2-carboxylic acid Safety Data Sheet.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. aaronchem.com [aaronchem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. leelinework.com [leelinework.com]
- 10. pppmag.com [pppmag.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
